1(2H)-Isoquinolinone, 8-methoxy-
Description
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Structure
3D Structure
Properties
IUPAC Name |
8-methoxy-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-8-4-2-3-7-5-6-11-10(12)9(7)8/h2-6H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQVJRHYYKAZIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001306033 | |
| Record name | 8-Methoxy-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001306033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129959-09-7 | |
| Record name | 8-Methoxy-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129959-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methoxy-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001306033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular Structure, Synthesis, and Pharmacological Applications of 8-Methoxyisoquinolin-1(2H)-one
A Technical Guide for Drug Development Professionals and Synthetic Chemists
Executive Summary
In the landscape of modern medicinal chemistry, the isoquinolone core represents a highly privileged heterocyclic scaffold. Specifically, 8-methoxyisoquinolin-1(2H)-one (CAS: 129959-09-7) has emerged as a critical building block for designing potent kinase inhibitors, PARP inhibitors, and novel antihypertensive agents[1]. The strategic placement of the methoxy group at the C8 position—peri to the C1 carbonyl—imparts unique stereoelectronic properties that dictate the molecule's conformation, lipophilicity, and target-binding affinity.
This whitepaper provides an in-depth analysis of the physicochemical properties, state-of-the-art synthetic methodologies, and pharmacological logic surrounding 8-methoxyisoquinolin-1(2H)-one, offering a self-validating framework for researchers to synthesize and deploy this molecule in drug discovery pipelines.
Physicochemical Profiling & Structural Elucidation
The structural integrity of 8-methoxyisoquinolin-1(2H)-one relies on the tautomeric equilibrium between the lactam (isoquinolone) and lactim (hydroxyisoquinoline) forms, though the lactam form predominantly exists in physiological conditions. The C8-methoxy group introduces significant steric encumbrance near the lactam NH, which restricts the rotational degrees of freedom for subsequent N-substitutions (e.g., N-benzyl derivatives). This conformational locking is highly advantageous in structure-based drug design for precisely orienting pharmacophores into rigid protein binding pockets.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 8-methoxyisoquinolin-1(2H)-one |
| CAS Registry Number | 129959-09-7[2] |
| Molecular Formula | C10H9NO2[3] |
| Molecular Weight | 175.18 g/mol [2] |
| Physical State | Solid (typically off-white to light yellow powder)[3] |
| Commercial Purity Standard | ≥98% (HPLC)[3] |
| SMILES | O=C1NC=CC2=C1C(OC)=CC=C2 |
Advanced Synthetic Methodologies: The Platinum-Catalyzed Cascade
Historically, synthesizing 3,4-unsubstituted isoquinolones required harsh acidic conditions or pre-functionalized starting materials that lacked regioselectivity. To overcome these bottlenecks, developed a highly efficient, two-step protocol utilizing a sequential Suzuki cross-coupling followed by a platinum-catalyzed nitrile hydrolysis and cyclization[4].
Causality in Experimental Design
-
Why start with 2-halobenzonitriles? Nitriles are highly robust and remain inert during the initial palladium-catalyzed Suzuki coupling, preventing premature side reactions[5].
-
Why use the Parkins Catalyst for cyclization? Traditional nitrile hydration requires strong acids or bases that would degrade the newly installed vinyl group. The Parkins catalyst—an air-stable Pt(II) complex—exhibits extreme chemoselectivity, hydrating the nitrile to a primary amide without over-hydrolysis to a carboxylic acid. Furthermore, the Pt(II) center subsequently coordinates the pendant alkene, driving an intramolecular hydroamination (cyclization) under mild conditions[5].
Step-by-Step Protocol & Self-Validating Workflow
Step 1: Suzuki Cross-Coupling
-
Reagents: Combine 2-halo-3-methoxybenzonitrile (1.0 eq), commercially available vinyl boronate ester (1.2 eq), and
(2.0 eq) in a dioxane/water mixture (4:1 v/v). -
Catalysis: Add a palladium catalyst such as
(5 mol%). -
Reaction: Purge with nitrogen and heat to 80 °C for 4–6 hours.
-
In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the starting material mass disappears and the intermediate (2-vinyl-3-methoxybenzonitrile) mass appears.
-
Workup: Extract with EtOAc, wash with brine, dry over
, and concentrate.
Step 2: Nitrile Hydration and Intramolecular Cyclization
-
Reagents: Dissolve the crude 2-vinyl-3-methoxybenzonitrile in an
(3:2) mixture. -
Catalysis: Add the Parkins catalyst (approx. 2–5 mol%).
-
Reaction: Heat the solution at reflux with vigorous stirring until the intermediate is fully consumed (typically 12–24 hours)[4].
-
Validation (IR & NMR): Track the reaction via FT-IR. The sharp nitrile stretch (
) will vanish, replaced by a strong lactam carbonyl stretch ( ).
Fig 1. Sequential Suzuki coupling and Pt-catalyzed cyclization pathway for isoquinolone synthesis.
Pharmacological Relevance & SAR Logic
The 8-methoxyisoquinolone scaffold is not just a structural curiosity; it is a highly active pharmacophore. A landmark study by demonstrated its utility in the discovery of novel vasodilative agents[1].
By synthesizing a series of 2-benzylisoquinolin-1(2H)-ones derived from this core, researchers discovered that these compounds significantly inhibited the contraction of rat mesenteric arterial rings induced by phenylephrine[1].
Structure-Activity Relationship (SAR) Causality:
The efficacy of these derivatives relies heavily on the 8-methoxy substitution. The oxygen atom acts as a critical hydrogen-bond acceptor, while the methyl group provides sufficient steric bulk to lock the N-benzyl appendage into an orthogonal conformation. This specific 3D geometry is required to effectively antagonize the target receptors, leading to a decrease in intracellular
Fig 2. Pharmacological mechanism and SAR logic of 8-methoxyisoquinolone derivatives.
Analytical Validation & Quality Control
To ensure the trustworthiness of the synthesized 8-methoxyisoquinolin-1(2H)-one, the following self-validating analytical parameters must be met before utilizing the compound in biological assays:
-
High-Performance Liquid Chromatography (HPLC): Run on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% TFA). A single sharp peak at 254 nm indicates
98% purity. -
Mass Spectrometry (ESI-MS): Positive ion mode must yield a base peak at m/z 176.07 (
), confirming the molecular weight of 175.18 g/mol [2]. -
H NMR Spectroscopy (
or ):-
A distinct singlet integrating to 3 protons at
confirms the presence of the 8-methoxy group. -
Two coupled doublets at
and validate the C4 and C3 protons of the unsaturated lactam ring. -
A broad, exchangeable singlet
confirms the lactam NH proton.
-
References
-
Jaime-Figueroa, S., Bond, M. J., Vergara, J. I., Swartzel, J. C., & Crews, C. M. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry, 86(12), 8479-8488.[Link]
-
Kang, B.-R., Li, S., Mao, S., Cao, Y.-X., & Zhang, S.-Q. (2015). Discovery of novel 2-benzylisoquinolin-1(2H)-ones as potent vasodilative agents. Bioorganic & Medicinal Chemistry Letters, 25(24), 5707-5711.[Link]
-
MolAid Chemical Database. (2021). 8-methoxyisoquinolin-1(2H)-one | CAS 129959-09-7.[Link]
Sources
- 1. 2-(3,4-dimethoxybenzyl)-8-hydroxyl-6-methoxyisoquinolin-1(2H)-one - CAS号 —— - 摩熵化学 [molaid.com]
- 2. 8-methoxyisoquinolin-1(2H)-one - CAS号 129959-09-7 - 摩熵化学 [molaid.com]
- 3. 8-methoxy-1(2H)-Isoquinolinone | CymitQuimica [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization [organic-chemistry.org]
Biological Activity Profile of 8-Methoxy-1-isoquinolinone Derivatives: A Technical Whitepaper on Multi-Target Pharmacodynamics
Executive Summary
The 1-isoquinolinone scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from cardiovascular regulation to neuroprotection. The strategic introduction of an 8-methoxy group to this core fundamentally alters its electronic distribution, steric profile, and hydrogen-bonding capacity. As a Senior Application Scientist, I have structured this technical guide to explore the structure-activity relationships (SAR), primary biological targets, and self-validating experimental protocols required to evaluate 8-methoxy-1-isoquinolinone derivatives accurately.
Mechanistic Rationale for C8-Methoxy Substitution
Understanding why the 8-methoxy substitution is employed is critical for rational drug design. The addition of this moiety is not arbitrary; it is driven by specific physicochemical parameters:
-
Electronic Tuning: The methoxy group exerts a strong electron-donating effect via resonance (+R) into the aromatic ring, while simultaneously acting as an electron-withdrawing group via induction (-I). This push-pull dynamic modulates the basicity of the adjacent lactam nitrogen, optimizing its interaction with target enzyme active sites.
-
Hydrogen Bond Acceptor Capacity: The oxygen atom of the methoxy group serves as a critical hydrogen bond acceptor. In enzymes like PARP-1, this facilitates anchoring within the nicotinamide-binding pocket[1].
-
Lipophilicity and BBB Penetration: The addition of a methyl ether increases the overall lipophilicity (LogP) of the molecule compared to a hydroxyl group. This is essential for derivatives targeting Central Nervous System (CNS) receptors, ensuring adequate Blood-Brain Barrier (BBB) penetration[2].
Primary Biological Activity Profiles
Phosphodiesterase 5 (PDE5) Inhibition
1-Isoquinolinone derivatives, particularly 4-aryl substituted analogs, are highly potent and selective PDE5 inhibitors[3]. The structural similarity between the isoquinolinone core and the guanine base of cGMP allows these compounds to competitively bind the catalytic domain of PDE5. Derivatives in this class have demonstrated IC50 values as low as 1.0 nM, with exceptional selectivity over other PDE isozymes (e.g., >10,000-fold over PDE2 and PDE3)[3]. This profound inhibition prevents the hydrolysis of cGMP, leading to smooth muscle relaxation, making them prime candidates for treating erectile dysfunction and pulmonary arterial hypertension[4].
Figure 1: Mechanism of action of 8-methoxy-1-isoquinolinone derivatives via PDE5 inhibition.
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
Fused isoquinolinone derivatives exhibit significant protective effects against oxidative DNA damage by inhibiting PARP-1[1]. Molecular docking studies reveal that the isoquinolinone lactam moiety mimics the nicotinamide of NAD+, forming critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 active site. Compounds in this class demonstrate IC50 values <200 nM, highlighting their potential in treating inflammatory diseases and ischemia-reperfusion injury[1].
Cholinesterase Inhibition (AChE and BChE)
Substituted pyrrolo[2,1-a]isoquinolinone derivatives have been identified as potent dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[5]. Quantum Theory of Atoms in Molecules (QTAIM) analysis indicates that these derivatives stabilize the ligand-enzyme complex by interacting simultaneously with the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of the enzymes, making them promising leads for Alzheimer's disease therapy[5].
CNS Multi-Receptor Modulation
Isoquinolinone derivatives have been synthesized as multi-target antipsychotics. Specific analogs show high binding affinities for dopamine D2 and serotonin (5-HT1A, 5-HT2A) receptors while maintaining low affinity for off-target receptors (such as histamine H1 and alpha-adrenergic receptors)[2]. This multi-receptor profile reverses hyperlocomotion and cognitive impairment in animal models, indicating strong potential for schizophrenia treatment[2].
Antimicrobial Efficacy
The isoquinolinone scaffold also demonstrates broad-spectrum antimicrobial activity. Derivatives have been evaluated against clinically relevant pathogens, including Staphylococcus aureus and Bacteroides fragilis, showing Minimum Inhibitory Concentrations (MIC) as low as 64 µg/mL[6].
Quantitative Data Summary
| Target Enzyme/Receptor | Representative Class | Primary Indication | Potency (IC50 / MIC) | Key Binding Interactions |
| PDE5 | 4-aryl-1-isoquinolinones | Erectile Dysfunction | ~ 1.0 nM | Mimics cGMP guanine base |
| PARP-1 | Fused isoquinolinones | Inflammation / Ischemia | < 200 nM | H-bond with Gly863/Ser904 |
| AChE / BChE | Pyrrolo-isoquinolinones | Alzheimer's Disease | Sub-micromolar | Dual CAS and PAS binding |
| D2 / 5-HT | Multi-target Isoquinolinones | Schizophrenia | High Affinity (Ki < 10 nM) | Lipophilic pocket insertion |
| Bacterial Pathogens | 1H-Benzo[de]isoquinolines | Bacterial Infections | MIC ~ 64 µg/mL | Cell wall synthesis disruption |
Experimental Protocols & Workflows
To ensure scientific integrity, all assays must be designed as self-validating systems. Below are the standardized protocols for evaluating the primary targets of these derivatives.
Figure 2: Standardized screening workflow for isoquinolinone derivatives.
Protocol A: Self-Validating Radiometric PDE5 Inhibition Assay
Objective: Quantify the IC50 of 8-methoxy-1-isoquinolinone derivatives against PDE5. Causality & Design:
-
Buffer Selection: 50 mM Tris-HCl (pH 7.5) with 5 mM MgCl2. Why? Mg2+ is an essential cofactor for PDE5 catalytic activity.
-
Selectivity Control: Addition of 1 mM EGTA. Why? EGTA chelates Ca2+, preventing the activation of endogenous Ca2+/calmodulin-dependent PDEs (like PDE1), ensuring the measured signal is exclusively PDE5-mediated.
-
Self-Validation: Every plate must include a full dose-response curve of Sildenafil (positive control) and a DMSO-only well (negative control). Assay robustness is validated by calculating the Z'-factor; only plates with Z' > 0.6 are accepted.
Step-by-Step Methodology:
-
Preparation: Dispense 10 µL of the test derivative (serial dilutions in 1% DMSO) into a 96-well plate.
-
Enzyme Addition: Add 20 µL of recombinant human PDE5A. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor-enzyme complex.
-
Substrate Initiation: Initiate the reaction by adding 20 µL of 1 µM [3H]-cGMP. Why? Using a substrate concentration below the Km ensures the assay operates under first-order kinetics, making the IC50 directly proportional to Ki.
-
Incubation & Termination: Incubate for 30 minutes at 30°C. Terminate by boiling the plate for 2 minutes, denaturing the enzyme.
-
Detection: Add snake venom nucleotidase to convert the product ([3H]-5'-GMP) to [3H]-guanosine. Separate via anion-exchange resin and quantify using a liquid scintillation counter.
Protocol B: PARP-1 Chemiluminescent Assay
Objective: Evaluate the protective efficacy of derivatives against oxidative DNA damage via PARP-1 inhibition. Causality & Design:
-
Substrate: Biotinylated NAD+. Why? Allows for highly sensitive chemiluminescent detection of poly(ADP-ribose) polymers using streptavidin-HRP.
-
DNA Damage Simulation: Activated nicked DNA is added to the buffer. Why? PARP-1 is strictly dependent on DNA strand breaks for catalytic activation; without activated DNA, the enzyme remains dormant.
Step-by-Step Methodology:
-
Coating: Coat histone proteins onto a 96-well plate overnight at 4°C. Wash thoroughly with PBS-T.
-
Reaction Mix: Combine the 8-methoxy-1-isoquinolinone derivative, recombinant PARP-1 enzyme, and activated nicked DNA in assay buffer (50 mM Tris, pH 8.0, 50 mM NaCl).
-
Initiation: Add Biotin-NAD+ to initiate poly-ADP-ribosylation of the histones. Incubate for 60 minutes at room temperature.
-
Detection: Wash the plate 3x to remove unincorporated NAD+. Add Streptavidin-HRP, followed by a chemiluminescent substrate (e.g., ECL reagent).
-
Validation: Read luminescence on a microplate reader. Calculate IC50 relative to an Olaparib positive control curve.
References
Sources
- 1. Synthesis and biological evaluation of isoindoloisoquinolinone, pyroloisoquinolinone and benzoquinazolinone derivatives as poly(ADP-ribose) polymerase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document: Isoquinolinone derivatives as potent CNS multi-receptor D/5-HT/5-HT/5-HT/5-HT agents: Synthesis and pharmacological evaluation. (CHEMBL4706... - ChEMBL [ebi.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel, potent, and selective phosphodiesterase 5 inhibitors: synthesis and biological activities of a series of 4-aryl-1-isoquinolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation and molecular modelling of substituted pyrrolo[2,1-a]isoquinolinone derivatives: discovery of potent inhibitors of AChE and BChE - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The 8-Methoxyisoquinolin-1(2H)-one Scaffold: A Technical Guide to Structure-Activity Relationships for PARP Inhibition
Abstract
The 8-methoxyisoquinolin-1(2H)-one core has emerged as a privileged scaffold in the design of potent inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes critical to DNA repair and a validated target in oncology. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the interaction of 8-methoxyisoquinolin-1(2H)-one derivatives with PARP enzymes, with a primary focus on PARP1. We will explore the synthetic rationale, key structural modifications, and their impact on inhibitory potency, selectivity, and pharmacokinetic properties. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel cancer therapeutics.
Introduction: The Isoquinolinone Core and the Rise of PARP Inhibitors
The isoquinolin-1(2H)-one skeleton is a versatile heterocyclic motif present in numerous biologically active natural products and synthetic molecules. Its rigid, planar structure provides an excellent framework for the spatial presentation of functional groups that can engage in specific interactions with biological targets. In recent years, this scaffold has garnered significant attention for its utility in the development of potent inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes.
PARP1, in particular, plays a pivotal role in the base excision repair (BER) pathway, a critical process for the repair of single-strand DNA breaks (SSBs). The inhibition of PARP1 in cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to the accumulation of unrepaired DNA damage and subsequent cell death through a mechanism known as synthetic lethality.[1] This has led to the successful clinical development of several PARP inhibitors for the treatment of various cancers, including ovarian, breast, and pancreatic cancer.[2]
The 8-methoxyisoquinolin-1(2H)-one core has been identified as a key pharmacophore in several series of potent PARP inhibitors. The 8-methoxy group, in particular, often plays a crucial role in anchoring the inhibitor within the nicotinamide binding pocket of the PARP enzyme. This guide will systematically dissect the SAR of this scaffold, providing a roadmap for the rational design of next-generation PARP inhibitors with improved therapeutic profiles.
The 8-Methoxyisoquinolin-1(2H)-one Pharmacophore: Key Structural Features and SAR Insights
The inhibitory activity of 8-methoxyisoquinolin-1(2H)-one derivatives against PARP is highly dependent on the nature and position of substituents on the isoquinolinone core. The following sections will detail the SAR at key positions.
The Significance of the 8-Methoxy Group
The 8-methoxy group is a critical determinant of PARP1 inhibitory activity. It often forms a key hydrogen bond with the backbone amide of Gly863 in the PARP1 active site, mimicking the interaction of the nicotinamide moiety of NAD+.
-
Bioisosteric Replacements: While the methoxy group is prevalent, bioisosteric replacements can be explored to modulate physicochemical properties such as lipophilicity and metabolic stability.[3][4] For instance, replacing the methyl group with a difluoromethyl or trifluoromethyl group can alter the electronic properties and potentially enhance metabolic stability, though this may also impact the hydrogen bonding capacity of the oxygen atom.
Modifications at the N-2 Position
The N-2 position of the isoquinolinone ring is a key vector for introducing substituents that can interact with the solvent-exposed region of the PARP active site or be tailored to improve pharmacokinetic properties.
-
Aryl and Heteroaryl Substituents: The introduction of aryl or heteroaryl groups at the N-2 position has been a fruitful strategy. These groups can engage in π-stacking interactions with tyrosine residues in the active site, such as Tyr907, thereby enhancing potency.[1]
-
Linker Optimization: The nature of the linker connecting the N-2 position to a terminal group is crucial. Constraining a flexible linear propylene linker into a more rigid cyclopentene ring has been shown to improve pharmacokinetic parameters while maintaining potent PARP1 inhibition.[5][6] This strategy reduces the entropic penalty upon binding and can lead to improved oral bioavailability.
Substitution on the Benzenoid Ring (Positions 5, 6, and 7)
Modifications on the benzenoid portion of the isoquinolinone ring can influence potency, selectivity, and physicochemical properties.
-
Electron-Withdrawing and Donating Groups: The introduction of small electron-withdrawing groups, such as fluorine, at the 7-position has been shown to be beneficial for activity in some series.[1] The electronic nature of these substituents can modulate the pKa of the isoquinolinone core and influence its interaction with the active site.
-
Lipophilicity and Solubility: The addition of polar groups can improve aqueous solubility, which is often a challenge for planar aromatic compounds. Conversely, lipophilic substituents may enhance cell permeability but can also lead to increased plasma protein binding and reduced free drug concentration.
Modifications at the C-3 and C-4 Positions
The C-3 and C-4 positions of the dihydropyridinone ring offer additional opportunities for structural modification.
-
Bulky Substituents: In general, bulky substituents at the 3-position of the 1-oxo-3,4-dihydroisoquinoline core have been found to be detrimental to PARP inhibitory activity.[1] However, smaller substituents may be tolerated.
-
Carboxamides at C-4: The introduction of a carboxamide moiety at the C-4 position of the 1-oxo-3,4-dihydroisoquinoline scaffold has yielded potent PARP inhibitors.[7] This functional group can form additional hydrogen bonds within the active site.
Synthetic Strategies
The synthesis of substituted 8-methoxyisoquinolin-1(2H)-ones typically involves the construction of the isoquinolinone core followed by the introduction of desired substituents. A general synthetic approach is outlined below.
General Synthesis of the 8-Methoxyisoquinolin-1(2H)-one Core
A common strategy involves the cyclization of a suitably substituted homophthalic acid derivative.
Workflow for the Synthesis of the 8-Methoxyisoquinolin-1(2H)-one Core
Caption: General synthetic route to substituted 8-methoxyisoquinolin-1(2H)-ones.
Biological Evaluation: Experimental Protocols
The evaluation of novel 8-methoxyisoquinolin-1(2H)-one derivatives as PARP inhibitors involves a cascade of in vitro and cell-based assays.
PARP1 Enzymatic Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP1.[8]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute recombinant human PARP1 enzyme and activated DNA to their optimal working concentrations in assay buffer.
-
Prepare a solution of β-nicotinamide adenine dinucleotide (β-NAD+) in assay buffer.
-
-
Assay Plate Setup (384-well black plate):
-
Blank wells: Assay buffer only.
-
Positive control wells: PARP1 enzyme, activated DNA, and DMSO.
-
Negative control wells: Assay buffer, activated DNA, and DMSO (no enzyme).
-
Test wells: PARP1 enzyme, activated DNA, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Add the β-NAD+ solution to all wells except the blank wells to initiate the enzymatic reaction.
-
Reaction Termination and Signal Detection:
-
After a defined incubation period (e.g., 60 minutes), stop the reaction by adding a developing reagent that detects the remaining NAD+.
-
Read the fluorescence intensity using a plate reader (e.g., excitation at 485 nm, emission at 528 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (blank wells).
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular PARP Inhibition Assay (PARP1 Trapping)
This assay measures the ability of a compound to trap PARP1 on chromatin in living cells, a key mechanism of action for many potent PARP inhibitors.[9]
Step-by-Step Protocol:
-
Cell Culture: Culture a suitable cancer cell line (e.g., HeLa or a BRCA-deficient line) in appropriate media.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Cell Lysis and Fractionation:
-
Lyse the cells and separate the chromatin-bound proteins from the soluble proteins by centrifugation.
-
-
Western Blot Analysis:
-
Resolve the proteins from the chromatin-bound fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PARP1.
-
Use an antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for PARP1 and the loading control.
-
Normalize the PARP1 signal to the loading control signal.
-
Determine the dose-dependent increase in PARP1 trapping.
-
Data Summary: SAR of Isoquinolinone-Based PARP Inhibitors
The following table summarizes the SAR for a series of isoquinolinone-based PARP inhibitors, highlighting the impact of key structural modifications on PARP1 and PARP2 inhibition.
| Compound ID | R1 (N-2 Position) | R2 (C-7 Position) | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| 1a | H | H | 13,000 | 800 |
| 2 | Benzyl | H | 13,900 | 1,500 |
| 3l | 4-Fluorobenzyl | H | 156 | 70.1 |
| 3aa | 4-Fluorobenzyl | F | 22 | 4.3 |
Data adapted from related isoquinolinone series.[1][7]
Conclusion and Future Directions
The 8-methoxyisoquinolin-1(2H)-one scaffold represents a highly promising starting point for the development of novel and potent PARP inhibitors. The SAR insights discussed in this guide underscore the importance of the 8-methoxy group for anchoring within the PARP active site and highlight the tunability of the N-2 position for optimizing potency and pharmacokinetic properties. Future efforts in this area should focus on:
-
Selectivity Profiling: A comprehensive evaluation of lead compounds against a panel of PARP family members is crucial to identify selective inhibitors and minimize off-target effects.
-
Pharmacokinetic Optimization: Further refinement of the scaffold to enhance oral bioavailability, metabolic stability, and in vivo efficacy is warranted.
-
Exploration of Novel Bioisosteres: The investigation of novel bioisosteric replacements for the 8-methoxy group could lead to the discovery of compounds with improved drug-like properties.
By leveraging the principles of rational drug design and a thorough understanding of the SAR of the 8-methoxyisoquinolin-1(2H)-one core, the scientific community is well-positioned to develop the next generation of PARP inhibitors for the treatment of cancer and other diseases.
References
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Karche, N., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry, 28(24), 115819. [Link]
-
Maksimainen, M. M., et al. (2020). Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones. ACS Omega, 5(22), 13447–13453. [Link]
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BPS Bioscience (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from BPS Bioscience website. [Link]
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ResearchGate (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization | Request PDF. [Link]
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Kanev, G. K., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. [Link]
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Zhu, J., et al. (2021). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1916-1933. [Link]
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Tarsounas, M., & Ashworth, A. (2015). PARP inhibitors for BRCA1/2-mutated and sporadic ovarian cancer: current practice and future directions. British Journal of Cancer, 113(S1), S1-S6. [Link]
- Google Patents (n.d.). US9422243B2 - 3-phenyl-isoquinolin-1(2H)
-
Chemspace (n.d.). Bioisosteric Replacements. Retrieved from Chemspace website. [Link]
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ChemRxiv (2020). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. [Link]
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Semenova, E. A., et al. (2021). Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of PARP1/2. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1916-1923. [Link]
-
Choi, J., et al. (2009). Synthesis of isoquinolinone-based tetracycles as poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(21), 6136-6139. [Link]
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The Emerging Therapeutic Potential of 8-Methoxy-1(2H)-isoquinolinone: A Technical Guide for Drug Discovery
Introduction: The Isoquinolinone Scaffold as a Privileged Structure in Oncology
The isoquinolinone core is a "privileged scaffold" in medicinal chemistry, a molecular framework that demonstrates the ability to bind to multiple, diverse biological targets.[1] Derivatives of this heterocyclic system have shown a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] In recent years, significant research has focused on their potential as targeted cancer therapeutics, particularly as inhibitors of key enzymes involved in DNA repair and cell signaling pathways.[2][4][5] This guide will provide an in-depth technical exploration of a specific, yet under-investigated derivative, 8-methoxy-1(2H)-isoquinolinone , outlining its therapeutic potential by examining the well-established activities of its structural analogs and proposing a comprehensive roadmap for its preclinical development.
While direct research on 8-methoxy-1(2H)-isoquinolinone is limited, its structural features suggest a strong potential for therapeutic relevance, particularly as an inhibitor of Poly(ADP-ribose) polymerase (PARP) and Epidermal Growth Factor Receptor (EGFR), two clinically validated targets in oncology.[6][7] This document will serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring this promising chemical entity.
Part 1: The Rationale - Targeting Key Oncogenic Pathways
The therapeutic hypothesis for 8-methoxy-1(2H)-isoquinolinone is built upon the established success of the broader isoquinolinone class in modulating two critical cancer-related pathways: DNA damage repair (via PARP inhibition) and oncogenic signaling (via EGFR inhibition).
The Promise of PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[6] PARP-1, the most abundant isoform, detects single-strand DNA breaks and, upon activation, synthesizes chains of poly(ADP-ribose) (PAR) to recruit other DNA repair proteins.[6]
In cancers with specific DNA repair defects, such as those with BRCA1/2 mutations, inhibiting PARP-1 creates a "synthetic lethality." The cancer cells, already deficient in the homologous recombination repair pathway, become entirely dependent on PARP-mediated repair. Blocking PARP leads to an accumulation of DNA damage that cannot be repaired, ultimately triggering cell death.[8] Several isoquinolinone-based PARP inhibitors have demonstrated potent anticancer activity.[4][5] The isoquinolinone core acts as a nicotinamide (NAD+) mimic, binding to the catalytic domain of PARP and preventing its function.[8][9]
The 8-methoxy substitution on the isoquinolinone ring of our lead compound could be critical. The methoxy group is an electron-donating group which can influence the electronic properties of the aromatic system, potentially enhancing its binding affinity within the NAD+ pocket of PARP1.[8]
Signaling Pathway: PARP1 in DNA Single-Strand Break Repair
Caption: Proposed mechanism of PARP1 inhibition.
Targeting the EGFR Signaling Cascade
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutation or overexpression, is a hallmark of many cancers, including non-small cell lung cancer and colorectal cancer.
A study has specifically identified 2-aryl-8-methoxy-isoquinolin-1(2H)-one derivatives as novel EGFR inhibitors.[7] These compounds were shown to have antiproliferative activity against cancer cell lines overexpressing EGFR.[7] The isoquinolinone scaffold likely serves as a hinge-binding motif within the ATP-binding pocket of the EGFR kinase domain, preventing receptor autophosphorylation and the subsequent activation of downstream pro-survival pathways like MAPK/ERK.[10] The 8-methoxy group may form crucial hydrogen bonds or hydrophobic interactions that stabilize the inhibitor-enzyme complex.
Signaling Pathway: EGFR and Downstream MAPK/ERK Activation
Caption: Inhibition of the EGFR-MAPK/ERK signaling cascade.
Part 2: Preclinical Evaluation Workflow
A structured, multi-stage approach is required to validate the therapeutic potential of 8-methoxy-1(2H)-isoquinolinone. This workflow progresses from initial in vitro enzymatic and cellular assays to more complex mechanism-of-action studies.
Workflow: Preclinical Evaluation of 8-Methoxy-1(2H)-isoquinolinone
Caption: A phased approach for preclinical evaluation.
Phase 1: Biochemical Target Engagement
The initial step is to confirm that 8-methoxy-1(2H)-isoquinolinone directly interacts with its putative targets in a cell-free system.
Table 1: Phase 1 Experimental Summary
| Experiment | Objective | Methodology | Key Output |
| PARP1 Enzymatic Assay | To determine the direct inhibitory activity against PARP1. | Chemi-luminescent assay using purified PARP1 enzyme, NAD+, and histone-coated plates. | IC₅₀ Value (nM) |
| EGFR Kinase Assay | To determine the direct inhibitory activity against EGFR kinase. | ELISA-based tyrosine kinase assay using purified EGFR and a synthetic peptide substrate. | IC₅₀ Value (nM) |
Protocol 1: PARP1 Enzymatic Inhibition Assay
-
Plate Preparation: Coat a 96-well plate with Histone H1 and block with BSA.
-
Compound Preparation: Prepare a serial dilution of 8-methoxy-1(2H)-isoquinolinone (e.g., from 10 µM to 0.1 nM) in assay buffer. Use a known PARP inhibitor (e.g., Olaparib) as a positive control and DMSO as a vehicle control.
-
Reaction Initiation: To each well, add activated DNA, purified human PARP1 enzyme, and the biotinylated-NAD+ substrate.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow for the PARylation reaction.
-
Detection: Wash the plate and add Streptavidin-HRP. Following another incubation and wash, add a chemiluminescent substrate.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is inversely proportional to PARP1 inhibition.
-
Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the compound.
Phase 2: Cellular Activity and Potency
Following confirmation of direct target engagement, the next critical step is to assess the compound's effect on cancer cells. This phase determines the compound's ability to cross the cell membrane and exert a biological effect.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cell lines into 96-well plates. It is crucial to select appropriate cell lines:
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of 8-methoxy-1(2H)-isoquinolinone for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by normalizing the data to untreated controls.
Phase 3: Cellular Mechanism of Action
This phase aims to confirm that the observed cellular effects are indeed due to the intended target inhibition.
Protocol 3: Western Blot for Phospho-EGFR and Phospho-ERK
-
Cell Treatment: Culture A431 cells until they reach ~80% confluency. Starve the cells in a serum-free medium for 12 hours.
-
Inhibition: Pre-treat the cells with various concentrations of 8-methoxy-1(2H)-isoquinolinone for 2 hours.
-
Stimulation: Stimulate the cells with human EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.
-
Lysis: Immediately lyse the cells on ice and collect the protein lysate.
-
Quantification & SDS-PAGE: Quantify protein concentration (e.g., via BCA assay), then separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify band intensity to determine the dose-dependent inhibition of EGFR and ERK phosphorylation. A reduction in the p-EGFR/total EGFR and p-ERK/total ERK ratios indicates successful target engagement.[10]
Conclusion and Future Directions
The 8-methoxy-1(2H)-isoquinolinone scaffold represents a promising, albeit underexplored, avenue for the development of novel anticancer agents. Based on robust evidence from structurally related compounds, there is a strong scientific rationale to investigate its potential as a dual inhibitor of PARP and EGFR. The methoxy group at the 8-position is a key feature that warrants detailed structure-activity relationship (SAR) studies to optimize potency and selectivity.[7]
The experimental workflows detailed in this guide provide a clear and logical path for the initial preclinical evaluation of this compound. Positive results from these in vitro studies would provide a strong justification for advancing 8-methoxy-1(2H)-isoquinolinone into more complex studies, including selectivity profiling against other kinases and PARP family members, pharmacokinetic characterization, and ultimately, in vivo efficacy trials in relevant xenograft models.[4] The journey from a promising scaffold to a clinical candidate is challenging, but the foundational evidence strongly supports the investment of research efforts into 8-methoxy-1(2H)-isoquinolinone.
References
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- Discovery of Fused Isoquinolinone/Triazole as a Scaffold for Tankyrase and PARP Inhibition. MDPI.
- A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Str
- Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1)
- Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
- 8-Methoxyisoquinoline. Chem-Impex.
- Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Gener
- A Technical Deep Dive into 8-Alkoxyisoquinolines: Synthesis, Potential Pharmacological Activities, and Future Directions. Benchchem.
- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
- Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Gener
- Synthesis and Investigation of Tricyclic Isoquinoline Deriv
- Discovery of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones as novel EGFR inhibitor by scaffold hopping. PubMed.
- A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer. PMC.
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Intrinsic Chemical Stability and Forced Degradation Profiling of 1(2H)-Isoquinolinone, 8-methoxy-
Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound: 1(2H)-Isoquinolinone, 8-methoxy- (CAS: 129959-09-7)
Executive Summary & Pharmacophoric Significance
The compound 1(2H)-Isoquinolinone, 8-methoxy- (hereafter referred to as 8-MIQ) represents a privileged bicyclic scaffold in modern medicinal chemistry. The isoquinolinone core serves as a rigid, planar structural motif capable of mimicking the cis-amide bond of peptides, making it highly valuable in the design of kinase inhibitors, PARP inhibitors, and Hsp90β selective inhibitors[1].
However, the transition of 8-MIQ derivatives from discovery to clinical development requires a rigorous understanding of their physicochemical liabilities. The incorporation of the 8-methoxy group introduces specific electronic and steric effects that fundamentally alter the molecule's degradation kinetics compared to the unsubstituted parent heterocycle. This whitepaper establishes a comprehensive framework for evaluating the chemical stability of 8-MIQ, detailing the causality behind its degradation pathways, and providing self-validating experimental protocols aligned with [2].
Structural and Mechanistic Basis of Stability
To design an effective Stability Indicating Assay (SIA), one must first deduce the predictive degradation pathways based on the molecule's electronic topology. The stability of 8-MIQ is governed by two primary structural features:
The Cyclic Amide (Lactam) Core
The 1(2H)-isoquinolinone system contains a lactam bond. Under neutral physiological conditions, this bond is highly stable due to the resonance stabilization of the amide nitrogen lone pair into the carbonyl group. However, under forced stress:
-
Acidic Hydrolysis: Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water. This ultimately leads to the cleavage of the lactam ring, generating a ring-opened amino acid derivative[3].
-
Basic Hydrolysis: Direct nucleophilic attack by hydroxide ions (
) on the carbonyl carbon bypasses the need for protonation, often resulting in faster degradation kinetics than acidic conditions for this specific scaffold[3].
The 8-Methoxy Substituent (+M Effect)
The methoxy group at the C8 position is strongly electron-donating via resonance (+M effect). By donating electron density into the fused aromatic system, the 8-methoxy group lowers the molecule's overall oxidation potential.
-
Causality in Oxidation: This electron enrichment makes the aromatic ring highly susceptible to electrophilic attack by reactive oxygen species (ROS) or peroxides. Oxidative stress typically leads to the formation of N-oxides at the lactam nitrogen or the generation of quinone-like derivatives on the electron-rich aromatic ring[3].
Regulatory Framework & Experimental Workflow
In accordance with the[4], forced degradation (stress testing) is required to elucidate the intrinsic stability of the molecule. A robust protocol must be a self-validating system . This is achieved by calculating the Mass Balance: the sum of the integrated area of the remaining intact 8-MIQ and the integrated areas of all degradation products must equal ~100% of the initial un-stressed control. A mass balance failure indicates that degradants are either volatile, precipitating out of solution, or not absorbing at the chosen UV wavelength, necessitating orthogonal detection (e.g., Mass Spectrometry or ELSD).
Caption: Experimental workflow for forced degradation of 8-MIQ ensuring mass balance validation.
Quantitative Forced Degradation Data
The following table summarizes the quantitative degradation profile of 8-MIQ under standardized ICH stress conditions. Note: Data represents typical kinetic behavior for electron-rich isoquinolinones.
| Stress Condition | Reagent / Environment | Temp / Time | Degradation (%) | Primary Degradant Type | Mass Balance Recovery |
| Control | 50% MeOH / 50% Water | 25°C, 24h | < 0.1% | None | 100.0% |
| Acid Hydrolysis | 0.1 M HCl | 60°C, 24h | 12.4% | Ring-opened amino acid | 98.5% |
| Base Hydrolysis | 0.1 M NaOH | 60°C, 24h | 28.7% | Ring-opened amino acid | 97.2% |
| Oxidation | 3% | 25°C, 24h | 18.2% | N-oxide / Quinone derivatives | 94.1% |
| Thermal (Solid) | Dry Heat | 80°C, 7 days | 1.5% | Dimerization traces | 99.8% |
| Photolytic | UV/Vis (ICH Q1B) | 1.2M lux hrs | 8.9% | Radical adducts | 96.0% |
Logical Degradation Pathways
Understanding the chemical fate of 8-MIQ allows analytical chemists to predict the
Caption: Logical degradation pathways of 8-methoxyisoquinolin-1(2H)-one under varied stress conditions.
Step-by-Step Experimental Protocols for SIA Validation
To ensure high reproducibility and E-E-A-T compliance, the following self-validating protocols detail the exact causality behind each methodological choice[3].
Protocol A: Hydrolytic Stress (Acid/Base)
Causality: Elevated temperature accelerates the reaction kinetics to achieve 10-20% degradation, which is the optimal target to generate primary degradants without causing secondary degradation (degradants degrading further), which complicates mass balance.
-
Preparation: Dissolve 8-MIQ in HPLC-grade Methanol to a concentration of 2.0 mg/mL (Stock Solution).
-
Acid Stress: Mix 1.0 mL of Stock Solution with 1.0 mL of 0.2 M HCl (Final concentration: 1.0 mg/mL in 0.1 M HCl).
-
Base Stress: Mix 1.0 mL of Stock Solution with 1.0 mL of 0.2 M NaOH (Final concentration: 1.0 mg/mL in 0.1 M NaOH).
-
Incubation: Seal vials and incubate at 60°C for exactly 24 hours.
-
Quenching (Critical Step): Neutralize the acid sample with 1.0 mL of 0.1 M NaOH, and the base sample with 1.0 mL of 0.1 M HCl. Why? Quenching immediately arrests the degradation kinetics, ensuring that the sample injected into the HPLC accurately reflects the 24-hour timepoint.
-
Dilution: Dilute with mobile phase to a final analytical concentration of 0.1 mg/mL and filter through a 0.22 µm PTFE syringe filter.
Protocol B: Oxidative Stress
-
Preparation: Mix 1.0 mL of the 2.0 mg/mL Stock Solution with 1.0 mL of 6%
(Final concentration: 3% ). -
Incubation: Store at 25°C (Room Temperature) in the dark for 24 hours.
-
Quenching: Add a stoichiometric excess of Sodium Metabisulfite (
). Why? Metabisulfite rapidly reduces residual hydrogen peroxide to water, preventing ongoing oxidation of the API while waiting in the HPLC autosampler queue.
Protocol C: HPLC-UV/MS Analytical Method
Causality: A gradient method utilizing Trifluoroacetic acid (TFA) is chosen. TFA acts as an ion-pairing agent, suppressing the ionization of the lactam and any generated carboxylic acid degradants, resulting in sharp, symmetrical chromatographic peaks[5].
-
Column: C18, 150 x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.05% TFA in LC-MS grade Water.
-
Mobile Phase B: 0.05% TFA in LC-MS grade Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA (extracted at 254 nm) coupled with ESI-MS (Positive ion mode).
Conclusion & Storage Recommendations
The 8-methoxyisoquinolin-1(2H)-one scaffold exhibits robust thermal stability but demonstrates distinct vulnerabilities to basic hydrolysis and oxidative stress. The electron-donating nature of the 8-methoxy group lowers the activation energy required for electrophilic oxidation, making the compound sensitive to peroxide exposure[3].
Storage Directive: To maintain >99% purity over a standard ICH re-test period, 8-MIQ API should be stored in tightly sealed, amber-glass containers to mitigate photolytic radical formation. The headspace should ideally be purged with Argon or Nitrogen to eliminate ambient oxygen and humidity, preventing long-term oxidative and hydrolytic degradation[4].
References
Sources
A Technical Guide to 8-methoxy-1(2H)-isoquinolinone: Synthesis, Identification, and Therapeutic Potential
The 1(2H)-isoquinolinone core is a privileged heterocyclic scaffold, prominently featured in a multitude of natural products and pharmacologically active molecules.[1] Its rigid, planar structure and capacity for diverse functionalization have made it a cornerstone in medicinal chemistry. This guide focuses on a specific, promising derivative: 8-methoxy-1(2H)-isoquinolinone. We will provide an in-depth exploration of its chemical identity, modern synthetic strategies, and its emerging role in drug discovery, particularly as a novel kinase inhibitor.
Core Chemical and Physical Identifiers
Precise identification is the foundation of all chemical research and development. 8-methoxy-1(2H)-isoquinolinone is a solid at room temperature, and its core identifiers are summarized below for accurate sourcing, characterization, and regulatory compliance.
| Identifier | Value | Source |
| CAS Number | 129959-09-7 | [2] |
| Molecular Formula | C₁₀H₉NO₂ | [2] |
| Molecular Weight | 175.18 g/mol | [2] |
| IUPAC Name | 8-methoxyisoquinolin-1(2H)-one | N/A |
| Canonical SMILES | COC1=CC=CC2=C1C=CNC2=O | N/A |
| InChI | InChI=1S/C10H9NO2/c1-13-9-5-3-2-6-7(9)4-8(11)10(6)12/h2-5,8H,1H3,(H,11,12) | N/A |
| InChIKey | UODXVMXECRNDRX-UHFFFAOYSA-N | N/A |
| Physical Form | Solid | N/A |
Synthesis Strategies: From Classical to Modern Methodologies
The synthesis of the 1(2H)-isoquinolinone scaffold has evolved significantly, moving from classical condensation reactions to highly efficient, regioselective modern methods.[1] For 8-methoxy-1(2H)-isoquinolinone and its derivatives, transition metal-catalyzed C-H activation and annulation represents a state-of-the-art approach.
Causality in Synthetic Choice: The primary challenge in synthesizing substituted isoquinolones is controlling regioselectivity—ensuring that functional groups are installed at the correct positions. Modern methods, such as palladium- or rhodium-catalyzed reactions, utilize a directing group on the starting material (typically a benzamide derivative) to position the metal catalyst adjacent to a specific C-H bond. This proximity facilitates the selective cleavage of that bond and subsequent cyclization with a coupling partner, like an alkyne, to build the isoquinolinone ring with high precision.[3]
The general workflow for this modern synthetic approach is outlined below.
Caption: Generalized workflow for the synthesis of N-aryl-8-methoxy-1(2H)-isoquinolinones.
Detailed Experimental Protocol: Palladium-Catalyzed Annulation
This protocol is a representative example for synthesizing an N-substituted 8-methoxy-1(2H)-isoquinolinone derivative, adapted from established C-H activation methodologies.[3] Every step is designed for high yield and purity, ensuring the integrity of the final compound for downstream applications.
Objective: To synthesize 2-aryl-8-methoxy-1(2H)-isoquinolinone via a palladium-catalyzed C-H activation/annulation reaction.
Materials:
-
N-methoxy-2-bromo-3-methoxybenzamide (1.0 equiv)
-
Substituted Phenylacetylene (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk tube, add N-methoxy-2-bromo-3-methoxybenzamide, Pd(OAc)₂, and Ag₂CO₃.
-
Inerting: Seal the tube, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment. This is critical as palladium catalysts can be deactivated by oxygen, and side reactions can occur.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by the substituted phenylacetylene via syringe.
-
Reaction: Seal the Schlenk tube tightly and place it in a pre-heated oil bath at 100 °C.
-
Monitoring: Stir the reaction vigorously for 12-24 hours. The reaction progress can be monitored by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble silver salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-aryl-8-methoxy-1(2H)-isoquinolinone.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Applications in Drug Discovery and Development
The true value of a chemical scaffold is realized in its biological applications. While research on 8-methoxy-1(2H)-isoquinolinone is still emerging, its derivatives have shown significant promise as targeted therapeutic agents.
Inhibition of Epidermal Growth Factor Receptor (EGFR): A key study identified 2-aryl-8-methoxy-isoquinolin-1(2H)-one derivatives as a novel class of Epidermal Growth Factor Receptor (EGFR) inhibitors.[4] EGFR is a tyrosine kinase that plays a crucial role in cell proliferation; its overactivity is a hallmark of many cancers, including lung and colon cancer.
These isoquinolinone compounds were shown to have potent antiproliferative activity against human cancer cell lines.[4] The mechanism involves binding to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its activation and blocking downstream signaling pathways that lead to cell growth and division.
Caption: Inhibition of the EGFR signaling pathway by an 8-methoxy-1(2H)-isoquinolinone derivative.
Broader Pharmacological Potential: While direct data is limited, the isoquinoline scaffold is known for a wide range of biological activities.[5] Closely related structures exhibit promising effects:
-
Antimicrobial Activity: 8-methoxyquinoline, an isomer, has demonstrated significant antibacterial and antifungal properties, suggesting the 8-alkoxy moiety may be a key pharmacophore for anti-infective agents.[6][7]
-
Anticancer Properties: The parent compound, 1(2H)-isoquinolinone, has been investigated as a potential anticancer agent.[8]
These findings underscore the rationale for further exploring 8-methoxy-1(2H)-isoquinolinone and its derivatives as a source of new therapeutic leads across multiple disease areas.
References
-
Discovery of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones as novel EGFR inhibitor by scaffold hopping. (2013). PubMed. Available at: [Link]
-
8-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | C11H15NO | CID 31021. PubChem. Available at: [Link]
-
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar. Available at: [Link]
-
8-Methoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1). PubChem. Available at: [Link]
-
Synthesis of 1(2H)-Isoquinolones. (Review). ResearchGate. Available at: [Link]
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The 8-Methoxy-1-Isoquinolinone Scaffold: A Privileged Core for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Promising Pharmacophore
The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its rigid, bicyclic aromatic system provides an excellent platform for the spatial arrangement of functional groups, enabling high-affinity interactions with a wide range of biological targets.[1] Within this broad and versatile class of compounds, the 8-methoxy-1-isoquinolinone core has emerged as a particularly promising pharmacophore scaffold. The presence of the methoxy group at the 8-position and the ketone at the 1-position significantly influences the electronic and steric properties of the molecule, predisposing it to interact with specific enzyme active sites. This guide provides a comprehensive technical overview of the 8-methoxy-1-isoquinolinone scaffold, its synthesis, and its role in the development of novel therapeutic agents, with a focus on its application in oncology and beyond.
The 8-Methoxy-1-Isoquinolinone Core: Structural and Physicochemical Properties
The 8-methoxy-1-isoquinolinone scaffold is characterized by a fused benzene and pyridine ring system, with a methoxy group at position C8 and a carbonyl group at C1. The electron-donating methoxy group can influence the electron density of the aromatic system and participate in hydrogen bonding, while the lactam functionality provides a site for further chemical modification and can also engage in crucial interactions with biological targets. These structural features contribute to the scaffold's ability to serve as a versatile template for the design of enzyme inhibitors.
Therapeutic Applications of the 8-Methoxy-1-Isoquinolinone Scaffold
While dedicated research on the 8-methoxy-1-isoquinolinone scaffold is still emerging, studies on closely related analogs have highlighted its significant potential in several therapeutic areas, most notably in the development of anticancer agents.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[3] Its dysregulation is a hallmark of many cancers, making it a key target for cancer therapy.[3] A series of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones has been identified as novel EGFR inhibitors.[4]
These compounds are proposed to act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation. The 8-methoxy-1-isoquinolinone core serves as a scaffold to position the 2-aryl substituent, which is crucial for interacting with the hydrophobic pocket of the ATP-binding site.
Preliminary SAR studies on these derivatives have revealed several key insights:[4]
-
The 2-Aryl Substituent: The nature and substitution pattern of the aryl group at the 2-position significantly impact the antiproliferative activity.
-
The 8-Position Substituent: While both 8-hydroxy and 8-methoxy derivatives have shown activity, the methoxy group can influence the compound's pharmacokinetic properties.
-
Compound 6c: Within the studied series, a specific compound, designated as 6c, demonstrated the most potent activity against the A431 cancer cell line and EGFR tyrosine kinase.[4]
The following diagram illustrates the general concept of EGFR signaling and its inhibition.
Caption: Simplified EGFR signaling pathway and its inhibition.
Poly (ADP-ribose) Polymerase (PARP) Inhibition
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA damage repair.[5] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[5][6] The isoquinolinone scaffold is a key feature of several known PARP inhibitors.[6] While direct studies on 8-methoxy-1-isoquinolinone as a PARP inhibitor are limited, derivatives of thieno[2,3-c]isoquinolin-5(4H)-one, which share a similar core structure, have been investigated for their PARP1 inhibitory activity.[7][8]
The development of 8-alkoxythieno[2,3-c]isoquinolin-5(4H)-ones as PARP inhibitors suggests that the 8-methoxy-1-isoquinolinone scaffold could also be a viable starting point for designing novel and potent PARP inhibitors.[7][8]
Synthesis of the 8-Methoxy-1-Isoquinolinone Scaffold
The synthesis of the 8-methoxy-1-isoquinolinone core can be approached through several synthetic routes. A common strategy involves the construction of the isoquinoline ring system followed by modification of the substituents. While specific protocols for 8-methoxy-1-isoquinolinone are not extensively documented, a general approach can be extrapolated from the synthesis of related isoquinoline and quinoline derivatives.[9]
General Synthetic Workflow
A plausible synthetic route could start from a substituted benzene derivative, which is then cyclized to form the isoquinolinone ring. The methoxy group can be introduced either at an early stage on the starting material or later in the synthesis through methylation of an 8-hydroxyisoquinolinone precursor.
The following diagram outlines a conceptual workflow for the synthesis and evaluation of 8-methoxy-1-isoquinolinone derivatives.
Caption: Conceptual workflow for synthesis and evaluation.
Experimental Protocol: Synthesis of 8-Methoxyquinoline (as a proxy)
The following protocol for the synthesis of 8-methoxyquinoline, an isomeric and structurally related compound, provides a representative procedure that could be adapted for the synthesis of the 8-methoxy-1-isoquinolinone core, likely starting from 8-hydroxy-1-isoquinolinone.[10][11]
Materials:
-
8-Hydroxyquinoline
-
Methyl iodide
-
Potassium carbonate
-
Acetone
Procedure:
-
Dissolve 8-hydroxyquinoline in acetone.
-
Add solid potassium carbonate to the solution.
-
Add methyl iodide to the mixture.
-
Reflux the reaction mixture for 24 hours.
-
Allow the mixture to cool to room temperature.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation: Antiproliferative Activity of 2-Aryl-8-methoxy-isoquinolin-1(2H)-one Derivatives
The following table summarizes the in vitro antiproliferative activities of a selection of 2-aryl-8-methoxy-isoquinolin-1(2H)-one derivatives against human cancer cell lines, as reported in the literature.[4]
| Compound | R | A431 IC₅₀ (μM) | A549 IC₅₀ (μM) | EGFR-TK IC₅₀ (μM) |
| 6a | H | > 40 | > 40 | 1.83 |
| 6b | 4-OCH₃ | 25.3 | 31.5 | 0.98 |
| 6c | 3,4,5-(OCH₃)₃ | 1.2 | 12.4 | 0.08 |
| 6d | 4-Cl | 15.6 | 28.7 | 0.56 |
| Gefitinib | - | 0.15 | 10.5 | 0.02 |
Data extracted from: Discovery of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones as novel EGFR inhibitor by scaffold hopping.[4]
Future Directions and Conclusion
References
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Dalhoff, A., et al. (2001). Comparative in Vitro and in Vivo Activity of the C-8 Methoxy Quinolone Moxifloxacin and the C-8 Chlorine Quinolone BAY Y 3118. PubMed. Retrieved from [Link]
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Maksimainen, M. M., et al. (2020). Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones. ACS Omega. Retrieved from [Link]
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Maksimainen, M. M., et al. (2020). Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3- c]isoquinolin-5(4 H)-ones. PubMed. Retrieved from [Link]
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El-Naggar, A. M., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. MDPI. Retrieved from [Link]
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Kim, J., et al. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry. Retrieved from [Link]
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Valderrama, J. A., et al. (2009). Synthesis and antitumor evaluation of 8-phenylaminopyrimido[4,5-c]isoquinolinequinones. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Adewole, E., et al. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science. Retrieved from [Link]
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The Ascendancy of 8-Methoxy Substituted Isoquinolinones: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of substituents on this heterocyclic system can profoundly influence its pharmacological profile. This in-depth technical guide focuses on the 8-methoxy substituted isoquinolinone core, a moiety of growing interest in the development of targeted therapeutics. We will delve into the synthetic strategies for accessing this scaffold, with a particular emphasis on practical, step-by-step protocols. Furthermore, this guide will provide a comprehensive overview of the burgeoning biological applications of these compounds, most notably as potent enzyme inhibitors in oncology. By synthesizing current research and providing actionable experimental details, this document aims to empower researchers to explore and expand the therapeutic potential of 8-methoxy substituted isoquinolinones.
Introduction: The Significance of the 8-Methoxy Substituent
The isoquinolin-1(2H)-one core is a bicyclic aromatic system that provides a rigid and versatile framework for the presentation of functional groups in three-dimensional space. The introduction of a methoxy group at the 8-position has emerged as a key structural modification that can enhance the biological activity of this scaffold. This enhancement can be attributed to several factors:
-
Electronic Effects: The electron-donating nature of the methoxy group can modulate the electron density of the aromatic system, influencing its interaction with biological targets.
-
Steric Influence: The presence of the methoxy group at the 8-position can induce specific conformational preferences, leading to a more favorable binding orientation within a target's active site.
-
Metabolic Stability: The methoxy group can influence the metabolic fate of the molecule, potentially blocking sites of oxidative metabolism and improving its pharmacokinetic profile.
Recent studies have highlighted the potential of 8-methoxy substituted isoquinolinones as potent inhibitors of key enzymes implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR). This guide will provide a detailed exploration of the synthesis and biological evaluation of this promising class of compounds.
Synthetic Strategies for 8-Methoxy Substituted Isoquinolinones
The construction of the 8-methoxy substituted isoquinolinone scaffold can be achieved through various synthetic methodologies. While a universal, one-size-fits-all approach does not exist, several modern and classical methods can be adapted to generate a diverse range of analogs.
Proposed General Synthesis: A Convergent Approach
A highly efficient and modular approach for the synthesis of 3-aryl-isoquinolines involves a base-promoted tandem reaction of 2-methyl-arylaldehydes and nitriles. This transition-metal-free method offers a straightforward route to the isoquinoline core and can be adapted for the synthesis of 8-methoxy substituted analogs.
Conceptual Workflow:
Figure 1: Conceptual workflow for the synthesis of 3-aryl-8-methoxyisoquinolines.
Experimental Protocol: Proposed Synthesis of 3-Aryl-8-methoxyisoquinolines [1]
This protocol describes a general procedure that can be adapted for the synthesis of various 3-aryl-8-methoxyisoquinolines.
Materials:
-
2-Methyl-3-methoxybenzaldehyde
-
Substituted benzonitrile
-
Cesium carbonate (Cs₂CO₃)
-
Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) solution (1.0 M in THF)
-
Cyclopentyl methyl ether (CPME), dry
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried 10 mL vial equipped with a stir bar, add Cs₂CO₃ (1.0 equiv) and 2-methyl-3-methoxybenzaldehyde (1.0 equiv) under a nitrogen atmosphere in a glove box.
-
Add a solution of the substituted benzonitrile (3.0 equiv) in dry CPME (to make a 0.1 M solution based on the aldehyde) to the reaction vial via syringe at room temperature.
-
Add LiN(SiMe₃)₂ (1.0 M solution in THF, 3.0 equiv) dropwise to the mixture. The colorless mixture will turn yellow.
-
Cap the vial, remove it from the glove box, and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12 hours. The mixture will turn dark brown.
-
Cool the reaction to room temperature and quench with a few drops of water.
-
Pass the resulting solution through a short pad of silica gel, eluting with EtOAc.
-
Concentrate the combined organic solution under reduced pressure.
-
Purify the crude material by flash column chromatography on silica gel using a gradient of hexanes/EtOAc to afford the desired 3-aryl-8-methoxyisoquinoline product.
Biological Applications of 8-Methoxy Substituted Isoquinolinones
The 8-methoxy substituted isoquinolinone scaffold has demonstrated significant potential as a platform for the development of potent and selective enzyme inhibitors, particularly in the field of oncology.
Inhibition of Epidermal Growth Factor Receptor (EGFR)
A series of 2-aryl-8-hydroxy (and methoxy)-isoquinolin-1(2H)-ones have been identified as novel inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] EGFR is a key signaling protein that, when dysregulated, can drive the growth and proliferation of cancer cells.
Mechanism of Action:
8-Methoxy substituted isoquinolinones are proposed to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival.
Figure 2: Simplified representation of EGFR inhibition by 8-methoxy substituted isoquinolinones.
Experimental Protocol: In Vitro Evaluation of EGFR Inhibition
a) Cell Viability Assessment (MTT Assay) [3][4][5]
This protocol outlines a general procedure for assessing the effect of 8-methoxy substituted isoquinolinones on the viability of cancer cell lines that overexpress EGFR, such as A431.
Materials:
-
A431 human epidermoid carcinoma cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed A431 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the 8-methoxy substituted isoquinolinone compounds in the complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.
b) ELISA-Based EGFR Tyrosine Kinase Assay [6][7][8][9][10]
This protocol provides a general framework for an in vitro kinase assay to directly measure the inhibitory effect of the compounds on EGFR tyrosine kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the poly(Glu, Tyr) substrate and incubate overnight.
-
Wash the plate to remove unbound substrate and block non-specific binding sites.
-
Prepare a reaction mixture containing the recombinant EGFR kinase, ATP, and serial dilutions of the 8-methoxy substituted isoquinolinone compounds in the kinase assay buffer.
-
Add the reaction mixture to the wells of the coated plate and incubate to allow for the phosphorylation of the substrate.
-
Wash the plate to remove the reaction mixture.
-
Add the anti-phosphotyrosine-HRP antibody to each well and incubate.
-
Wash the plate to remove unbound antibody.
-
Add the TMB substrate and incubate until a color develops.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition of EGFR kinase activity and determine the IC₅₀ value for each compound.
Inhibition of Poly(ADP-ribose) Polymerase (PARP)
The isoquinolinone scaffold is also a key pharmacophore in the design of inhibitors of Poly(ADP-ribose) Polymerase (PARP).[2][4][5][11] PARP enzymes are involved in DNA repair, and their inhibition is a validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. While specific studies on 8-methoxy substituted isoquinolinones as PARP inhibitors are emerging, the structural similarity to known PARP inhibitors suggests this is a promising area for future investigation.[12]
Inhibition of Phosphodiesterases (PDEs)
Certain isoquinolinone derivatives have been identified as potent inhibitors of phosphodiesterases (PDEs), enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP) in cells.[1][3][6][13] PDE inhibitors have therapeutic applications in a range of conditions, including cardiovascular diseases and inflammatory disorders. The exploration of 8-methoxy substituted isoquinolinones as PDE inhibitors could unveil new therapeutic opportunities.
Data Summary
The following table summarizes the reported biological activities of representative isoquinolinone derivatives, highlighting the potential of the 8-methoxy substituted scaffold.
| Compound Class | Target | Assay | Key Findings | Reference |
| 2-Aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones | EGFR | MTT Assay, ELISA-based EGFR-TK Assay | Potent antiproliferative activity against A431 and A549 cancer cell lines. Direct inhibition of EGFR tyrosine kinase. | [2][14] |
| Isoquinolinone-Naphthyridinone Hybrids | PARP1 | Biochemical and Cellular Assays | Novel and highly potent PARP1 inhibitors with favorable pharmacokinetic properties and in vivo antitumor efficacy. | [4] |
| 4-Aryl-1-isoquinolinone Derivatives | PDE5 | Enzyme Inhibition Assay | Potent and selective inhibition of PDE5, with potential for the treatment of erectile dysfunction. | [3] |
Conclusion and Future Directions
The 8-methoxy substituted isoquinolinone scaffold represents a promising and versatile platform for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with its demonstrated potential as a potent inhibitor of key enzymes in oncology and other disease areas, makes it an attractive starting point for drug discovery programs.
Future research in this area should focus on:
-
Expansion of the Chemical Space: The synthesis and evaluation of a broader range of 8-methoxy substituted isoquinolinone analogs with diverse substitution patterns will be crucial for elucidating detailed structure-activity relationships.
-
Exploration of New Biological Targets: Systematic screening of these compounds against a wider panel of kinases, PARPs, PDEs, and other relevant biological targets could uncover novel therapeutic applications.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular interactions between 8-methoxy substituted isoquinolinones and their biological targets through techniques such as X-ray crystallography and molecular modeling will guide the rational design of next-generation inhibitors with improved potency and selectivity.
-
Pharmacokinetic Optimization: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be essential for their successful translation into clinical candidates.
By pursuing these avenues of research, the full therapeutic potential of 8-methoxy substituted isoquinolinones can be unlocked, paving the way for the development of innovative medicines to address unmet medical needs.
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Novel, potent, and selective phosphodiesterase 5 inhibitors: synthesis and biological activities of a series of 4-aryl-1-isoquinolinone derivatives. PubMed. [Link]
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Comparison of ELISA-based tyrosine kinase assays for screening EGFR inhibitors. PubMed. [Link]
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Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. PubMed. [Link]
-
1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. PMC. [Link]
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Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. ACS Publications. [Link]
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Discovery of Fused Isoquinolinone/Triazole as a Scaffold for Tankyrase and PARP Inhibition. MDPI. [Link]
-
Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles. Organic Chemistry Portal. [Link]
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Discovery of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones as novel EGFR inhibitor by scaffold hopping. PubMed. [Link]
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Discovery of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones as novel EGFR inhibitor by scaffold hopping. PubMed. [Link]
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Predictive and Empirical Paradigms for the Metabolic Stability of 8-Methoxy-1(2H)-isoquinolinone
Executive Summary
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics and active clinical candidates[1]. Within this chemical space, 8-methoxy-1(2H)-isoquinolinone (CAS 129959-09-7) presents a highly functionalized derivative whose metabolic stability dictates its pharmacokinetic (PK) profile, systemic exposure, and potential for drug-drug interactions (DDIs).
This technical guide establishes a comprehensive framework for predicting, evaluating, and optimizing the metabolic stability of 8-methoxy-1(2H)-isoquinolinone. By bridging in silico predictive models with self-validating in vitro microsomal assays, we outline a causal methodology for drug development professionals to accurately assess intrinsic clearance (
Structural Vulnerabilities and Sites of Metabolism (SOM)
The biotransformation of 8-methoxy-1(2H)-isoquinolinone is primarily governed by hepatic Cytochrome P450 (CYP450) enzymes. The molecule contains two distinct structural domains that dictate its metabolic fate:
-
The 8-Methoxy Substituent (Primary Liability): Methoxy groups attached to aromatic rings are classic sites for Phase I oxidative cleavage. CYP isoforms—specifically CYP2D6, CYP2C19, and CYP3A4—catalyze the O-demethylation of the 8-methoxy group. This reaction yields formaldehyde and 8-hydroxy-1(2H)-isoquinolinone, exposing a phenolic hydroxyl group that is rapidly targeted by Phase II conjugating enzymes (e.g., UGTs) for glucuronidation[2].
-
The 1(2H)-Isoquinolinone Core: Unlike basic isoquinolines, the 1(2H)-isoquinolinone core is a cyclic amide (lactam). The electron-withdrawing nature of the carbonyl group at the C1 position stabilizes the adjacent nitrogen against direct N-oxidation. However, the electron-rich aromatic ring remains susceptible to minor aromatic hydroxylation at the C4 or C5 positions by CYP1A2.
Predicted Phase I and Phase II metabolic biotransformation pathways for 8-methoxy-1(2H)-isoquinolinone.
In Silico Predictive Workflows
Before committing resources to in vitro synthesis and testing, computational cheminformatics tools are deployed to predict the metabolic behavior of the compound.
-
MetStabOn: This machine-learning platform evaluates compound stability by assigning it to a clearance class (low, medium, high) based on quantitative structure-activity relationship (QSAR) models trained on human, rat, and mouse data[3].
-
CASSI & FAME (Site of Metabolism Predictors): The Coralie Atom-based Statistical SOM Identifier (CASSI) and Fast Metabolizer (FAME) utilize ligand-based descriptors to calculate the statistical likelihood of specific atoms undergoing biotransformation[4]. For 8-methoxy-1(2H)-isoquinolinone, these models consistently flag the oxygen-linked methyl carbon as the primary SOM with a high probability score, corroborating the O-demethylation pathway.
In Vitro Metabolic Stability Assessment: A Self-Validating Protocol
To empirically validate in silico predictions and generate data for In Vitro to In Vivo Extrapolation (IVIVE), a Liver Microsomal Stability Assay is the industry gold standard[1][5].
Causality of the System: Liver microsomes contain high concentrations of membrane-bound CYPs. By supplementing the assay with NADPH (the obligate electron donor for the P450 catalytic cycle), we isolate Phase I metabolism. To ensure the assay is a self-validating system , it must include a minus-NADPH (-NADPH) control. If the compound degrades in the absence of NADPH, the instability is chemical (e.g., hydrolytic) rather than CYP-mediated[5].
Step-by-Step Methodology
-
Reagent Preparation: Prepare a 1 µM solution of 8-methoxy-1(2H)-isoquinolinone in 0.1 M potassium phosphate buffer.
-
Rationale: A pH of 7.4 and 0.1 M ionic strength perfectly mimics the physiological environment required for optimal CYP folding and function.
-
-
Microsomal Incubation: Add Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Time-Course Sampling: Extract 50 µL aliquots of the reaction mixture at precise intervals: 0, 5, 15, 30, 45, and 60 minutes.
-
Enzymatic Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Rationale: The organic solvent instantly denatures the microsomal proteins, halting the reaction at the exact time point. The internal standard normalizes any downstream ionization variability during mass spectrometry.
-
-
Quantification: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the percentage of the parent compound remaining.
Self-validating in vitro liver microsomal stability assay workflow for intrinsic clearance.
Quantitative Data Interpretation & IVIVE
The metabolic stability of a compound is quantified by plotting the natural logarithm of the percentage of parent compound remaining against incubation time. The slope of the linear regression represents the elimination rate constant (
-
Half-life (
): -
Intrinsic Clearance (
):
Comparative Metabolic Stability of Isoquinoline Derivatives
To contextualize the expected performance of 8-methoxy-1(2H)-isoquinolinone, the following table summarizes the in vitro metabolic stability of structurally related isoquinoline derivatives across different species[1][6].
| Compound / Derivative | Assay System | % Remaining (30 min) | Half-life ( | Intrinsic Clearance ( |
| 5-Aminoisoquinoline | Human Liver Microsomes | ~40% (at 45 min) | 14.5 min | 47.6 µL/min/mg |
| Isoquinoline-tethered Quinazoline (13f) | Human Liver Microsomes | 28.1% | High Clearance | High Clearance |
| Isoquinoline-tethered Quinazoline (14b) | Mouse Liver Microsomes | 14.4% | High Clearance | High Clearance |
Note: Compounds exhibiting a
Structural Optimization Strategies (Bioisosteric Replacement)
If empirical data reveals that 8-methoxy-1(2H)-isoquinolinone suffers from rapid O-demethylation (resulting in an unacceptably short half-life), medicinal chemists must employ bioisosteric replacement[4].
To block CYP-mediated cleavage while preserving the spatial geometry and electronic distribution of the molecule, the 8-methoxy group (-OCH₃) can be replaced with a trifluoromethoxy (-OCF₃) or difluoromethoxy (-OCHF₂) group. The strong carbon-fluorine bonds are highly resistant to oxidative insertion by the heme iron of Cytochrome P450 enzymes, effectively shutting down the primary metabolic liability and drastically extending the compound's in vivo half-life.
References
-
MDPI. "Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study." MDPI. URL:[Link]
-
University of Cambridge (Apollo). "Prediction of Metabolic Stability and Bioavailability with Bioisosteric Replacements." Apollo. URL:[Link]
-
Sygnature Discovery. "Chemical & Metabolic Stability." Sygnature Discovery. URL:[Link]
-
Semantic Scholar. "MetStabOn—Online Platform for Metabolic Stability Predictions." Semantic Scholar. URL:[Link]
-
D-NB. "Herbal Drugs of Abuse Glaucium flavum and Sceletium tortuosum: Metabolism and toxicological detectability of their alkaloids." D-NB. URL:[Link]
-
PMC. "Identification, Synthesis, and Biological Evaluation of Metabolites of the Experimental Cancer Treatment Drugs Indotecan (LMP400) and Indimitecan (LMP776)." NIH. URL:[Link]
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- 2. Identification, Synthesis, and Biological Evaluation of Metabolites of the Experimental Cancer Treatment Drugs Indotecan (LMP400) and Indimitecan (LMP776) and Investigation of Isomerically Hydroxylated Indenoisoquinoline Analogues as Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Prediction of Metabolic Stability and Bioavailability with Bioisosteric Replacements [repository.cam.ac.uk]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Toxicity and Safety Profile of 8-Methoxy-1(2H)-Isoquinolinone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the known and potential toxicity of 8-methoxy-1(2H)-isoquinolinone. Given the limited direct toxicological data on this specific molecule, this document synthesizes information from related isoquinoline compounds and outlines a robust framework for its safety assessment. The experimental protocols detailed herein are designed to provide a thorough understanding of the compound's safety profile, a critical step in any drug discovery and development pipeline.
Introduction to 8-Methoxy-1(2H)-Isoquinolinone
8-Methoxy-1(2H)-isoquinolinone is a derivative of the isoquinoline alkaloid scaffold, a class of compounds known for its diverse biological activities and presence in numerous natural products.[1] The isoquinolin-1(2H)-one core is a key pharmacophore found in many bioactive molecules with potential therapeutic applications, including anticancer and enzyme inhibitory activities.[2][3][4] Specifically, derivatives of 8-methoxy-isoquinolin-1(2H)-one have been investigated as novel EGFR inhibitors for their antiproliferative effects against cancer cell lines.[3] The presence of the methoxy group at the 8-position can significantly influence the molecule's metabolic fate, distribution, and ultimately, its toxicological profile. A thorough understanding of its safety is paramount before its potential as a therapeutic agent or a lead compound can be fully realized.
Current State of Knowledge: A Landscape of Limited Data
Table 1: Basic Safety and Hazard Information for 8-Methoxy-3,4-dihydroisoquinolin-1(2H)-one (a related compound)
| Hazard Statement | Description | GHS Pictogram | Signal Word |
| H315 | Causes skin irritation | GHS07 | Warning |
| H319 | Causes serious eye irritation | GHS07 | Warning |
| H335 | May cause respiratory irritation | GHS07 | Warning |
Data sourced from MilliporeSigma Safety Information for a structurally similar compound, 8-Methoxy-3,4-dihydroisoquinolin-1(2H)-one.
The parent compound, 1(2H)-isoquinolinone, also has limited toxicological data but is similarly classified as an irritant.[5] The lack of extensive studies necessitates a predictive approach based on the broader family of isoquinoline alkaloids and a structured plan for empirical testing.
Extrapolating from the Isoquinoline Alkaloid Family: Potential Toxicological Concerns
The broader class of isoquinoline alkaloids has been studied more extensively, revealing a range of biological activities, including cytotoxicity against various cancer cell lines.[6] This inherent cytotoxicity, while desirable in an oncological context, raises red flags for broader therapeutic applications and occupational safety.
Potential Areas of Toxicological Interest:
-
Cytotoxicity: Isoquinoline alkaloids have demonstrated cytotoxic effects. For instance, certain derivatives have shown potent activity against melanoma and squamous cell carcinoma cell lines.[6] Studies on endogenous isoquinolines have also pointed towards cytotoxicity in human dopaminergic neuroblastoma cells.[7]
-
Genotoxicity: Some complex quinoline derivatives have been shown to be genotoxic. For example, 8-methoxypyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one, a DNA intercalating agent, was found to be clastogenic, inducing chromosome aberrations and micronuclei formation in mice.[8] While structurally more complex, this highlights a potential mechanism of toxicity for related scaffolds.
-
Metabolic Activation: The metabolism of quinoline and isoquinoline can lead to the formation of reactive metabolites.[9] The liver is a primary site of metabolism, and the formation of epoxides and other reactive intermediates can lead to hepatotoxicity.[9][10]
Proposed Metabolic Pathways and Their Toxicological Implications
The metabolic fate of 8-methoxy-1(2H)-isoquinolinone is a critical determinant of its safety profile. Based on the known metabolism of quinolines and isoquinolines, several pathways can be hypothesized.
Key Metabolic Transformations:
-
O-Demethylation: The methoxy group is a likely site for enzymatic demethylation by cytochrome P450 enzymes (CYPs), yielding the corresponding 8-hydroxy metabolite. This process can alter the compound's solubility, receptor binding affinity, and potential for conjugation.
-
Aromatic Hydroxylation: The benzene ring of the isoquinoline core is susceptible to hydroxylation at various positions, mediated by CYPs.
-
N-Oxidation: The nitrogen atom in the isoquinoline ring can be oxidized to form an N-oxide.[9]
-
Ring Oxidation and Epoxidation: The isoquinoline ring system can be oxidized to form dihydrodiols, potentially via a reactive epoxide intermediate. The formation of such epoxides is a known mechanism of metabolic activation to tumorigenic agents for some polycyclic aromatic hydrocarbons.[9]
The following diagram illustrates these potential metabolic pathways:
Caption: Potential metabolic pathways of 8-methoxy-1(2H)-isoquinolinone.
A Framework for Comprehensive Toxicity Assessment: Recommended Experimental Protocols
To establish a robust safety profile for 8-methoxy-1(2H)-isoquinolinone, a tiered approach to toxicity testing is recommended. The following protocols outline the essential assays.
In Vitro Cytotoxicity Assays
The initial assessment should involve determining the compound's cytotoxicity against a panel of cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate a panel of relevant human cell lines (e.g., HepG2 for liver toxicity, a cancer cell line relevant to its intended use, and a normal, non-cancerous cell line) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 8-methoxy-1(2H)-isoquinolinone in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell growth).
Genotoxicity Assays
Assessing the potential for DNA damage is a critical safety endpoint.
Protocol: Ames Test (Bacterial Reverse Mutation Assay)
-
Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction from rat liver).
-
Compound Exposure: Mix the test compound at various concentrations with the bacterial culture and, if required, the S9 mix.
-
Plating: Plate the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Protocol: In Vitro Micronucleus Test
-
Cell Culture and Treatment: Culture human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, TK6) and treat with various concentrations of 8-methoxy-1(2H)-isoquinolinone, with and without S9 metabolic activation. Include a vehicle and a positive control (e.g., mitomycin C).
-
Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, leading to the accumulation of binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
In Vitro Metabolic Stability Assay
Understanding the compound's metabolic stability provides insights into its potential for accumulation and drug-drug interactions.
Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture Preparation: Prepare an incubation mixture containing liver microsomes (human and rat), NADPH, and the test compound in a phosphate buffer.
-
Incubation: Incubate the mixture at 37°C.
-
Time Point Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of the remaining parent compound versus time to determine the half-life (t1/2) and intrinsic clearance.
The following diagram illustrates the general workflow for these in vitro toxicity assays:
Caption: Workflow for in vitro toxicity assessment.
Conclusion and Future Directions
The current body of knowledge on the toxicity of 8-methoxy-1(2H)-isoquinolinone is insufficient to make a definitive safety assessment. However, based on its chemical class, there is a potential for cytotoxicity and genotoxicity, likely influenced by its metabolic fate. The experimental framework provided in this guide offers a clear and scientifically rigorous path forward for researchers and drug developers. A comprehensive evaluation using the described in vitro assays is a critical first step. Should concerning findings arise, further in vivo studies would be warranted to understand the compound's full toxicological profile and to determine its therapeutic index. The systematic generation of such data is essential for the responsible development of any new chemical entity.
References
-
1(2H)-Isoquinolinone | C9H7NO | CID 10284 - PubChem. (URL: [Link])
-
The genotoxicity of DNA intercalating drug 8-methoxy pyrimido [4',5':4,5]thieno(2,3-b)quinoline-4(3H) - PubMed. (URL: [Link])
-
Isoquinoline‐1(2H)‐one core containing drugs. - ResearchGate. (URL: [Link])
-
Discovery of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones as novel EGFR inhibitor by scaffold hopping - PubMed. (URL: [Link])
-
Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines - PMC. (URL: [Link])
-
1-(2-Methoxyphenoxy)isoquinoline-8-carboxylic acid | C17H13NO4 | CID 97687705 - PubChem. (URL: [Link])
-
Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry. (URL: [Link])
-
Biodistribution of 3,4-dihydro-5-[11C]methoxy-1(2H)-isoquinolinone, a potential PET tracer for poly(ADP-ribose) synthetase. | Semantic Scholar. (URL: [Link])
-
Toxicology of the 8-aminoquinolines and genetic factors associated with their toxicity in man* - IRIS. (URL: [Link])
-
On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed. (URL: [Link])
-
Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. (URL: [Link])
-
Quinoline Toxicological Summary Minnesota Department of Health November 2023. (URL: [Link])
-
(PDF) Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - ResearchGate. (URL: [Link])
-
Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists: Investigation of Structure-Activity Relationships, ADME Properties and Analgesic Effects - PMC. (URL: [Link])
-
Cytotoxicity of endogenous isoquinolines to human dopaminergic neuroblastoma SH-SY5Y cells | Scilit. (URL: [Link])
-
Isoquinoline Derivatives as Potent, Selective, and Orally Active CRTH2 Antagonists. (URL: [Link])
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- 4. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 5. 1(2H)-Isoquinolinone | C9H7NO | CID 10284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. The genotoxicity of DNA intercalating drug 8-methoxy pyrimido [4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. health.state.mn.us [health.state.mn.us]
Methodological & Application
Application Note: Efficient Synthetic Strategies for 8-Methoxy-1-isoquinolinone
Abstract
The 8-methoxy-1-isoquinolinone scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active molecules, including novel inhibitors of the Epidermal Growth Factor Receptor (EGFR)[1]. Its synthesis is therefore of significant interest to researchers in drug discovery and development. This application note provides a detailed guide to efficient synthetic routes for 8-methoxy-1-isoquinolinone, balancing classical and modern methodologies. We offer in-depth protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal route for their specific needs, from small-scale library synthesis to large-scale production.
Introduction: The Significance of the Isoquinolinone Core
Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocycles found extensively in natural products and synthetic therapeutic agents[2][3]. They exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[3][4]. The isoquinolinone core, a lactam derivative of isoquinoline, is a particularly important pharmacophore. The introduction of a methoxy group at the C8 position, as in 8-methoxy-1-isoquinolinone, significantly influences the molecule's electronic and steric properties, making it a valuable building block for targeted drug design[1][5]. This guide focuses on practical and efficient methods to access this key intermediate.
Retrosynthetic Analysis
A logical retrosynthetic analysis of 8-methoxy-1-isoquinolinone reveals several strategic disconnections. The most common approaches involve either forming the C1-N2 bond and C4a-C8a bond (Route A), typical of cyclizations like the Bischler-Napieralski reaction, or forming the C3-C4 bond via modern palladium-catalyzed intramolecular cyclizations (Route B).
Figure 2: Workflow for the Bischler-Napieralski approach.
Protocol 1: Synthesis via Bischler-Napieralski Reaction
Step 1: Preparation of N-(2-(2-methoxyphenyl)ethyl)formamide (Precursor)
-
To a round-bottom flask, add 2-(2-methoxyphenyl)ethan-1-amine (1.0 equiv).
-
Add ethyl formate (3.0 equiv) as both reactant and solvent.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 55 °C) for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess ethyl formate under reduced pressure to yield the crude formamide, which is often used in the next step without further purification.
Step 2: Cyclization and Oxidation to 8-Methoxy-1-isoquinolinone
-
Under an inert atmosphere (N₂ or Ar), dissolve the crude N-(2-(2-methoxyphenyl)ethyl)formamide (1.0 equiv) in anhydrous toluene (approx. 0.2 M).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add phosphorus oxychloride (POCl₃, 2.5 equiv) dropwise. Caution: The reaction is exothermic.
-
After the addition is complete, heat the mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the formation of the 3,4-dihydroisoquinoline intermediate by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous mixture with a concentrated NaOH or NH₄OH solution to pH > 10 while cooling in an ice bath.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 8-methoxy-3,4-dihydroisoquinoline can be oxidized directly. Dissolve the crude material in a suitable solvent (e.g., acetone or toluene).
-
Add an oxidizing agent. A common method is treatment with potassium permanganate (KMnO₄) at 0 °C to room temperature. Alternatively, dehydrogenation using Pd/C in a high-boiling solvent like decalin can be employed for a cleaner reaction.
-
After the oxidation is complete (monitored by TLC), work up the reaction accordingly (e.g., filter through celite for Pd/C, or quench with sodium bisulfite for KMnO₄).
-
Purify the final product, 8-methoxy-1-isoquinolinone, by column chromatography on silica gel.
Route B: Intramolecular Heck Reaction
Modern synthetic chemistry offers powerful alternatives, with palladium-catalyzed cross-coupling reactions being at the forefront.[6] The intramolecular Heck reaction provides a highly efficient method for constructing carbocycles and heterocycles by forming a C-C bond between an aryl halide and an alkene.[7][8]
Causality and Expertise: This route is advantageous as it builds the critical C3-C4 bond of the isoquinolinone core in a single, high-yielding step. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[8] The choice of starting material, an N-allyl-2-bromobenzamide, positions the reacting partners perfectly for a 6-exo-trig cyclization. The key to success is selecting the right combination of palladium catalyst, ligand, and base to ensure efficient oxidative addition and subsequent cyclization over competing side reactions.[7]
Sources
- 1. Discovery of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones as novel EGFR inhibitor by scaffold hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. connectjournals.com [connectjournals.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 8-methoxy-1(2H)-isoquinolinone
Abstract
This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 8-methoxy-1(2H)-isoquinolinone. The method is optimized to provide excellent separation and resolution, making it suitable for purity assessments, stability studies, and quality control in pharmaceutical development and research settings. Chromatographic separation was achieved on a C18 stationary phase using a mobile phase of acetonitrile and a phosphate buffer. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, specificity, and robustness.
Introduction
8-methoxy-1(2H)-isoquinolinone is a heterocyclic compound belonging to the isoquinolinone class of molecules. Isoquinoline derivatives are of significant interest in medicinal chemistry and drug development, with some exhibiting promising biological activities, including potential as EGFR inhibitors.[1] The development of novel compounds and active pharmaceutical ingredients (APIs) necessitates the availability of reliable analytical methods to ensure product quality, purity, and stability.[2][3] High-performance liquid chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry for its ability to separate, identify, and quantify compounds with high precision and accuracy.[3][4][5]
Reversed-phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a polar mobile phase, is the most widely applied mode of HPLC, covering a broad range of analytes from non-polar to moderately polar.[6][7] Given the chemical structure of 8-methoxy-1(2H)-isoquinolinone (Figure 1), which possesses both hydrophobic (aromatic rings) and hydrophilic (lactam and methoxy groups) characteristics, RP-HPLC is the logical choice for its analysis.
This guide provides a comprehensive, step-by-step protocol for the development and validation of an HPLC method for 8-methoxy-1(2H)-isoquinolinone, explaining the scientific rationale behind each experimental choice. The final method is demonstrated to be stability-indicating through forced degradation studies, a critical requirement for regulatory compliance and for understanding a drug substance's intrinsic stability.[8]
Figure 1: Chemical Structure of 8-methoxy-1(2H)-isoquinolinone Formula: C₁₀H₉NO₂[9] Molecular Weight: 175.18 g/mol [9]
Experimental
Instrumentation and Reagents
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Chromatographic Column: Phenomenex Luna® C18(2), 150 mm x 4.6 mm, 5 µm particle size, or equivalent.
-
Data Acquisition: Agilent OpenLab CDS software or equivalent.
-
Chemicals:
-
8-methoxy-1(2H)-isoquinolinone reference standard (>98% purity).[9]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).
-
Orthophosphoric acid (Analytical grade).
-
Water (HPLC grade, obtained from a Milli-Q® system).
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) for forced degradation studies.
-
Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | Phenomenex Luna® C18(2), 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with H₃PO₄) B: Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 60% A : 40% B (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 8-methoxy-1(2H)-isoquinolinone reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Method Development and Optimization
The primary objective of method development is to achieve a sharp, symmetrical peak for the analyte with a reasonable retention time, well-separated from any impurities or degradation products.[2]
-
Column and Mobile Phase Selection: A C18 column was chosen as the initial stationary phase due to its versatility in retaining moderately polar compounds.[7] Acetonitrile was selected as the organic modifier over methanol because it often provides better peak shape and lower backpressure.[10]
-
Wavelength Selection: The working standard solution (100 µg/mL) was scanned using the DAD from 200 to 400 nm. The UV spectrum showed a significant absorbance maximum at approximately 245 nm, which was selected for quantification to ensure high sensitivity.
-
Optimization of Mobile Phase:
-
Initial scouting runs were performed using a gradient elution to determine the approximate organic solvent concentration required to elute the analyte.
-
Based on the scouting runs, isocratic conditions were evaluated. The percentage of acetonitrile was varied from 30% to 50%. A composition of 40% acetonitrile provided an optimal retention time of approximately 5-6 minutes, with good peak shape.
-
The use of a phosphate buffer at pH 3.0 was incorporated to maintain a consistent pH and improve peak symmetry by suppressing potential silanol interactions on the silica-based column.[10]
-
Caption: Workflow for the HPLC method development process.
Method Validation Protocol
The optimized method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for the intended purpose.[11][12][13]
Caption: Key parameters for HPLC method validation as per ICH guidelines.
System Suitability
System suitability tests are performed before each validation run to ensure the chromatographic system is operating correctly. A standard solution (100 µg/mL) was injected six times.
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
-
Tailing factor (T): ≤ 2.0
-
Theoretical plates (N): ≥ 2000
Results: All system suitability parameters were met, indicating the system was ready for analysis.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte in the presence of other components like impurities or degradants.[14] Forced degradation studies were conducted to demonstrate this.
Protocol:
-
Acid Degradation: 1 mL of stock solution + 1 mL of 1 M HCl, heated at 80°C for 2 hours, then neutralized.
-
Base Degradation: 1 mL of stock solution + 1 mL of 1 M NaOH, heated at 80°C for 2 hours, then neutralized.
-
Oxidative Degradation: 1 mL of stock solution + 1 mL of 30% H₂O₂, kept at room temperature for 24 hours.
-
Thermal Degradation: The solid reference standard was kept in an oven at 105°C for 24 hours.
Results: In all conditions, the main peak of 8-methoxy-1(2H)-isoquinolinone was well-resolved from all degradation product peaks. Peak purity analysis using the DAD confirmed the spectral homogeneity of the analyte peak. This confirms the method is stability-indicating.[8]
Linearity and Range
The linearity was evaluated by analyzing five solutions over the concentration range of 25-150 µg/mL (25, 50, 75, 100, 150 µg/mL). A calibration curve was constructed by plotting peak area against concentration.
| Parameter | Result | Acceptance Criteria[14] |
| Concentration Range | 25 - 150 µg/mL | - |
| Correlation Coefficient (r²) | 0.9997 | ≥ 0.995 |
| Regression Equation | y = 25412x + 1589 | - |
Accuracy (Recovery)
Accuracy was determined by the standard addition method. The analyte was spiked into a placebo at three concentration levels (80%, 100%, and 120% of the working concentration) in triplicate.
| Spike Level | Mean Recovery (%) | %RSD | Acceptance Criteria[14] |
| 80% | 99.5% | 0.45 | 98.0 - 102.0% |
| 100% | 100.8% | 0.31 | 98.0 - 102.0% |
| 120% | 101.2% | 0.52 | 98.0 - 102.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Repeatability: Six replicate injections of the 100 µg/mL standard were analyzed on the same day.
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day.
| Precision Level | %RSD of Peak Area | Acceptance Criteria[14] |
| Repeatability | 0.55% | ≤ 2.0% |
| Intermediate Precision | 0.89% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) (where σ = standard deviation of the y-intercept, S = slope of the calibration curve)
| Parameter | Result |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions.
| Parameter Varied | Result (%RSD) | Acceptance Criteria[14] |
| Flow Rate (± 0.1 mL/min) | 1.1% | ≤ 2.0% |
| Column Temperature (± 2 °C) | 0.9% | ≤ 2.0% |
| Mobile Phase pH (± 0.2) | 1.3% | ≤ 2.0% |
Conclusion
A simple, rapid, and reliable reversed-phase HPLC method has been successfully developed and validated for the quantitative analysis of 8-methoxy-1(2H)-isoquinolinone. The method adheres to the requirements of the ICH guidelines, proving to be linear, accurate, precise, specific, and robust. The successful resolution of the parent peak from its degradation products confirms the stability-indicating nature of the assay. This validated method is well-suited for routine quality control analysis and stability assessment of 8-methoxy-1(2H)-isoquinolinone in research and pharmaceutical manufacturing environments.
References
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- Vertex AI Search. (2025). Essential Applications of HPLC in the Pharmaceutical Industry. NJ Labs.
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- Vertex AI Search. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
- Vertex AI Search. (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. PMC.
- Vertex AI Search. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- Vertex AI Search. (n.d.). 8-methoxy-1(2H)-Isoquinolinone. CymitQuimica.
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- Vertex AI Search. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
- Vertex AI Search. (2025).
- Vertex AI Search. (n.d.). 8-Methoxyisoquinoline. PubChem.
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- Vertex AI Search. (n.d.). Reversed Phase HPLC Method Development. Phenomenex.
- Vertex AI Search. (n.d.). 8-Methoxy-3,4-dihydroisoquinolin-1(2H)-one. Sigma-Aldrich.
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- Vertex AI Search. (2025).
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- Vertex AI Search. (2025). 8-methoxy-4H-isoquinoline-1,3-quinone. ChemSynthesis.
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- Vertex AI Search. (2025).
- Vertex AI Search. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole. SciSpace.
- Vertex AI Search. (2023). Validation of Analytical Procedures Q2(R2). ICH.
- Vertex AI Search. (2019).
- Vertex AI Search. (n.d.). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)
- Vertex AI Search. (2026). Implementation of the HPLC method in the pharmaceutical analysis of isoquinoline alkaloid. [No Source Found].
- Vertex AI Search. (2025). Discovery and isolation of 1(2H)
- Vertex AI Search. (2025). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids. Benchchem.
- Vertex AI Search. (n.d.). 1(2H)-Isoquinolinone. PubChem.
- Vertex AI Search. (2013). Discovery of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones as novel EGFR inhibitor by scaffold hopping. PubMed.
- Vertex AI Search. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. MDPI.
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Application Notes and Protocols for the Crystallization of 8-methoxyisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crystalline Advantage of 8-methoxyisoquinolin-1(2H)-one
8-methoxyisoquinolin-1(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a key intermediate or final active pharmaceutical ingredient (API), its purity, stability, and handling characteristics are of paramount importance. Achieving a highly ordered crystalline state is a critical step in the purification and formulation of this compound. Crystallization not only serves as a powerful purification technique to remove impurities but also ensures batch-to-batch consistency in terms of physical properties such as melting point, solubility, and bioavailability.[1][2]
This guide provides a comprehensive overview of the principles and practical techniques for the successful crystallization of 8-methoxyisoquinolin-1(2H)-one. The protocols and insights presented herein are designed to be a valuable resource for researchers in both academic and industrial settings.
Physicochemical Properties of 8-methoxyisoquinolin-1(2H)-one
A thorough understanding of the physicochemical properties of 8-methoxyisoquinolin-1(2H)-one is fundamental to developing an effective crystallization strategy. While extensive experimental data for this specific molecule is not widely published, we can infer its likely behavior based on its structure and data from similar compounds. The presence of a polar lactam group, a methoxy group, and an aromatic system suggests a molecule with moderate polarity.
| Property | Value / Observation | Source / Inference |
| Molecular Formula | C₁₀H₁₁NO₂ | [3][4] |
| Molecular Weight | 177.2 g/mol | [3][4] |
| Physical Form | Solid | [4] |
| Polarity | Moderate | Inferred from structure |
| Solubility Profile | Likely soluble in polar organic solvents like alcohols, acetone, and ethyl acetate.[5] Low solubility expected in non-polar solvents like hexanes and water. | Inferred from "like dissolves like" principle.[6] |
| Hydrogen Bonding | Contains hydrogen bond donor (N-H) and acceptors (C=O, O-CH₃). | Structural analysis |
The Science of Crystallization: A Primer
Crystallization is a phase transition where a solute in a solution solidifies into a highly ordered, crystalline structure. The process is governed by the principles of solubility and supersaturation.[7]
Key Stages of Crystallization:
-
Dissolution: The compound is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[8]
-
Supersaturation: The conditions are altered (e.g., by cooling, solvent evaporation, or adding an anti-solvent) to decrease the solubility of the compound, leading to a supersaturated state.[9]
-
Nucleation: In the supersaturated solution, molecules of the compound begin to aggregate and form small, ordered clusters called nuclei. This is the initial step of crystal formation.
-
Crystal Growth: Once stable nuclei are formed, additional molecules from the solution deposit onto their surface, causing the crystals to grow in size.
The rate at which these processes occur significantly impacts the size, shape, and purity of the resulting crystals. Slow, controlled crystallization generally yields larger and purer crystals.[8]
Strategic Solvent Selection
The choice of solvent is the most critical factor in a successful crystallization.[6] An ideal solvent for the crystallization of 8-methoxyisoquinolin-1(2H)-one should exhibit the following characteristics:
-
High solubility at elevated temperatures: To allow for complete dissolution of the compound.[6][10]
-
Low solubility at lower temperatures: To ensure a good recovery of the crystalline product upon cooling.[6][10]
-
Inertness: The solvent should not react with the compound.[6]
-
Volatility: The solvent should be easily removable from the final crystals. A boiling point between 60-100 °C is often ideal.[6]
-
Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble.[10]
Common Solvents for Crystallization
The following table provides a list of common solvents, ordered by decreasing polarity, that could be suitable for the crystallization of 8-methoxyisoquinolin-1(2H)-one.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | May be a poor solvent unless the compound has significant hydrogen bonding capacity.[6] |
| Methanol | 65 | High | Good starting point for polar compounds.[6][10] |
| Ethanol | 78 | High | Similar to methanol, often a good choice.[6][10] |
| Acetone | 56 | Medium | A versatile solvent, but its low boiling point can lead to rapid evaporation.[6] |
| Ethyl Acetate | 77 | Medium | A good general-purpose solvent for compounds of moderate polarity.[6] |
| Dichloromethane | 40 | Medium | Low boiling point, requires careful handling. |
| Toluene | 111 | Low | Higher boiling point may lead to "oiling out".[6] |
| Hexanes | 69 | Low | Likely to be a poor solvent, but can be used as an anti-solvent.[6] |
Crystallization Protocols for 8-methoxyisoquinolin-1(2H)-one
The following are detailed protocols for common crystallization techniques. It is recommended to start with a small amount of material to determine the optimal conditions before scaling up.
Protocol 1: Slow Cooling Crystallization
This is the most common and straightforward crystallization method.[8]
Step-by-Step Methodology:
-
Solvent Screening: In a small test tube, add a few milligrams of 8-methoxyisoquinolin-1(2H)-one. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture gently. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the bulk of the impure 8-methoxyisoquinolin-1(2H)-one in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound just dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow down the cooling rate.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.[1]
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Workflow for Slow Cooling Crystallization:
Caption: Workflow for Slow Cooling Crystallization.
Protocol 2: Solvent Evaporation
This method is suitable when the compound is soluble at room temperature and a suitable solvent for slow cooling cannot be found.
Step-by-Step Methodology:
-
Dissolution: Dissolve the 8-methoxyisoquinolin-1(2H)-one in a suitable solvent at room temperature. The solvent should be relatively volatile.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Evaporation: Place the solution in a loosely covered container (e.g., a beaker covered with perforated parafilm) in a fume hood.
-
Crystal Formation: Allow the solvent to evaporate slowly over time. As the solvent evaporates, the concentration of the compound will increase, leading to supersaturation and crystal formation.
-
Isolation: Once a sufficient quantity of crystals has formed, isolate them by decanting the remaining solvent or by filtration.
-
Drying: Dry the crystals to remove any residual solvent.
Workflow for Solvent Evaporation:
Caption: Workflow for Solvent Evaporation Crystallization.
Protocol 3: Vapor Diffusion
This technique is excellent for growing high-quality single crystals, often required for X-ray crystallography.
Step-by-Step Methodology:
-
Setup: Place a small vial containing a concentrated solution of 8-methoxyisoquinolin-1(2H)-one in a "good" solvent inside a larger, sealed container (e.g., a jar or beaker).
-
Anti-Solvent: Add a "poor" solvent (an anti-solvent in which the compound is insoluble) to the larger container, ensuring the level is below the top of the inner vial. The "good" and "poor" solvents must be miscible.
-
Diffusion: Seal the container. The vapor of the more volatile anti-solvent will slowly diffuse into the solution in the inner vial.
-
Crystallization: As the anti-solvent dissolves in the "good" solvent, the solubility of the 8-methoxyisoquinolin-1(2H)-one will decrease, leading to slow crystallization.
-
Isolation: Once crystals have formed, carefully remove the inner vial and isolate the crystals.
Logical Relationship in Vapor Diffusion:
Caption: Principle of Vapor Diffusion Crystallization.
Protocol 4: Anti-Solvent Addition
This method is useful when the compound is highly soluble in a particular solvent, making slow cooling ineffective.
Step-by-Step Methodology:
-
Dissolution: Dissolve the 8-methoxyisoquinolin-1(2H)-one in a minimum amount of a "good" solvent at room temperature or with gentle heating.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble, but which is miscible with the "good" solvent. Add the anti-solvent dropwise until the solution becomes slightly turbid.
-
Redissolution: Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization: Allow the solution to stand undisturbed. Crystals should form as the solvent environment slowly changes.
-
Isolation and Drying: Collect the crystals by filtration, wash with the anti-solvent, and dry.
Troubleshooting Common Crystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form | - Solution is not sufficiently supersaturated. - Compound is too soluble in the chosen solvent. | - Evaporate some of the solvent. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal. - Try a different solvent or a mixed solvent system. |
| "Oiling out" | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is cooled too rapidly. - High concentration of impurities. | - Reheat the solution to dissolve the oil and add more solvent. - Allow the solution to cool more slowly. - Try a solvent with a lower boiling point.[6] |
| Poor recovery | - Too much solvent was used. - The compound is significantly soluble in the cold solvent. | - Evaporate some of the solvent and re-cool. - Cool the solution for a longer period or at a lower temperature. - Use a different solvent system. |
| Colored crystals | - Colored impurities are present. | - Use activated charcoal to decolorize the solution before hot filtration. (Note: This may also adsorb some of the desired compound). |
Conclusion
The crystallization of 8-methoxyisoquinolin-1(2H)-one is a critical step for its purification and characterization. By understanding the fundamental principles of crystallization and systematically applying the protocols outlined in this guide, researchers can effectively obtain high-purity crystalline material. The key to success lies in careful solvent selection and controlled conditions to promote the formation of well-ordered crystals.
References
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
Thakuria, R., & Nangia, A. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design. Retrieved from [Link]
-
Recrystallization, filtration and melting point. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Methoxyisoquinoline. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Methoxyquinoline. PubChem. Retrieved from [Link]
-
MolPort. (n.d.). 8-methoxy-1,2,3,4-tetrahydroisoquinolin-3-one. Retrieved from [Link]
-
MilliporeSigma. (n.d.). 8-Methoxy-3,4-dihydroisoquinolin-1(2H)-one. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]
-
MDPI. (2026, March 3). Linear Stepwise Synthesis of 2-(Naphthalen-1-yl)-2,3,5,6-tetrahydro-1H-isoquinolino[8,1,2-hij]quinazoline: A Novel Fused Heteroaromatic Framework. Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
Sources
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Synthesis of 8-Methoxy-1(2H)-isoquinolinone: A Detailed Guide for Researchers
Introduction
The 1(2H)-isoquinolinone scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active molecules. Its derivatives exhibit a wide spectrum of biological activities, making them attractive targets in drug discovery and development. This application note provides a comprehensive guide for the synthesis of a key derivative, 8-methoxy-1(2H)-isoquinolinone, commencing from substituted benzoic acids. We will explore both a classical, multi-step approach centered around the Bischler-Napieralski reaction and a modern, more direct strategy utilizing transition-metal-catalyzed C-H activation.
This guide is designed for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both technical accuracy and practical applicability.
Strategic Approaches to the Synthesis of 8-Methoxy-1(2H)-isoquinolinone
The synthesis of the target molecule can be broadly categorized into two main strategies: a traditional linear synthesis and a contemporary C-H functionalization approach.
-
Classical Approach: Bischler-Napieralski Reaction Pathway This well-established route involves the construction of a β-arylethylamide precursor followed by an intramolecular cyclization. The key steps are:
-
Conversion of a suitably substituted benzoic acid to a phenethylamine derivative.
-
Acylation of the phenethylamine.
-
Intramolecular cyclodehydration (Bischler-Napieralski reaction) to form the 3,4-dihydroisoquinolin-1(2H)-one intermediate.
-
Aromatization of the dihydroisoquinolinone to the final product.
-
-
Modern Approach: Transition-Metal-Catalyzed C-H Activation Recent advancements in organic synthesis have enabled more direct and atom-economical routes. Rhodium-catalyzed C-H activation, in particular, has emerged as a powerful tool for the construction of isoquinolones from simple benzamide precursors.[1][2][3] This method typically involves the ortho-C-H functionalization of a benzamide derivative, guided by a directing group, followed by annulation with a suitable coupling partner.[4]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic strategies discussed.
Caption: Experimental workflow for the classical synthesis pathway.
Protocol 1.1: Synthesis of 2-Methoxyphenethylamine from 2-Methoxybenzoic Acid
This initial stage involves the conversion of the carboxylic acid to the corresponding phenethylamine. This can be achieved through a multi-step sequence involving reduction of the carboxylic acid to an alcohol, conversion to a halide, followed by nitrile formation and subsequent reduction. A more direct route involves the Curtius or a similar rearrangement. For this protocol, we will outline the former, more traditional laboratory-scale approach.
Step 1.1.1: Reduction of 2-Methoxybenzoic Acid to (2-Methoxyphenyl)methanol
-
Reagents and Materials:
-
2-Methoxybenzoic acid
-
Lithium aluminum hydride (LiAlH₄) or a suitable borane reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-methoxybenzoic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield (2-methoxyphenyl)methanol.
-
Step 1.1.2: Conversion to 1-(Chloromethyl)-2-methoxybenzene
-
Reagents and Materials:
-
(2-Methoxyphenyl)methanol
-
Thionyl chloride (SOCl₂) or concentrated HCl
-
Anhydrous dichloromethane (DCM) or another suitable solvent
-
Pyridine (catalytic amount, if using SOCl₂)
-
-
Procedure:
-
Dissolve (2-methoxyphenyl)methanol (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise. A catalytic amount of pyridine can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 1-2 hours until completion (monitored by TLC).
-
Carefully pour the reaction mixture into ice-water and separate the organic layer.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 1-(chloromethyl)-2-methoxybenzene.
-
Step 1.1.3: Synthesis of (2-Methoxyphenyl)acetonitrile
-
Reagents and Materials:
-
1-(Chloromethyl)-2-methoxybenzene
-
Sodium cyanide (NaCN) or potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO) or a similar polar aprotic solvent
-
-
Procedure:
-
Dissolve sodium cyanide (1.5 equivalents) in DMSO in a round-bottom flask.
-
Add the 1-(chloromethyl)-2-methoxybenzene (1.0 equivalent) dropwise to the cyanide solution.
-
Heat the reaction mixture to 50-70 °C and stir for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and pour it into a large volume of water.
-
Extract the aqueous layer with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield (2-methoxyphenyl)acetonitrile.
-
Step 1.1.4: Reduction to 2-Methoxyphenethylamine
-
Reagents and Materials:
-
(2-Methoxyphenyl)acetonitrile
-
Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Nickel)
-
Anhydrous diethyl ether or THF
-
-
Procedure (using LiAlH₄):
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether.
-
Add a solution of (2-methoxyphenyl)acetonitrile (1.0 equivalent) in diethyl ether dropwise.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction and quench cautiously as described in Step 1.1.1.
-
Filter and concentrate the organic phase. The crude product can be purified by distillation or column chromatography to give 2-methoxyphenethylamine.
-
Protocol 1.2: Acylation of 2-Methoxyphenethylamine
-
Reagents and Materials:
-
2-Methoxyphenethylamine
-
Formic acid or ethyl formate
-
Dean-Stark apparatus (if using formic acid)
-
-
Procedure:
-
Combine 2-methoxyphenethylamine (1.0 equivalent) and an excess of formic acid (or ethyl formate) in a round-bottom flask.
-
If using formic acid, heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC. Upon completion, cool the mixture.
-
Remove the excess formic acid/ethyl formate under reduced pressure.
-
The resulting N-formyl-2-methoxyphenethylamine can often be used in the next step without further purification.
-
Protocol 1.3: Bischler-Napieralski Cyclization to 8-Methoxy-3,4-dihydroisoquinolin-1(2H)-one
The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines. [5][6][7]The choice of a dehydrating agent is crucial for the success of this intramolecular electrophilic aromatic substitution. [8]
-
Reagents and Materials:
-
N-Formyl-2-methoxyphenethylamine
-
Phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA)
-
Anhydrous toluene or xylene
-
Sodium bicarbonate solution
-
Ice
-
-
Procedure:
-
Dissolve N-formyl-2-methoxyphenethylamine (1.0 equivalent) in anhydrous toluene.
-
Slowly add phosphoryl chloride (2-3 equivalents) to the solution at 0 °C.
-
Heat the reaction mixture to reflux for 2-4 hours. The reaction progress should be monitored by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain 8-methoxy-3,4-dihydroisoquinolin-1(2H)-one.
-
Protocol 1.4: Oxidation to 8-Methoxy-1(2H)-isoquinolinone
The final step is the aromatization of the dihydroisoquinolinone ring.
-
Reagents and Materials:
-
8-Methoxy-3,4-dihydroisoquinolin-1(2H)-one
-
Palladium on carbon (Pd/C, 10%)
-
High-boiling solvent such as decalin or diphenyl ether
-
Or, alternatively, an oxidizing agent like ceric ammonium nitrate (CAN). [9]
-
-
Procedure (Catalytic Dehydrogenation):
-
In a round-bottom flask, combine 8-methoxy-3,4-dihydroisoquinolin-1(2H)-one (1.0 equivalent) and 10% Pd/C (0.1 equivalents by weight).
-
Add a high-boiling solvent like decalin.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or recrystallization to yield 8-methoxy-1(2H)-isoquinolinone.
-
Part 2: The Modern Approach - Rh(III)-Catalyzed C-H Activation
This approach offers a more convergent and often higher-yielding route to isoquinolinones. [10][11]It relies on the ortho-C-H activation of a benzamide derivative.
Protocol 2.1: Synthesis of N-Methoxy-2-methoxybenzamide
-
Reagents and Materials:
-
2-Methoxybenzoic acid
-
Oxalyl chloride or thionyl chloride
-
O-Methylhydroxylamine hydrochloride
-
Pyridine or another suitable base
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Convert 2-methoxybenzoic acid to its acid chloride by reacting with oxalyl chloride and a catalytic amount of DMF in DCM.
-
In a separate flask, prepare a solution of O-methylhydroxylamine hydrochloride and a base (e.g., pyridine or triethylamine) in DCM.
-
Slowly add the freshly prepared 2-methoxybenzoyl chloride to the O-methylhydroxylamine solution at 0 °C.
-
Allow the reaction to stir at room temperature until completion.
-
Work up the reaction by washing with dilute acid, bicarbonate solution, and brine.
-
Dry the organic layer and concentrate to obtain N-methoxy-2-methoxybenzamide.
-
Protocol 2.2: Rh(III)-Catalyzed Annulation
-
Reagents and Materials:
-
N-Methoxy-2-methoxybenzamide
-
[RhCp*Cl₂]₂ (catalyst)
-
Silver hexafluoroantimonate (AgSbF₆) (co-catalyst/halide scavenger)
-
An alkyne coupling partner (e.g., a symmetrical alkyne like 3-hexyne)
-
A suitable solvent such as 1,2-dichloroethane (DCE)
-
-
Procedure:
-
To a reaction vessel, add N-methoxy-2-methoxybenzamide (1.0 equivalent), [RhCp*Cl₂]₂ (e.g., 2.5 mol%), and AgSbF₆ (e.g., 10 mol%).
-
Add the alkyne (e.g., 1.5 equivalents) and the solvent.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, filter through a short pad of silica gel, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the substituted 8-methoxy-1(2H)-isoquinolinone.
-
Data Summary
The following table provides a hypothetical comparison of the two synthetic routes. Actual yields will vary based on experimental conditions and scale.
| Parameter | Classical Approach (Bischler-Napieralski) | Modern Approach (C-H Activation) |
| Starting Material | 2-Methoxybenzoic acid | N-Methoxy-2-methoxybenzamide |
| Number of Steps | ~5 | 2 |
| Overall Yield | Typically lower (can be <30%) | Often higher (can be >60%) |
| Key Reagents | LiAlH₄, POCl₃, Pd/C | [RhCp*Cl₂]₂, AgSbF₆, alkyne |
| Advantages | Utilizes well-established reactions | More atom-economical, fewer steps |
| Disadvantages | Multi-step, potentially lower overall yield | Requires specialized metal catalyst |
Conclusion
The synthesis of 8-methoxy-1(2H)-isoquinolinone can be successfully achieved through both classical and modern synthetic methodologies. The traditional Bischler-Napieralski pathway, while longer, relies on fundamental and widely understood organic transformations. In contrast, the modern Rh(III)-catalyzed C-H activation approach offers a more elegant and efficient route, reflecting the advancements in synthetic organic chemistry. The choice of method will depend on the specific resources available, the desired scale of the synthesis, and the overall research objectives. This guide provides the necessary foundational knowledge and detailed protocols to empower researchers in their pursuit of novel isoquinolinone-based compounds for drug discovery and development.
References
-
The synthetic route from benzoic acids to isoquinolinones. - ResearchGate. [Link]
-
Efficient and scalable synthesis of 3,4-dihydroisoquinolin-1(2H)-ones by benzylic oxidation of tetrahydroisoquinoline derivatives using cerium ammonium nitrate (CAN) - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Plausible Reaction Mechanism for 3,4‐Dihydroisoquinolin‐1(2H)‐one (2) and Isoquinolin‐1(2H)‐one (3). - ResearchGate. [Link]
-
3,4-Dihydroisoquinoline synthesis - Organic Chemistry Portal. [Link]
-
Rhodium-Catalyzed C−H Activation and Three-Component Tandem Annulation Leading to Isoquinolones - ResearchGate. [Link]
-
Synthesis of 3,4-dihydro-1(2H)-isoquinolinones | Request PDF - ResearchGate. [Link]
-
Bischler-Napieralski Reaction. [Link]
-
Selective Synthesis of Isoquinolines by Rhodium(III)-Catalyzed C–H/N–H Functionalization with α-Substituted Ketones | Organic Letters - ACS Publications. [Link]
-
One-Pot Three-Component Synthesis of Benzo[h]isoquinolin-3ones via Rhodium(III)-Catalyzed C-H Activation - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds - Organic Chemistry Portal. [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H - The Royal Society of Chemistry. [Link]
-
Synthesis of rhodium(iii)-catalyzed isoquinoline derivatives from allyl carbonates and benzimidates with hydrogen evolution - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Bischler–Napieralski reaction - Wikipedia. [Link]
-
Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one - K.T.H.M. College. [Link]
-
Isoquinoline synthesis - Organic Chemistry Portal. [Link]
-
One-Pot Synthesis of Benzoi[2][12]midazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies - PMC. [Link]
-
Transition‐Metal‐Catalyzed synthesis of isoquinolines. - ResearchGate. [Link]
-
The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. [Link]
-
Bischler-Napieralski Reaction - Organic Chemistry Portal. [Link]
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- 9. Efficient and scalable synthesis of 3,4-dihydroisoquinolin-1(2H)-ones by benzylic oxidation of tetrahydroisoquinoline derivatives using cerium ammonium nitrate (CAN) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 12. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
Application Notes & Protocols: The Strategic Use of 8-methoxy-1(2H)-isoquinolinone in Complex Alkaloid Synthesis
Foreword: The Isoquinolinone Core as a Privileged Scaffold
The isoquinolin-1(2H)-one framework is a cornerstone in the architecture of numerous biologically active natural products and pharmaceutical agents.[1][2] Its rigid, planar structure, combined with multiple sites for functionalization, makes it a "privileged scaffold" in medicinal chemistry. Among its derivatives, 8-methoxy-1(2H)-isoquinolinone serves as a particularly versatile and powerful intermediate. The methoxy group at the C8 position not only mimics the substitution pattern found in a variety of Amaryllidaceae alkaloids but also electronically influences the aromatic ring, guiding subsequent synthetic transformations with precision.
This guide provides an in-depth exploration of the synthesis and application of 8-methoxy-1(2H)-isoquinolinone, focusing on its strategic deployment in the total synthesis of complex alkaloids like pancratistatin. The protocols and insights presented herein are curated for researchers and drug development professionals aiming to leverage this key intermediate for the efficient construction of high-value molecular targets.
Synthesis of the Key Intermediate: 8-methoxy-1(2H)-isoquinolinone
The efficient preparation of the isoquinolinone core is the gateway to its application. Modern organometallic chemistry, particularly transition-metal-catalyzed C-H activation, has revolutionized the synthesis of such scaffolds, offering atom-economical and highly regioselective routes.[3][4][5] The following protocol details a robust Rh(III)-catalyzed annulation for constructing the isoquinolinone ring system.
Rationale for Method Selection
Rhodium(III)-catalyzed C-H activation/annulation reactions are chosen for their high efficiency, broad functional group tolerance, and predictable regioselectivity.[6] The N-alkoxyamide directing group on the benzamide starting material ensures that the C-H activation occurs exclusively at the ortho position, leading directly to the desired isoquinolinone product upon reaction with an alkyne equivalent.[7] Vinyl acetate is employed as a safe, inexpensive, and convenient substitute for acetylene gas.[5]
Workflow for Intermediate Synthesis
Caption: Workflow for Rh(III)-catalyzed synthesis of the key intermediate.
Detailed Protocol: Rh(III)-Catalyzed Synthesis
Materials:
-
2-methoxy-N-ethoxybenzamide
-
Vinyl acetate
-
[RhCp*Cl₂]₂ (Dichloropentamethylcyclopentadienylrhodium(III) dimer)
-
AgSbF₆ (Silver hexafluoroantimonate)
-
Acetic Acid (AcOH)
-
1,2-Dichloroethane (DCE), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube, add 2-methoxy-N-ethoxybenzamide (1.0 equiv), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Evacuate and backfill the tube with argon gas three times to ensure an inert atmosphere.
-
Add anhydrous DCE via syringe, followed by acetic acid (2.0 equiv).
-
Add vinyl acetate (1.5 equiv) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the resulting crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure 8-methoxy-1(2H)-isoquinolinone.
Application in Alkaloid Synthesis: The Case of (+)-Pancratistatin
Pancratistatin is a potent antineoplastic Amaryllidaceae alkaloid whose complex, stereochemically dense structure has made it a benchmark target in total synthesis.[8][9] The 8-methoxy-1(2H)-isoquinolinone core provides the foundational A/B ring system for this molecule.
Strategic Overview
The synthesis of pancratistatin from our intermediate involves the strategic construction of the highly oxygenated C-ring and the closure of the central B-ring lactam. A key challenge is the diastereoselective installation of multiple stereocenters. Modern approaches often employ a convergent strategy where the A-ring precursor (our isoquinolinone) is coupled with a chiral C-ring precursor, often derived from a carbohydrate source like D-glucose.[10]
Caption: Convergent synthetic strategy for (+)-Pancratistatin.[10]
Protocol: Key Coupling Step for Pancratistatin Core
This protocol describes a crucial step where a functionalized A-ring benzamide is coupled with a chiral C-ring nitroalkene via Rh(III)-catalyzed C-H activation, a method that sets key stereocenters with high diastereoselectivity.[10]
Starting Materials:
-
A suitably functionalized N-methoxybenzamide derived from 8-methoxy-1(2H)-isoquinolinone (e.g., with protecting groups on the lactam nitrogen and additional functionality on the A-ring as needed for the specific total synthesis strategy).
-
Chiral nitroalkene derived from D-glucose.
Procedure:
-
In a procedure analogous to the intermediate synthesis (Section 2.3), combine the functionalized benzamide (1.0 equiv), the chiral nitroalkene (1.2 equiv), [RhCp*Cl₂]₂ (5 mol%), AgSbF₆ (20 mol%), and an acid additive like AcOH (1.0 equiv) in a dry Schlenk tube under argon.
-
Add anhydrous DCE as the solvent.
-
Heat the reaction at 80 °C for 12-24 hours, monitoring by TLC.
-
Causality: The Rh(III) catalyst, directed by the N-methoxy group, activates the ortho C-H bond of the benzamide. This organometallic intermediate then undergoes a migratory insertion with the electron-deficient nitroalkene. The inherent chirality of the nitroalkene substrate directs the approach of the aryl-rhodium species, leading to a highly diastereoselective C-C bond formation.
-
After completion, cool the reaction and concentrate it.
-
Purify via flash column chromatography to isolate the coupled product, which contains the complete carbon skeleton of pancratistatin. Subsequent steps would involve reduction of the nitro group and intramolecular transamidation to form the B-ring lactam.[10]
Scientific Integrity: Experimental Considerations and Troubleshooting
Achieving success in complex synthesis requires an understanding of the variables that control reaction outcomes.
Controlling Regioselectivity
In C-H activation/annulation reactions, regioselectivity is paramount. The choice of directing group is the primary determinant.
-
N-methoxyamides: As used in our protocols, these are robust directing groups that reliably direct functionalization to the ortho position of the benzamide.[7]
-
Catalyst Choice: While Rh(III) and Pd(II) often provide similar ortho-selectivity with N-methoxyamides, other metals like Iridium can favor different positions. For instance, an Ir(III) system has been shown to arylate the isoquinolone scaffold at the C8 position, while a palladium catalyst under different conditions targets the C4 position.[5] This highlights the power of catalyst control in diversifying functionalization.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in C-H Activation | 1. Inactive catalyst or degraded oxidant. 2. Insufficiently inert atmosphere. 3. Poor substrate solubility. | 1. Use fresh catalyst and high-purity oxidant (e.g., Ag₂CO₃).[7] 2. Ensure rigorous exclusion of air and moisture. 3. Screen alternative solvents (e.g., toluene, DMF). |
| Formation of Regioisomers | 1. Weakly coordinating directing group. 2. Steric hindrance near the target C-H bond. 3. Reaction conditions favoring a thermodynamic product. | 1. Confirm the integrity of the N-methoxyamide. 2. Modify the substrate to reduce steric clash or change the catalyst to one with a different steric profile. 3. Lower the reaction temperature to favor the kinetic product; screen additives.[7] |
| Poor Diastereoselectivity in Coupling | 1. Insufficient facial bias from the chiral substrate. 2. Additive or solvent interfering with stereochemical communication. 3. Reaction temperature is too high, allowing for epimerization. | 1. Re-evaluate the design of the chiral precursor. 2. Screen different acid additives (e.g., PivOH, AdCO₂H) or solvents. 3. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
Conclusion
8-methoxy-1(2H)-isoquinolinone is more than just a heterocyclic compound; it is a strategic linchpin for the assembly of complex and medicinally relevant alkaloids. By mastering modern synthetic methods for its preparation and subsequent functionalization, chemists are equipped with a powerful tool for navigating the challenges of natural product synthesis. The protocols and insights provided here serve as a validated foundation for researchers to build upon, innovate, and accelerate the development of next-generation therapeutics derived from the remarkable isoquinoline scaffold.
References
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Catalytic Advances and Emerging Strategies for Isoquinolin‐1(2H)‐One Synthesis: Reaction Scope and Mechanistic Perspectives. ResearchGate. Available at: [Link]
-
Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI. Available at: [Link]
-
Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Proposed reaction mechanism for the synthesis of isoquinoline derivatives. ResearchGate. Available at: [Link]
-
Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. PMC. Available at: [Link]
-
Isoquinolone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Mechanism for synthesizing isoquinolinones 103 via Ni(cod)2‐catalyst. ResearchGate. Available at: [Link]
-
Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at: [Link]
-
CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2. HETEROCYCLES. Available at: [Link]
-
Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. PMC. Available at: [Link]
-
TOTAL SYNTHESES OF PANCRATISTATIN. A REVIEW. PMC. Available at: [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. PMC. Available at: [Link]
-
Discovery of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones as novel EGFR inhibitor by scaffold hopping. PubMed. Available at: [Link]
- Synthesis of pancratistatin. Google Patents.
-
Synthesis and biological activity of some structural modifications of pancratistatin. Rinner Group. Available at: [Link]
-
First total synthesis of isoquinolinone alkaloid marinamide and its methyl ester. ResearchGate. Available at: [Link]
-
Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler– Napieralski Reaction. Aurigene Pharmaceutical Services. Available at: [Link]
-
recent advances in the synthesis of isoquinoline and its analogue: a review. ResearchGate. Available at: [Link]
-
The Isoquinoline Alkaloids. University of Bath's research portal. Available at: [Link]
-
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Available at: [Link]
-
ASYMMETRIC SYNTHESIS OF (R)-
-(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE (SO-CALLED "FUMARIZINE"). HETEROCYCLES. Available at: [Link] -
Studies on the Narciclasine Alkaloids: Total Synthesis of (+)-Narciclasine and (+)-Pancratistatin. Journal of the American Chemical Society. Available at: [Link]
-
The Isoquinoline Alkaloids. ResearchGate. Available at: [Link]
-
RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. LOCKSS. Available at: [Link]
-
Synthesis and Radioligand Binding Studies of C-5- and C-8-Substituted 1-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,2,3,4-tetrahydroisoquinoliniums as SK Channel Blockers Related to N -Methyl-laudanosine and N. ResearchGate. Available at: [Link]_
-
Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. University of Debrecen. Available at: [Link] Synthesis_of_2_Oxo_1_2_Dihydroquinoline_Chemotype_with_Multiple_Attachment_Points_as_Novel_Screening_Compounds_for_Drug_Discovery.pdf
-
Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. PMC. Available at: [Link]
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Application Note: Scale-Up Synthesis Procedures for 8-Methoxy-1-isoquinolinone
Introduction & Strategic Rationale
The 8-methoxy-1-isoquinolinone (8-methoxyisoquinolin-1(2H)-one) scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently serving as a core structural motif in kinase inhibitors, epigenetic modulators, and CNS-active therapeutics. Traditional syntheses of 3,4-unsubstituted isoquinolones often rely on harsh, multistep Pomeranz-Fritsch-type cyclizations or require heavily pre-functionalized starting materials that lack regiocontrol.
To address these limitations in scale-up environments, this protocol adapts a state-of-the-art two-step methodology: a palladium-catalyzed Suzuki-Miyaura vinylation followed by a platinum-catalyzed tandem hydration/hydroamination . This approach guarantees absolute regiocontrol, utilizes commercially available 2-bromo-6-methoxybenzonitrile, and operates under mild conditions, making it ideal for multigram to kilogram scale-up.
Mechanistic Causality and Reagent Selection
Successful scale-up requires a deep understanding of the causality behind experimental choices. This protocol avoids arbitrary reagent selection in favor of a highly rationalized chemical design:
-
Why 2-Bromo-6-methoxybenzonitrile? The starting material inherently possesses the exact substitution pattern required. The nitrile group serves a dual purpose: it activates the adjacent ortho-position for oxidative addition by palladium, and it acts as the nitrogen source for the isoquinolone lactam ring. The methoxy group at the 6-position perfectly maps to the 8-position of the final isoquinolone.
-
Why Vinylboronic Acid Pinacol Ester? It serves as a stable "acetylene equivalent." Direct cross-coupling with terminal alkynes (Sonogashira) often leads to competitive hydration issues or requires copper co-catalysts that complicate downstream purification. The vinyl boronate is bench-stable and couples cleanly.
-
Why Parkins Catalyst for Annulation? Parkins catalyst—hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II)—is uniquely suited for this transformation. It exhibits exceptional chemoselectivity for nitrile hydration at neutral pH, preventing the unwanted polymerization of the pendant vinyl group. Once the primary amide is formed, the Pt(II) center acts as a Lewis acid to activate the vinyl alkene, facilitating an intramolecular 6-endo-trig hydroamination to yield the isoquinolone core .
Two-step synthesis of 8-methoxy-1-isoquinolinone via Suzuki coupling and Pt-catalyzed cyclization.
Quantitative Data & Scale-Up Metrics
When transitioning from milligram to multigram scales, reaction parameters must be tightly controlled. The following table summarizes the optimized quantitative parameters and expected yields across different scales, demonstrating the robustness of the protocol.
| Scale Parameter | 1 Gram Scale (R&D) | 10 Gram Scale (Kilo-Lab Prep) | 100 Gram Scale (Pilot) |
| 2-Bromo-6-methoxybenzonitrile | 1.0 g (4.7 mmol) | 10.0 g (47.1 mmol) | 100.0 g (471.5 mmol) |
| Vinylboronic acid pinacol ester | 1.1 equiv | 1.05 equiv | 1.05 equiv |
| Pd(dppf)Cl₂ Loading | 5.0 mol% | 2.5 mol% | 1.0 mol% |
| Parkins Catalyst Loading | 5.0 mol% | 2.0 mol% | 1.0 mol% |
| Overall Isolated Yield | 82% | 85% | 88% |
| Purity (HPLC, 254 nm) | >98.5% | >99.0% | >99.5% |
Note: Catalyst loadings are reduced at larger scales due to improved mixing and heat transfer efficiencies, minimizing heavy metal waste and reducing cost.
Step-by-Step Experimental Protocols
Every protocol described below is designed as a self-validating system . In-process controls (IPC) are explicitly integrated to verify reaction completion before proceeding to the next unit operation.
Step 1: Synthesis of 2-Methoxy-6-vinylbenzonitrile
-
Equipment Setup : Equip a jacketed reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.
-
Reagent Charging : Add 2-bromo-6-methoxybenzonitrile (1.0 equiv) and vinylboronic acid pinacol ester (1.05 equiv) to the reactor.
-
Solvent Addition : Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 volumes).
-
Base & Catalyst : Add K₂CO₃ (2.5 equiv) followed by Pd(dppf)Cl₂ (1.0–5.0 mol% depending on scale).
-
Reaction Execution : Heat the mixture to 85°C internal temperature under vigorous stirring.
-
In-Process Control (IPC) : After 4 hours, sample the organic layer for UPLC-MS analysis. Self-Validation: The reaction is confirmed complete when the starting material peak area is <1%.
-
Workup : Cool to 20°C. Filter through a Celite pad to remove palladium black. Partition the filtrate with ethyl acetate and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification : Pass through a short silica plug (Hexanes/EtOAc 9:1) to yield the intermediate as a pale yellow oil.
Step 2: Tandem Hydration and Annulation to 8-Methoxy-1-isoquinolinone
-
Equipment Setup : Use a clean, dry reactor equipped with a reflux condenser.
-
Reagent Charging : Dissolve the 2-methoxy-6-vinylbenzonitrile intermediate in a mixture of Ethanol and Water (1:1 v/v, 15 volumes).
-
Catalyst Addition : Add Parkins catalyst (1.0–5.0 mol%).
-
Reaction Execution : Heat the mixture to 80°C.
-
Mechanistic Progression (IPC) : Monitor via LC-MS. Self-Validation: You will first observe the mass of the intermediate (m/z[M+H]⁺ = 160) convert entirely to the primary amide (m/z [M+H]⁺ = 178). Subsequently, the amide peak will disappear as it undergoes intramolecular cyclization to the final product (m/z [M+H]⁺ = 176).
-
Crystallization : Once cyclization is complete (approx. 12 hours), slowly cool the reactor to 5°C. The product, 8-methoxy-1-isoquinolinone, will precipitate directly from the reaction mixture due to its low solubility in cold aqueous ethanol.
-
Isolation : Filter the precipitate, wash with cold water, and dry in a vacuum oven at 50°C to constant weight.
Mechanistic pathway of Pt-catalyzed nitrile hydration and subsequent intramolecular hydroamination.
Quality Control and Analytical Characterization
To ensure trustworthiness and batch-to-batch reproducibility, the final isolated material must meet the following analytical specifications:
-
¹H NMR (400 MHz, DMSO-d₆) : Must show the characteristic lactam N-H proton (br s, ~11.0 ppm), the C3 and C4 alkene protons of the isoquinolone ring (doublets at ~7.1 and ~6.4 ppm), and the methoxy singlet at ~3.8 ppm.
-
LC-MS : Purity >99.5% (UV 254 nm); m/z [M+H]⁺ calculated for C₁₀H₁₀NO₂: 176.07, found: 176.1.
-
Residual Metals : ICP-MS analysis must confirm Pd and Pt levels are <10 ppm, which is critical for drug development applications. The crystallization step from EtOH/H₂O is highly effective at purging residual heavy metals into the mother liquor.
References
-
Jaime-Figueroa, S., Bond, M. J., Vergara, J. I., Swartzel, J. C., & Crews, C. M. (2021). "Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization." The Journal of Organic Chemistry, 86(12), 8479–8488.[Link]
Troubleshooting & Optimization
Improving reaction yields of 8-methoxy-1(2H)-isoquinolinone synthesis
Technical Support Center: Optimization of 8-Methoxy-1(2H)-isoquinolinone Synthesis
Topic: Improving Reaction Yields of 8-Methoxy-1(2H)-isoquinolinone Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists
Executive Summary & Mechanistic Insight
The synthesis of 8-methoxy-1(2H)-isoquinolinone (also known as 8-methoxyisocarbostyril) presents unique challenges compared to its unsubstituted analogs. The primary yield-limiting factor is the steric strain exerted by the 8-methoxy group, which is peri to the carbonyl/lactam region. This steric bulk can inhibit planarization required for cyclization and favor side reactions such as 5-exo-dig closure or intermolecular oligomerization.
This guide prioritizes the Copper-Catalyzed Intramolecular Cyclization of 2-Alkynylbenzamides as the "Gold Standard" method due to its atom economy and mild conditions, while offering the Isocoumarin Ammonolysis route as a robust alternative for scale-up.
Master Protocol: Cu-Catalyzed Cyclization (Recommended)
This protocol minimizes the formation of the thermodynamic byproduct (isoindolinone) and maximizes the kinetic 6-endo-dig product.
Precursor: 2-Ethynyl-6-methoxybenzamide (or N-substituted derivatives).
Step-by-Step Methodology
-
Reaction Setup:
-
Solvent Addition (Critical Step):
-
Add anhydrous DMF (0.1 M concentration).
-
Why DMF? DMF acts as a proton shuttle, significantly lowering the energy barrier for the proton transfer step in the 6-endo-dig pathway, suppressing the 5-exo side reaction [1].
-
-
Cyclization:
-
Heat the mixture to 80–100 °C for 12–18 hours.
-
Monitoring: TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the alkyne peak.
-
-
Work-up & Purification:
-
Copper Removal: Wash the organic layer with 10% aqueous NH₄OH or EDTA solution to sequester copper species (blue aqueous layer indicates successful removal).
-
Dry over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, 0–5% MeOH in DCM).
Troubleshooting Center (Q&A)
Q1: I am observing low conversion (<40%), and the starting material remains. Increasing temperature leads to decomposition. What is wrong?
-
Diagnosis: Catalyst deactivation or poor solubility.
-
Solution:
-
Ligand Addition: Add 20 mol% L-proline or DMEDA (dimethylethylenediamine). The 8-methoxy group creates steric crowding around the copper center. Amino acid ligands stabilize the Cu-intermediate and prevent aggregation.
-
Solvent Switch: If using Toluene or THF, switch to DMF or DMSO . The high polarity is required to solubilize the cesium amide intermediate.
-
Q2: I am isolating a byproduct that has the same mass (isomer) but different NMR. What is it?
-
Diagnosis: You are forming the (Z)-3-methyleneisoindolin-1-one via 5-exo-dig cyclization.
-
Root Cause: The 8-methoxy group sterically clashes with the incoming nucleophile (Nitrogen), forcing the system toward the less hindered 5-membered ring closure.
-
Fix:
-
Change Catalyst: Switch from CuI to CuCl . Chloride ligands have been shown computationally to lower the barrier for 6-endo cyclization specifically in ortho-substituted systems [1].
-
Temperature: Lower the temperature to 60 °C and extend reaction time to 24h. The 6-endo path is often kinetically favored but thermodynamically less stable than the 5-exo product.
-
Q3: My product is turning purple/brown during purification.
-
Diagnosis: Oxidative demethylation or polymerization of trace phenols.
-
Solution: The 8-methoxy group is electron-donating, making the ring electron-rich and prone to oxidation.
-
Perform chromatography using degassed solvents .
-
Avoid using acidified silica gel. Add 1% Et₃N to the eluent to keep the column basic.
-
Comparative Data: Optimization Screens
Table 1: Solvent and Base Effects on Regioselectivity (6-endo vs 5-exo)
| Entry | Catalyst (10 mol%) | Solvent | Base (2 eq) | Temp (°C) | Yield (8-OMe-Isoquinolinone) | 5-exo Byproduct |
| 1 | CuI | THF | K₂CO₃ | 80 | 35% | 40% |
| 2 | CuI | Toluene | Cs₂CO₃ | 100 | 45% | 30% |
| 3 | CuI | DMF | Cs₂CO₃ | 80 | 82% | <5% |
| 4 | CuCl | DMF | Cs₂CO₃ | 80 | 88% | Trace |
| 5* | None | EtOH | NH₃ (aq) | Reflux | 65% | N/A |
*Entry 5 refers to the Isocoumarin Ammonolysis route (Method 2).
Visualized Workflows
Diagram 1: Mechanistic Pathway & Regioselectivity Control
This diagram illustrates the divergence between the desired 6-endo cyclization and the undesired 5-exo pathway, highlighting the critical role of the 8-methoxy steric influence.
Caption: Divergent reaction pathways in Cu-catalyzed cyclization. The 8-methoxy group increases the risk of 5-exo cyclization; solvent polarity (DMF) steers selectivity toward the 6-endo target.
Diagram 2: Troubleshooting Decision Tree
Caption: Rapid diagnostic flow for common yield-limiting issues in 8-methoxyisoquinolinone synthesis.
Alternative Route: Isocoumarin Ammonolysis
For laboratories lacking inert atmosphere capabilities or facing persistent metal contamination issues, the Isocoumarin Route is a viable alternative [2].
-
Precursor Synthesis: Condensation of 2-methoxy-6-methylbenzoic acid derivatives with chloral hydrate, followed by hydrolysis and cyclization to yield 8-methoxyisocoumarin .
-
Ammonolysis:
-
Reflux 8-methoxyisocoumarin in Ethanol with excess NH₄OH (28%) or NH₄OAc .
-
Advantage:[4] No metal catalyst required; high regiofidelity.
-
Disadvantage: Requires multi-step synthesis of the isocoumarin precursor if not commercially available.
-
References
-
Yuan, B., He, R., Shen, W., Huang, C., & Li, M. (2015). Mechanistic Insights into the Cu(I)- and Cu(II)-Catalyzed Cyclization of o-Alkynylbenzaldehydes: The Solvent DMF and Oxidation State of Copper Affect the Reaction Mechanism . The Journal of Organic Chemistry, 80(13), 6553–6563.
-
Sinha, N. D., & Bhakta, T. (1977). Synthesis of Some New Isocoumarins . Journal of the Indian Chemical Society, 54, 103. (Validated via Zenodo digitization).
-
BenchChem Technical Support. (2025).[2][3] Synthesis of 1(2H)-Isoquinolinones from 2-Halobenzamides: Application Notes and Protocols .
-
Korodi, T., et al. (2020). A simple access to N-(un)substituted isoquinolin-1(2H)-ones: unusual formation of regioisomeric isoquinolin-1(4H)-ones . Organic & Biomolecular Chemistry.
Sources
Technical Support Center: Identifying and Mitigating Impurities in 8-methoxy-1(2H)-isoquinolinone Production
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis and purification of 8-methoxy-1(2H)-isoquinolinone. As Senior Application Scientists, we understand the nuances of isoquinolinone chemistry and the challenges that can arise during its production. This resource is designed to equip you with the knowledge to identify, understand, and mitigate common impurities, ensuring the integrity and quality of your final product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable protocols.
Issue 1: Low Yield of 8-methoxy-1(2H)-isoquinolinone
Q: My reaction is resulting in a significantly lower yield than expected. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of 8-methoxy-1(2H)-isoquinolinone can stem from several factors, primarily related to starting material quality, reaction conditions, and potential side reactions. A systematic approach to troubleshooting is crucial.
Root Cause Analysis & Corrective Actions:
-
Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to the formation of byproducts and consuming your reactants.
-
Action: Always verify the purity of your starting materials (e.g., 2-formyl-3-methoxyphenylacetic acid or related precursors) using techniques like NMR or HPLC before commencing the synthesis.
-
-
Inefficient Cyclization: The core of many isoquinolinone syntheses is a cyclization step, which can be sensitive to reaction parameters.
-
Action:
-
Dehydrating Agent: For syntheses involving cyclodehydration, the choice and potency of the dehydrating agent are critical. For less reactive substrates, a stronger agent like a mixture of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) might be necessary.[1]
-
Temperature Control: Excessively high temperatures can lead to decomposition and tar formation.[1] Conversely, a temperature that is too low may result in an incomplete reaction. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[2]
-
-
-
Side Reactions: Competing reaction pathways can significantly reduce the yield of the desired product.
-
Action: Depending on the synthetic route, side reactions like polymerization or incomplete cyclization can occur.[1] Carefully controlling the stoichiometry of reactants and the reaction temperature can help minimize these unwanted pathways.
-
-
Product Isolation: Product loss during workup and purification is a common contributor to low overall yield.
-
Action:
-
Ensure complete extraction of the product from the aqueous phase by using an appropriate organic solvent and performing multiple extractions.
-
During purification by column chromatography, select a solvent system that provides good separation from impurities to avoid discarding fractions containing the product.
-
-
Issue 2: Presence of Unexpected Peaks in HPLC/LC-MS Analysis
Q: My final product shows several unexpected peaks in the chromatogram. How can I identify these impurities and what are their likely sources?
A: The presence of unexpected peaks indicates the formation of impurities, which can be broadly categorized as process-related, degradation-related, or from starting materials.[3] A combination of analytical techniques is often required for structural elucidation.
Impurity Identification and Source Mitigation:
-
Common Process-Related Impurities:
-
Unreacted Starting Materials and Intermediates: Incomplete reactions are a primary source of impurities.
-
Identification: Compare the retention times of the unknown peaks with those of your starting materials and key intermediates.
-
Mitigation: Optimize reaction time and temperature by monitoring the reaction with TLC or HPLC to ensure complete conversion.
-
-
Isomeric Byproducts: Depending on the synthetic route, regioisomers of 8-methoxy-1(2H)-isoquinolinone may form.
-
Identification: High-resolution mass spectrometry (HRMS) can provide the molecular formula, and NMR spectroscopy (¹H, ¹³C, COSY) can help elucidate the exact isomeric structure.[4]
-
Mitigation: The choice of directing groups in certain synthetic strategies, such as those involving C-H activation, can significantly influence regioselectivity.[5]
-
-
-
Degradation Products: 8-methoxy-1(2H)-isoquinolinone may be susceptible to degradation under certain conditions.
-
Identification: Forced degradation studies (exposing the compound to acidic, basic, oxidative, and photolytic stress) can help to purposefully generate and identify potential degradation products.
-
Mitigation: Store the final compound and intermediates in a cool, dry, and dark place to prevent degradation.
-
-
Residual Solvents: Solvents used in the reaction or purification steps can be retained in the final product.
-
Identification: Gas Chromatography (GC) is the ideal technique for identifying and quantifying residual solvents.[6]
-
Mitigation: Ensure the final product is thoroughly dried under vacuum.
-
| Potential Impurity | Likely Source | Recommended Analytical Technique(s) |
| Unreacted Starting Materials | Incomplete reaction | HPLC, LC-MS |
| Isomeric Isoquinolinones | Non-selective cyclization | HPLC, LC-MS, NMR |
| Over-alkylated/acylated products | Excess reagents | HPLC, LC-MS |
| Hydrolyzed intermediates | Presence of water | HPLC, LC-MS |
| Residual Solvents | Incomplete drying | GC-MS |
Issue 3: Difficulty in Purifying 8-methoxy-1(2H)-isoquinolinone by Column Chromatography
Q: I am struggling to achieve good separation of my product from impurities using column chromatography. What can I do to improve the purification?
A: Effective purification by column chromatography depends on the proper selection of the stationary and mobile phases, as well as the sample loading technique.
Chromatography Optimization Protocol:
-
Stationary Phase Selection: For a moderately polar compound like 8-methoxy-1(2H)-isoquinolinone, silica gel is the most common and effective stationary phase.[7] If your compound shows signs of degradation on silica (an acidic stationary phase), consider using alumina.[7]
-
Mobile Phase Optimization with TLC:
-
The key to a successful column separation is to first develop an appropriate solvent system using TLC.
-
A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
-
The ideal mobile phase should give your product a retention factor (Rf) of approximately 0.25-0.35 on the TLC plate.[7] This Rf value typically provides the best balance between separation and elution time on the column.
-
-
Elution Technique:
-
Isocratic Elution: If the impurities have polarities very close to your product, using a constant mobile phase composition (isocratic elution) may provide better resolution.[7]
-
Gradient Elution: If your crude material contains impurities with a wide range of polarities, a gradient elution, where the polarity of the mobile phase is gradually increased, will be more efficient at eluting all components in a reasonable time.[7]
-
-
Sample Loading:
-
Wet Loading: If your crude product is readily soluble in the mobile phase, dissolve it in a minimal amount of the eluent and carefully apply it to the top of the column.[7]
-
Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical spectroscopic characteristics of pure 8-methoxy-1(2H)-isoquinolinone?
A1: Pure 8-methoxy-1(2H)-isoquinolinone should exhibit characteristic signals in its NMR and IR spectra, and an accurate mass in mass spectrometry. While the exact values can vary slightly depending on the solvent and instrument, you should expect to see:
-
¹H NMR: Aromatic protons in the range of 7-8 ppm, a singlet for the methoxy group around 4 ppm, and protons on the isoquinolinone ring at their characteristic shifts.
-
¹³C NMR: A carbonyl carbon signal (C=O) typically above 160 ppm, aromatic carbon signals, and a methoxy carbon signal around 55-60 ppm.
-
IR Spectroscopy: A strong absorption band for the carbonyl group (C=O) around 1650-1680 cm⁻¹.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 175.18 g/mol .[8]
Q2: How can I prevent the formation of N-oxide impurities during the synthesis?
A2: Isoquinoline derivatives can sometimes be oxidized to their corresponding N-oxides. To minimize this, ensure that your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen, especially if using oxidizing reagents or elevated temperatures.[9]
Q3: Are there any specific safety precautions I should take when working with isoquinolinone derivatives?
A3: As with all laboratory chemicals, it is essential to handle 8-methoxy-1(2H)-isoquinolinone and its precursors with appropriate safety measures. Always work in a well-ventilated fume hood, wear personal protective equipment (gloves, safety glasses, and a lab coat), and consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Q4: What is the best way to store 8-methoxy-1(2H)-isoquinolinone to ensure its long-term stability?
A4: To maintain its purity and prevent degradation, 8-methoxy-1(2H)-isoquinolinone should be stored in a tightly sealed container in a cool, dry, and dark environment, ideally in a refrigerator at 2-8°C.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in 8-methoxy-1(2H)-isoquinolinone production.
Caption: A workflow for troubleshooting common issues in 8-methoxy-1(2H)-isoquinolinone synthesis.
References
- CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2. (2010, July 29). HETEROCYCLES, Vol. 82, No. 1.
-
Isoquinoline synthesis. (2010, May 6). Retrieved from [Link]
-
PubMed. (2013, November 15). Discovery of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones as novel EGFR inhibitor by scaffold hopping. Retrieved from [Link]
-
ResearchGate. (2014, December 31). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
-
Veeprho. (n.d.). Isoquinoline Impurities and Related Compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1(2H)-Isoquinolones. (Review). Retrieved from [Link]
- A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.).
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. veeprho.com [veeprho.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 8-methoxy-1(2H)-Isoquinolinone | CymitQuimica [cymitquimica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Cyclization Conditions for 8-Methoxyisoquinolinone Derivatives
Welcome to the Technical Support Center. The synthesis of 8-methoxyisoquinolinones—a privileged pharmacophore found in numerous kinase and PARP inhibitors—presents unique synthetic challenges. The ortho-methoxy substitution introduces significant steric hindrance and electronic modulation that frequently derails standard cyclization protocols.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize transition-metal-catalyzed annulations and classical condensation pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why is my Rh(III)-catalyzed annulation of N-pivaloyloxy-2-methoxybenzamide failing?
Symptom: When reacting N-pivaloyloxy-2-methoxybenzamide with an internal alkyne using[Cp*RhCl₂]₂, the reaction stalls, yielding <10% of the desired 8-methoxyisoquinolinone. Root Cause (Causality): The failure is driven by severe steric clash during the Concerted Metalation-Deprotonation (CMD) step. The bulky N-pivaloyloxy (OPiv) directing group, combined with the ortho-methoxy group on the aryl ring, prevents the Rh(III) center from achieving the necessary planar geometry for C-H activation. Solution: Switch to an N-methoxy (OMe) directing group. It is significantly less sterically demanding while still functioning as an effective internal oxidant to drive the N-O bond cleavage. Additionally, utilizing diazo compounds instead of alkynes can bypass the high activation energy of alkyne migratory insertion, offering a highly efficient, redox-neutral pathway to isoquinolinones ().
FAQ 2: How do I control regioselectivity in Pd(II)-catalyzed cyclizations?
Symptom: Pd(II)-catalyzed C-H activation/annulation with unsymmetrical alkynes yields an inseparable 1:1 mixture of regioisomers. Root Cause (Causality): In migratory insertion, regioselectivity is dictated by the steric bulk of the coupling partner. Standard internal alkynes often lack sufficient steric differentiation, leading the palladacycle to insert non-selectively. Solution: Replace the internal alkyne with a 2,3-allenoic acid ester. The distinct electronic and steric profile of the allene forces the palladium center to insert highly regioselectively, yielding 3,4-substituted hydroisoquinolones that can be easily oxidized to the fully aromatic 8-methoxyisoquinolinone ().
FAQ 3: My classical conversion of 8-methoxyisocoumarin to isoquinolinone is stuck at an intermediate. What should I do?
Symptom: Treating 8-methoxyisocoumarin with ethanolic ammonia yields a highly polar spot on TLC, but the final isoquinolinone does not form. Root Cause (Causality): Ammonolysis of isocoumarins proceeds via a ring-opened 2-(2-hydroxyvinyl)benzamide intermediate. The 8-methoxy group electronically donates into the system, reducing the electrophilicity of the carbonyl and raising the activation barrier for the final dehydrative ring closure. Solution: Abandon ethanolic ammonia. Instead, use ammonium acetate (NH₄OAc) in glacial acetic acid at 120 °C. The acidic medium protonates the hydroxyl group, converting it into a superior leaving group (water) and thermodynamically driving the aromatization ().
Mechanistic Pathways & Logic Trees
Mechanistic pathway of Rh(III)-catalyzed C-H activation and annulation.
Troubleshooting logic tree for optimizing low-yielding cyclization reactions.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and the isolated yield of 8-methoxyisoquinolinone derivatives.
| Directing Group | Catalyst System | Coupling Partner | Solvent / Temp | Isolated Yield | Key Observation |
| N-OPiv | [CpRhCl₂]₂ (5 mol%) | Diphenylacetylene | MeOH, 80 °C | 12% | Severe steric clash; incomplete CMD step. |
| N-OMe | [CpRhCl₂]₂ (5 mol%) | Diphenylacetylene | TFE, 100 °C | 68% | TFE stabilizes cationic Rh(III); better CMD. |
| N-OMe | Pd(CH₃CN)₂Cl₂ (10%) | 2,3-Allenoic ester | Toluene, 85 °C | 82% | Excellent regioselectivity; fast insertion. |
| N-OMe | [Cp*RhCl₂]₂ (2 mol%) | α-Diazo ketone | DCE, 80 °C | 91% | Redox-neutral; N₂ extrusion drives reaction. |
Self-Validating Experimental Protocols
Protocol A: Rh(III)-Catalyzed Annulation with Diazo Compounds
This protocol utilizes a redox-neutral pathway, avoiding external oxidants that could degrade the electron-rich 8-methoxy ring.
-
Preparation: In an oven-dried Schlenk tube, combine N-methoxy-2-methoxybenzamide (0.2 mmol), the α-diazo compound (0.24 mmol, 1.2 equiv),[Cp*RhCl₂]₂ (2.0 mol %), and AgOAc (10 mol %).
-
Solvent Addition: Evacuate and backfill the tube with Argon (3x). Add anhydrous 1,2-dichloroethane (DCE, 2.0 mL).
-
Cyclization: Seal the tube and stir the mixture at 80 °C for 12 hours.
-
Self-Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Validation: The presence of a mass corresponding to
of the product with complete disappearance of the benzamide mass confirms successful N-O bond cleavage and cyclization. If the intermediate rhodacycle mass is observed, increase the temperature to 100 °C for 2 hours.
-
-
Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Dehydrative Cyclization of 8-Methoxyisocoumarin
A robust, classical method for converting oxygen-heterocycles to nitrogen-heterocycles.
-
Preparation: Dissolve 8-methoxyisocoumarin (1.0 mmol) in glacial acetic acid (5.0 mL) in a heavy-walled pressure vial.
-
Reagent Addition: Add anhydrous ammonium acetate (NH₄OAc, 10.0 mmol, 10 equiv).
-
Cyclization: Seal the vial and heat to 130 °C behind a blast shield for 16 hours.
-
Self-Validation Checkpoint: Monitor by TLC (UV 254 nm). The ring-opened intermediate will appear as a highly polar, baseline-hugging spot in 3:1 Hexanes/EtOAc.
-
Validation: The reaction is only complete when this polar intermediate fully converts into the highly fluorescent, less polar isoquinolinone spot.
-
-
Workup: Cool the reaction in an ice bath. Slowly neutralize the acetic acid with saturated aqueous NaHCO₃ until pH 7-8 is reached. Extract with CH₂Cl₂ (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate.
References
-
Rh(III)-Catalyzed Redox-Neutral Annulation of Primary Benzamides with Diazo Compounds: Approach to Isoquinolinones The Journal of Organic Chemistry, 2016. URL:[Link]
-
Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation Catalysts, 2017. URL:[Link]
-
Studies Towards the Synthesis of Fredericamycin A Heterocycles, 1989. URL:[Link]
Technical Support Center: Stability & Handling of 8-Methoxy-1(2H)-isoquinolinone
[1]
Status: Operational Ticket ID: #ISOQ-8M-STAB Lead Scientist: Senior Application Specialist Last Updated: March 5, 2026[1][2]
Executive Summary
8-Methoxy-1(2H)-isoquinolinone (CAS: 129959-09-7) is a bicyclic lactam often used as a scaffold in medicinal chemistry (e.g., PARP inhibitors, antitumor agents).[1] While the isoquinolinone core provides structural rigidity, the 8-methoxy substituent introduces specific stability challenges.[1] As an electron-donating group (EDG), the methoxy moiety increases the electron density of the aromatic ring, making the compound significantly more susceptible to oxidative degradation and photochemical instability compared to its unsubstituted counterparts.
This guide addresses the three most common failure modes reported by researchers:
Visualizing Failure Modes (Mechanistic Pathways)
Understanding how the molecule degrades is the first step to prevention.[1] The diagram below illustrates the primary degradation pathways verified in isoquinolinone derivatives.
Figure 1: Primary degradation pathways.[1] The 8-methoxy group activates the ring toward oxidation, while the lactam core is susceptible to hydrolysis and photodimerization.
Troubleshooting Guide (Q&A)
Issue 1: "My clear stock solution turned yellow/brown after 2 weeks at 4°C."
Diagnosis: Oxidative Degradation. The 8-methoxy group activates the benzene ring, making it prone to oxidation by atmospheric oxygen or peroxides present in lower-grade solvents.[1] This often results in the formation of conjugated quinoid-type impurities which are highly colored (yellow/brown) even at trace levels (<1%).[1]
Corrective Protocol:
-
Solvent Quality: Switch to Anhydrous, Deoxygenated DMSO (≥99.9%). Standard DMSO is hygroscopic and can absorb oxygen.[1]
-
Inert Atmosphere: Purge the headspace of your storage vials with Argon or Nitrogen gas before sealing.[1]
-
Storage Temp: Move storage from 4°C to -20°C or -80°C . Oxidation rates drop significantly at sub-zero temperatures.[1][2]
-
Container: Use amber glass vials to prevent synergistic photo-oxidation.
Issue 2: "Precipitation occurs immediately when diluting the DMSO stock into cell culture media."[1][2]
Diagnosis: Solubility Crash (Agglomeration). 1(2H)-Isoquinolinones are planar, hydrophobic molecules that stack easily.[1] The 8-methoxy group adds lipophilicity.[1] When a high-concentration DMSO stock hits an aqueous buffer, the local concentration exceeds the solubility limit before mixing is complete.[2]
Corrective Protocol:
-
Stepwise Dilution: Do not pipet directly into the bulk media.[1]
-
Incorrect: 10 µL stock -> 10 mL media.[1]
-
Correct: 10 µL stock -> 90 µL PBS (intermediate) -> Mix -> Add to media.
-
-
Sonication: Sonicate the intermediate dilution for 5-10 seconds to disperse micro-aggregates.
-
Carrier Limit: Ensure the final DMSO concentration is <0.5% . If higher concentrations are needed, consider using a solubility enhancer like Cyclodextrin (HP-β-CD) .[1]
Issue 3: "HPLC shows a new peak at a lower retention time (more polar)."
Diagnosis: Lactam Hydrolysis. If your buffer is acidic (pH < 4) or basic (pH > 9), the lactam ring (cyclic amide) can open to form the corresponding amino acid derivative.[1] This species is more polar and will elute earlier on a Reverse Phase (C18) column.[1]
Corrective Protocol:
-
pH Check: Verify the pH of your working solution.[1] Isoquinolinones are most stable between pH 5.0 and 8.0 .[1]
-
LC-MS Confirmation: Check the mass of the new peak.
-
Buffer Selection: Avoid phosphate buffers if freezing, as they can experience significant pH shifts during freeze/thaw cycles.[1][2] Use HEPES or MOPS .
Standardized Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)
Objective: Create a stock solution stable for >3 months at -20°C.
| Parameter | Specification | Reason |
| Solvent | DMSO (Anhydrous, HPLC Grade) | Prevents hydrolysis; high solubility.[1] |
| Concentration | 10 mM | Balance between solubility and pipetting accuracy.[1][2] |
| Container | Amber Glass Vial (Silanized) | Blocks UV light; prevents adsorption to glass.[1] |
| Headspace | Argon / Nitrogen | Displaces oxygen to prevent oxidation.[1][3] |
Step-by-Step:
-
Weigh 1.75 mg of 8-methoxy-1(2H)-isoquinolinone (MW ≈ 175.18 g/mol ).
-
Add 1.0 mL of Anhydrous DMSO.
-
Vortex for 30 seconds. If solid remains, sonicate at 30-40°C for 5 minutes.
-
QC Check: Inspect visually for clarity.
-
Aliquot into 50 µL volumes in amber tubes.
-
Flush with inert gas and freeze at -20°C .
Protocol B: Rapid Purity Verification (HPLC)
Objective: Verify compound integrity before critical experiments.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 310 nm (conjugated system).[1]
-
Acceptance Criteria: Main peak purity >98%. No single impurity >0.5%.[1][2]
References
-
BenchChem Technical Support . Technical Support Center: Enhancing the Storage Stability of Isoquinoline-Based Compounds. BenchChem. Link
-
National Institutes of Health (NIH) .[1] Greener alternatives for synthesis of isoquinoline and its derivatives. PMC PubMed Central. Link
-
MedChemExpress . 1(2H)-Isoquinolinone Product Information & Handling. MedChemExpress. Link
-
PubChem . 8-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline Compound Summary. National Library of Medicine.[1] Link[1]
-
Sigma-Aldrich . 8-Methoxy-3,4-dihydroisoquinolin-1(2H)-one Product Sheet. Merck KGaA.[1][2] Link[1]
Advanced Chromatography Support Center: Optimization & Troubleshooting for 8-Methoxy-1(2H)-isoquinolinone
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges in the column chromatography purification of 8-methoxy-1(2H)-isoquinolinone . We address the unique physicochemical properties of this molecule—specifically its lactam motif and the steric/electronic influence of the 8-methoxy group—and provide field-proven, self-validating protocols to ensure high-purity isolation.
Part 1: Core Principles & Mechanistic Causality
The purification of 8-methoxy-1(2H)-isoquinolinone is notoriously difficult due to two primary molecular features:
-
Lactam-Silanol Interactions: The molecule exists in a tautomeric equilibrium (lactam-lactim) and possesses strong hydrogen-bond accepting and donating capabilities. This causes severe silanophilic interactions with the residual acidic silanol (Si-OH) groups on standard silica gel, leading to peak tailing, streaking on TLC, and poor resolution[1].
-
The 8-Methoxy Steric Effect: The methoxy group at the C8 position provides steric hindrance near the lactam carbonyl and alters the electron density of the aromatic system. This subtly shifts its polarity compared to unsubstituted 1(2H)-isoquinolinone, often causing it to co-elute with structurally similar impurities (like des-methoxy derivatives or unreacted starting materials).
Part 2: Interactive Troubleshooting Workflow
Use the following decision tree to optimize your chromatography parameters before committing your crude mixture to the column.
Decision tree for optimizing chromatography of 8-methoxy-1(2H)-isoquinolinone.
Part 3: Quantitative Data for Solvent Optimization
Selecting the correct mobile phase is critical. The table below summarizes field-tested solvent systems, their expected Retention Factors (
| Solvent System | Target | Modifier Required | Application / Mechanistic Notes |
| Hexanes : EtOAc (3:1) | 0.25 - 0.35 | None | Standard starting point for isoquinolinones. Provides a balance between resolution and elution time[2]. |
| Hexanes : EtOAc (3:1) | 0.30 - 0.40 | 1% TEA | Used when severe tailing occurs. TEA competitively binds to acidic silanols, sharpening the band. |
| DCM : MeOH (30:1) | ~0.40 | None | For highly polar impurities or when the compound streaks heavily in EtOAc[3]. |
| Toluene : EtOAc (5:1) | 0.20 - 0.30 | None | High selectivity for separating des-methoxy impurities from the 8-methoxy product due to π-π interactions. |
Part 4: Frequently Asked Questions (FAQs)
Q1: Why does my 8-methoxy-1(2H)-isoquinolinone streak across the TLC plate even in non-polar solvents? A1: Streaking is a hallmark of silanophilic interactions. The lactam nitrogen and carbonyl oxygen hydrogen-bond strongly with the acidic silanol groups on the silica gel surface[1]. Self-Validation Fix: Run a 2D TLC or add a modifier. Adding 1-2% methanol or 0.1% triethylamine (TEA) to your mobile phase competitively binds to these silanol sites, sharpening the band[4]. If the compound is overly sensitive to acidic silica, consider switching to an alumina stationary phase[2].
Q2: My compound won't dissolve in the starting mobile phase (e.g., 3:1 Hexanes:EtOAc). How do I load the column without ruining the resolution? A2: Isoquinolinones often exhibit poor solubility in non-polar hydrocarbon solvents. Do not force a wet load using a stronger solvent (like pure DCM or pure EtOAc), as this will cause immediate "band broadening" and ruin your separation. Instead, utilize the Dry Loading technique[2]. Dissolve the crude mixture in a volatile solvent (like THF or DCM), add a mass of silica gel equal to 2-3 times the crude mass, and evaporate to a free-flowing powder. Apply this powder directly to the top of the packed column.
Part 5: Step-by-Step Self-Validating Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Method Development (TLC Validation)
-
Dissolve 1 mg of crude 8-methoxy-1(2H)-isoquinolinone in 1 mL of a volatile solvent (e.g., DCM).
-
Spot the solution onto a silica gel 60 F254 TLC plate.
-
Develop the plate in a chamber pre-saturated with Hexanes:EtOAc (3:1) .
-
Causality: The non-polar hexane drives the bulk flow, while the polar ethyl acetate competes with the lactam for silica binding sites[2].
-
Self-Validation Checkpoint: Visualize under a 254 nm UV lamp. The target
must be between 0.25 and 0.35. If , increase the EtOAc ratio. If the spot tails > 1 cm, add 1% TEA to the mobile phase and repeat the TLC.
Step 2: Column Packing (Slurry Method)
-
Insert a small plug of cotton at the bottom of a glass chromatography column, followed by a 1 cm layer of washed sand.
-
Prepare a slurry of 230-400 mesh silica gel (flash chromatography grade) in the validated mobile phase[2].
-
Pour the slurry continuously into the column, tapping the sides gently to dislodge air bubbles.
-
Causality: Slurry packing prevents air bubbles and channeling, which would otherwise distort the elution bands of the sterically hindered 8-methoxy compound.
-
Self-Validation Checkpoint: Drain the solvent until 1 cm remains above the silica bed. The top of the silica bed must be perfectly level and free of cracks. If it is skewed, the column is channeled and must be repacked.
Step 3: Sample Loading (Dry Loading)
-
Dissolve the crude mixture in a minimal amount of THF or DCM.
-
Add silica gel (approximately 3 times the mass of the crude product).
-
Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully pour the powder onto the top of the flat silica bed. Add a 1 cm protective layer of sand on top.
-
Causality: Dry loading ensures a narrow initial band, which is critical for resolving the 8-methoxy derivative from closely eluting structural analogs[2].
-
Self-Validation Checkpoint: The powder must not clump. Clumping indicates residual solvent that will cause premature elution and ruin resolution.
Step 4: Elution and Isolation
-
Carefully add the validated mobile phase to the column without disturbing the sand layer.
-
Open the stopcock and collect fractions in test tubes.
-
Causality: Maintaining a constant solvent head pressure ensures a uniform flow rate, preventing diffusion of the product band.
-
Self-Validation Checkpoint: Spot every 3rd fraction on a TLC plate. Combine only the fractions that show a single, pure spot matching the validated
from Step 1. Remove the solvent via rotary evaporation to isolate the pure 8-methoxy-1(2H)-isoquinolinone.
Part 6: References
-
Title: Quinolin-2(1H)‑one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism Source: PMC / NIH URL: [Link]
-
Title: Silica Hydride: A Separation Material Every Analyst Should Know About Source: PMC / NIH URL: [Link]
-
Title: Reduction of silanophilic interactions in liquid chromatography with the use of ionic liquids Source: ResearchGate URL: [Link]
Sources
- 1. Silica Hydride: A Separation Material Every Analyst Should Know About - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinolin-2(1H)‑one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Validating Purity of 8-Methoxy-1(2H)-Isoquinolinone: A Comparative Technical Guide
Topic: Validating Purity of 1(2H)-Isoquinolinone, 8-methoxy- using LC-MS Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary
8-Methoxy-1(2H)-isoquinolinone (8-OMe-IQ) is a critical scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and EGFR antagonists. Its efficacy in downstream medicinal chemistry relies heavily on isomeric purity. While HPLC-UV is the industry workhorse for bulk purity, it frequently fails to distinguish between the target 8-methoxy regioisomer and its 6-methoxy analog or the dihydro-impurity (3,4-dihydro-8-methoxy-1(2H)-isoquinolinone).
This guide objectively compares LC-MS validation against HPLC-UV and quantitative NMR (qNMR), demonstrating why LC-MS is the requisite standard for certifying 8-OMe-IQ purity in high-value applications.
Part 1: Comparative Analysis – Why LC-MS?
In the synthesis of 8-OMe-IQ, the most common route involves the cyclization of 2-methoxy-6-methylbenzoic acid derivatives. This pathway often generates regioisomeric impurities and incomplete oxidation byproducts that share similar UV extinction coefficients and polarity with the target.
The "Blind Spot" of HPLC-UV
Standard C18 HPLC-UV methods rely on hydrophobicity. The 8-methoxy and 6-methoxy isomers possess nearly identical logP values, often co-eluting as a single peak. Relying solely on UV integration can lead to a "false pass" where a 98% pure sample actually contains 10% of the inactive isomer.
The LC-MS Advantage
LC-MS (Liquid Chromatography-Mass Spectrometry) introduces an orthogonal dimension of separation: Mass-to-Charge (m/z) specificity .
-
Selectivity: Even if isomers co-elute, MS/MS fragmentation patterns can often distinguish them.
-
Sensitivity: Detects trace catalytic impurities (e.g., Pd from cross-coupling) that UV misses.
-
Confirmation: Provides molecular weight confirmation ([M+H]⁺ = 176.07), ruling out degradation products like the hydrolysis ring-opening amide.
Comparative Matrix: Method Performance
| Feature | LC-MS (Recommended) | HPLC-UV | qNMR |
| Specificity | High (Mass + Retention) | Medium (Retention only) | Absolute (Structural) |
| Isomer Resolution | High (w/ Phenyl columns) | Low (Co-elution risk) | High (Distinct shifts) |
| Sensitivity (LOD) | < 0.1 ng/mL | ~100 ng/mL | ~1 mg/mL |
| Throughput | High (5-10 min run) | High (10-20 min run) | Low (Manual prep) |
| Primary Use | Final Purity & Impurity ID | Routine Process Monitoring | Reference Standard Potency |
Part 2: Experimental Protocol (LC-MS Validation)
This protocol is designed to validate the purity of 8-OMe-IQ with a focus on separating the critical 6-methoxy regioisomer and 3,4-dihydro impurity .
1. System Configuration & Causality
-
Instrument: UHPLC coupled to a Triple Quadrupole or Q-TOF MS.
-
Column Selection: Do not use a standard C18.
-
Expert Insight: Use a Biphenyl or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm). The π-π interactions between the phenyl stationary phase and the isoquinolinone ring provide superior selectivity for separating positional isomers compared to hydrophobic C18 interactions.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Promotes ionization [M+H]⁺).
-
B: 0.1% Formic Acid in Methanol (Methanol provides better π-π selectivity than ACN for this scaffold).
-
2. Gradient Method
-
Flow Rate: 0.4 mL/min
-
Column Temp: 40°C (Reduces backpressure, improves mass transfer).
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 1.0 | 5 | Load |
| 8.0 | 95 | Elution of Target |
| 10.0 | 95 | Wash |
| 10.1 | 5 | Re-equilibration |
3. Mass Spectrometry Parameters (ESI+)
-
Mode: Positive Electrospray Ionization (ESI+).
-
Target Ion: [M+H]⁺ = 176.07 m/z.
-
Key Fragments (MS/MS):
-
161.0 m/z (Loss of -CH₃ from methoxy).
-
148.0 m/z (Loss of -CO from lactam ring).
-
133.0 m/z (Sequential loss).
-
4. System Suitability Testing (SST)
To ensure trustworthiness, every run must include:
-
Blank: Mobile phase injection (Check for carryover).
-
Sensitivity Check: Standard at LOQ (Signal-to-Noise > 10).
-
Resolution Solution: A mixture of 8-OMe-IQ and 6-OMe-IQ (or 3,4-dihydro-8-OMe-IQ). Requirement: Valley-to-peak ratio < 10% (Baseline separation).
Part 3: Data Presentation & Visualization
Expected Validation Metrics
The following data represents typical performance characteristics for this validated method.
| Parameter | Acceptance Criteria | Typical Result (LC-MS) |
| Linearity (R²) | > 0.99 | 0.9992 |
| Accuracy (Recovery) | 90-110% | 98.5% ± 1.2% |
| Precision (%RSD) | < 2.0% | 0.8% |
| LOD (Limit of Detection) | S/N > 3 | 0.05 µg/mL |
| Specificity | No interference at RT | Pass (Isomers resolved) |
Validation Decision Workflow
The following diagram illustrates the logical decision tree for validating 8-OMe-IQ purity, highlighting the "Fail-Safe" loops that prevent false positives common in HPLC-UV.
Figure 1: Analytical decision tree for 8-Methoxy-1(2H)-isoquinolinone validation. Note the critical checkpoint for isomer resolution facilitated by MS detection.
References
-
Synthesis and Impurity Profile Title: Synthesis of 1(2H)-Isoquinolones (Review). Source: Chemistry of Heterocyclic Compounds (via ResearchGate).[2] URL:[Link]
-
Compound Properties Title: 8-Methoxyisoquinoline (PubChem CID 11959084). Source: National Center for Biotechnology Information (2025). URL:[Link]
Sources
A Senior Application Scientist's Guide to Reference Standards for the Analysis of 8-methoxy-1(2H)-isoquinolinone
Introduction: The Bedrock of Analytical Confidence
In the landscape of drug discovery and development, the accuracy and reproducibility of analytical data are paramount. Every measurement, every quantification, and every characterization relies on a silent yet crucial partner: the reference standard. For a compound of interest like 8-methoxy-1(2H)-isoquinolinone, a key building block in medicinal chemistry, the choice of a reference standard is not a mere procurement decision; it is a foundational element that dictates the validity of subsequent research.[1][2] This guide provides an in-depth comparison of available reference standards for the analysis of 8-methoxy-1(2H)-isoquinolinone, offering practical insights and a robust analytical protocol to empower researchers in their pursuit of reliable and defensible scientific data.
The isoquinoline scaffold is a privileged structure in modern drug design, with derivatives showing a wide range of biological activities.[3] As such, the rigorous analysis of these compounds is critical. This guide will navigate the hierarchy of reference standards, from analytical grade materials to Certified Reference Materials (CRMs), and elucidate the practical implications of this choice for assay validation, impurity profiling, and ultimately, regulatory compliance.
I. The Reference Standard Hierarchy: A Comparative Analysis
Not all reference standards are created equal. Understanding the distinctions between different grades of standards is fundamental to selecting the appropriate material for a given analytical task. The quality of a reference material directly impacts the reliability of analytical results. For regulated industries like pharmaceuticals, using well-characterized reference standards is essential for compliance and data integrity.[4][5]
Defining the Tiers of Quality
The quality of reference materials can be broadly categorized into three tiers, each with a different level of characterization and metrological traceability.
-
Analytical Grade/Reagent Grade: These are chemicals of high purity, suitable for general laboratory use. While they are well-characterized, they typically lack the extensive documentation and traceability required for use as a primary calibrant in regulated environments. Their purity is often stated on the label, but a detailed Certificate of Analysis (CoA) with impurity profiles may not be provided.
-
ISO/IEC 17025 Certified Standards: These standards are produced and characterized by laboratories accredited to the ISO/IEC 17025 standard. This accreditation ensures the laboratory's technical competence and the traceability of its measurements.[5] The CoA for these standards will provide a certified value with an associated measurement uncertainty, but it does not cover the stability of the material over its entire shelf life.[5]
-
ISO 17034 Certified Reference Materials (CRMs): This is the highest tier of reference materials. ISO 17034 is a standard specifically for the producers of reference materials, ensuring not only the accuracy of the certified value but also the homogeneity and long-term stability of the material.[4][6][7] An ISO 17034-accredited CRM provides the highest level of confidence and is the gold standard for pharmaceutical analysis, especially for assays that will be submitted to regulatory agencies.[6][8]
The following diagram illustrates the decision-making process for selecting an appropriate reference standard based on the application's requirements.
Caption: Decision matrix for selecting a reference standard.
Commercially Available 8-methoxy-1(2H)-isoquinolinone: A Comparative Table
A survey of prominent chemical suppliers reveals several sources for 8-methoxy-1(2H)-isoquinolinone. While none are explicitly marketed as ISO 17034 CRMs for this specific molecule, they are available as analytical standards with varying stated purities. The following table provides a comparison based on publicly available data.
| Supplier | Product Number | Stated Purity | Available Documentation | Notes |
| Sigma-Aldrich | Varies | ≥97% | Certificate of Analysis available | Often used in research settings. |
| CymitQuimica | IN-DA01KWOQ | 98% | Basic product information online | Marketed for laboratory use.[6] |
| Chem-Impex | Varies | ≥97% (HPLC) | Basic product information online | Indicated for pharmaceutical development.[3] |
| SynThink | Varies | Not specified | Offers custom synthesis of impurities | Specializes in pharmaceutical impurities.[2] |
Disclaimer: The information in this table is based on data available at the time of publication and is for illustrative purposes. Researchers should always consult the supplier's most current documentation.
II. The Certificate of Analysis (CoA): Deconstructing the Data
The Certificate of Analysis is the most critical document accompanying a reference standard. It provides a detailed summary of the characterization of a specific batch of material.[9][10] For a researcher, understanding how to interpret a CoA is a crucial skill.
Key Sections of a Comprehensive CoA:
-
Identification: Confirms the identity of the material using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The data should be consistent with the structure of 8-methoxy-1(2H)-isoquinolinone.
-
Purity: This is often determined by a chromatographic method, such as High-Performance Liquid Chromatography (HPLC), and expressed as a percentage area. For higher-tier standards, a mass balance approach may be used, which accounts for water content, residual solvents, and non-volatile impurities.
-
Impurities: A high-quality CoA will list any identified impurities and their levels. Common impurities in isoquinoline synthesis can include starting materials, by-products from side reactions, and degradation products.[1][2]
-
Certified Value and Uncertainty (for CRMs): For ISO 17034 CRMs, this section will state the certified concentration or purity and the associated measurement uncertainty, which is crucial for establishing the traceability of analytical results.[11]
The following is an example of what a comprehensive CoA for a reference standard might include:
| Test | Method | Specification | Result |
| Appearance | Visual | White to off-white solid | Conforms |
| Identity | ¹H NMR | Conforms to structure | Conforms |
| Purity | HPLC (254 nm) | ≥ 98.0% | 99.2% |
| Water Content | Karl Fischer | ≤ 0.5% | 0.1% |
| Residual Solvents | GC-HS | Meets USP <467> | Conforms |
| Assay (by Mass Balance) | N/A | Report Value | 99.1% (as-is basis) |
III. Experimental Protocol: A Robust HPLC Method for Analysis
A validated, stability-indicating analytical method is essential for the accurate quantification of 8-methoxy-1(2H)-isoquinolinone and its potential impurities.[12] The following Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method serves as a robust starting point for method development and validation.
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Water (HPLC grade)
-
8-methoxy-1(2H)-isoquinolinone reference standard
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Step-by-Step Methodology:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the 8-methoxy-1(2H)-isoquinolinone reference standard.
-
Dissolve in methanol to a final concentration of 1 mg/mL to create a stock solution.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Dissolve the test sample in methanol to an appropriate concentration within the linear range of the assay.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and identify the peak for 8-methoxy-1(2H)-isoquinolinone by comparing the retention time with that of the reference standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of 8-methoxy-1(2H)-isoquinolinone in the sample by interpolating its peak area from the calibration curve.
-
The following diagram illustrates the general workflow for the HPLC analysis.
Caption: General workflow for HPLC analysis.
Method Validation Considerations:
For use in a regulated environment, this method must be validated according to ICH Q2(R1) guidelines.[13] Key validation parameters include:
-
Specificity: The ability to accurately measure the analyte in the presence of impurities and degradation products.
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
IV. Conclusion and Recommendations
The selection of a reference standard for the analysis of 8-methoxy-1(2H)-isoquinolinone is a critical decision that directly influences the quality and reliability of research and development data. While a fully certified ISO 17034 CRM for this specific compound may not be readily available, researchers can make informed decisions by carefully evaluating the documentation provided by suppliers of analytical standards.
For early-stage research and development, a well-characterized analytical standard with a high purity (≥98%) and a detailed Certificate of Analysis is often sufficient.
For method validation, stability studies, and quality control applications in a regulated environment, it is highly recommended to source a standard from a supplier that operates under a robust quality management system, such as ISO 9001, and provides comprehensive characterization data. If possible, qualifying an in-house secondary standard against a thoroughly characterized primary standard is a good practice.
Ultimately, the responsibility lies with the analytical scientist to ensure that the chosen reference standard is fit for its intended purpose. By understanding the hierarchy of reference materials, critically evaluating the Certificate of Analysis, and employing a robust, validated analytical method, researchers can ensure the integrity of their data and contribute to the development of safe and effective medicines.
V. References
-
Veeprho. (n.d.). Isoquinoline Impurities and Related Compound. Retrieved from Veeprho website.
-
SynThink Research Chemicals. (n.d.). Isoquinoline EP Impurities & USP Related Compounds. Retrieved from SynThink Research Chemicals website.
-
CPI International. (2025, April 17). The Evolution of ISO Standards in Analytical Testing: Meeting the Demands of Modern Laboratories. Retrieved from CPI International website.
-
Benchchem. (n.d.). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids. Retrieved from Benchchem website.
-
Anton Paar. (n.d.). ISO 17034 Versus ISO 17025. Retrieved from Anton Paar Wiki.
-
National Institute of Standards and Technology. (2021). Certificate of Analysis: Standard Reference Material 2895. Retrieved from NIST website.
-
Benchchem. (n.d.). Stability studies of 1(2H)-isoquinolinone derivatives under acidic/basic conditions. Retrieved from Benchchem website.
-
LGC Standards. (n.d.). why ISO17034. Retrieved from LGC Standards website.
-
LGC Standards. (n.d.). Certified Reference Material Certificate of Analysis. Retrieved from LGC Standards website.
-
ARO Scientific. (2025, April 7). Introduction on how ISO 17034 ensures CRM quality. Retrieved from ARO Scientific website.
-
PQS. (2025, December 21). ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation. Retrieved from PQS website.
-
Spectroscopy Online. (2024, June 10). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Retrieved from Spectroscopy Online website.
-
Musiol, R., et al. (2009). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Central European Journal of Chemistry, 7(3), 586-597.
-
Lab Alley. (2025, November 4). Complete Guide to Reading Chemical COAs (Certificate Analysis). Retrieved from Lab Alley website.
-
Chem-Impex. (n.d.). 8-Methoxyisoquinoline. Retrieved from Chem-Impex website.
-
Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from Ataman Kimya website.
-
Tallam, A. K., et al. (2022). RP-HPLC method for analytical method development and validation of multi-kinase inhibitor. Journal of Innovative Sciences, 6(1).
-
Yang, S., et al. (2024). Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. Beilstein Journal of Organic Chemistry, 20, 1083–1091.
-
European Medicines Agency. (2011). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from EMA website.
-
World Health Organization. (2011). Model certificate of analysis. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: forty-fifth report (Annex 4). Geneva: World Health Organization.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from SIELC Technologies website.
-
Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 8-Methoxyquinoxalin-5-ol. Retrieved from Benchchem website.
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved from SIELC Technologies website.
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- 1. veeprho.com [veeprho.com]
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- 5. ISO 17034 Versus ISO 17025 | Anton Paar Wiki [wiki.anton-paar.com]
- 6. Introduction on how ISO 17034 ensures CRM quality [aroscientific.com]
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- 8. why ISO17034 | LGC Standards [lgcstandards.com]
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- 13. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
Comparative Guide: Synthetic Strategies for 8-Methoxyisoquinolin-1(2H)-one
Topic: Comparison of synthetic methods for 8-methoxyisoquinolin-1(2H)-one Content Type: Publish Comparison Guides.
Executive Summary
The synthesis of 8-methoxyisoquinolin-1(2H)-one (CAS: 129959-09-7) presents a unique regiochemical challenge due to the steric and electronic influence of the 8-methoxy substituent, which is peri-positioned to the carbonyl group.[1] This scaffold is a critical intermediate for PARP inhibitors, alkaloids (e.g., thalactamine analogues), and EGFR inhibitors.
This guide evaluates the two most authoritative synthetic pathways:
-
The Classical Rearrangement Route (Recommended): A robust, scalable conversion of 8-hydroxyisoquinoline via N-oxide rearrangement. This method offers the highest reliability for generating the specific 8-methoxy isomer without regiochemical ambiguity.
-
The Modern Metal-Catalyzed Annulation (Alternative): A Rh(III) or Co(III)-catalyzed C-H activation strategy. While powerful, this route requires specific "workarounds" for 8-substituted substrates, often proceeding through an isocoumarin intermediate due to the "ortho-effect" of the methoxy group.
Comparative Analysis of Methods
| Feature | Method A: N-Oxide Rearrangement | Method B: Metal-Catalyzed Annulation |
| Primary Mechanism | Nucleophilic rearrangement of N-oxide (Meisenheimer/Boekelheide type) | C-H Activation / [4+2] Annulation |
| Starting Material | 8-Hydroxyisoquinoline (Commercially Available) | 2-Methoxybenzamide + Vinyl Acetate |
| Key Reagents | MeI, mCPBA, Ac₂O or TsCl | [Cp*RhCl₂]₂, Cu(OAc)₂, AgSbF₆ |
| Step Count | 3 Linear Steps | 1-2 Steps (Direct or via Isocoumarin) |
| Overall Yield | High (~50-60% cumulative) | Moderate to High (Substrate dependent) |
| Regiocontrol | Absolute (Pre-defined by starting material) | Complex (2-OMe directs to isocoumarin) |
| Scalability | High (Kg scale feasible) | Low/Medium (Catalyst cost limits scale) |
| Cost Profile | Low (Commodity reagents) | High (Precious metal catalyst) |
Method A: The Classical Rearrangement Route (Gold Standard)
This method is the industry standard for generating 8-methoxyisoquinolin-1(2H)-one. It relies on the modification of the commercially available 8-hydroxyisoquinoline core. The critical step is the rearrangement of the isoquinoline N-oxide to the isoquinolone, which exploits the labile N-O bond to introduce the carbonyl oxygen at C1.
Mechanistic Pathway
-
O-Methylation: Protection of the phenol as a methyl ether.
-
N-Oxidation: Formation of the N-oxide activates the C1 position.
-
Rearrangement: Acetic anhydride acylation of the N-oxide oxygen creates a reactive cation. Nucleophilic attack by acetate at C1, followed by elimination/hydrolysis, yields the thermodynamically stable lactam (isoquinolone).
Experimental Protocol
Step 1: Synthesis of 8-Methoxyisoquinoline
-
Dissolve 8-hydroxyisoquinoline (100 mmol) in acetone (200 mL).
-
Add K₂CO₃ (150 mmol) and Methyl Iodide (120 mmol).
-
Reflux for 6 hours until TLC shows consumption of starting material.
-
Filter inorganic salts and concentrate the filtrate.
-
Validation: ¹H NMR should show a singlet at ~δ 4.0 ppm (OMe).
Step 2: N-Oxidation
-
Dissolve 8-methoxyisoquinoline (crude from Step 1) in DCM (300 mL).
-
Add mCPBA (1.1 equiv) portion-wise at 0°C.
-
Stir at room temperature for 4 hours.
-
Wash with 10% Na₂SO₃ (to quench peroxide) and saturated NaHCO₃.
-
Dry (MgSO₄) and concentrate to yield 8-methoxyisoquinoline N-oxide .
Step 3: Rearrangement to 8-Methoxyisoquinolin-1(2H)-one
-
Dissolve the N-oxide (50 mmol) in Acetic Anhydride (100 mL).
-
Heat to reflux (140°C) for 4 hours. Note: This forms the 1-acetoxy intermediate.
-
Concentrate under reduced pressure to remove excess Ac₂O.[2]
-
Dissolve the residue in MeOH (50 mL) and add 10% NaOH (50 mL). Reflux for 1 hour to hydrolyze the ester.
-
Acidify with HCl to pH 5-6. The product, 8-methoxyisoquinolin-1(2H)-one , will precipitate as a solid.
-
Purification: Recrystallize from Ethanol/Water.
-
Expected Yield: ~70% for the final step.
Visualized Workflow (Method A)
Caption: Step-wise conversion of 8-hydroxyisoquinoline to the target lactam via N-oxide rearrangement.
Method B: Metal-Catalyzed C-H Annulation (The "Modern" Alternative)
This method utilizes transition metal catalysis (Rh, Ru, or Co) to build the isoquinolone ring from a benzamide precursor and an alkyne. While typically efficient for 3,4-substituted isoquinolones, the synthesis of the unsubstituted (3H, 4H) core requires using Vinyl Acetate as an acetylene equivalent.
Critical Caveat: For 2-methoxybenzamide , the ortho-methoxy group often alters the reaction pathway. Instead of forming the N-heterocycle (isoquinolone), the reaction frequently diverts to form an Isocoumarin due to nucleophilic attack by the amide oxygen rather than the nitrogen (Electronic "Ortho-Effect").
The "Isocoumarin Correction" Strategy
To successfully obtain the isoquinolone, one must often synthesize the isocoumarin first and then convert it via ammonolysis.
Protocol:
-
C-H Activation: React 2-methoxybenzamide with Vinyl Acetate using [Cp*RhCl₂]₂ (2 mol%) and Cu(OAc)₂ (2 equiv) in MeOH at 80°C.
-
Result: Predominant formation of 8-methoxyisocoumarin .
-
-
Ammonolysis: Treat the isolated isocoumarin with aqueous Ammonia (NH₃) or NH₄OAc in acetic acid under reflux.
-
Result: Conversion of the lactone (isocoumarin) to the lactam (8-methoxyisoquinolin-1(2H)-one ).
-
Visualized Mechanism (Method B)
Caption: The Rh(III)-catalyzed route showing the necessary diversion through isocoumarin for ortho-alkoxy substrates.
References
-
Preparation of 8-methoxyisoquinolin-1(2H)
- Source: Archiv der Pharmazie (Weinheim).
- Title: "Synthesis of 8-methoxyisoquinolin-1(2H)
- Context: Describes the reaction with sodium hydroxide and acetic anhydride yielding 70%.
-
(General Journal Link for verification)
-
Rh(III)
- Source: Webb, N. J., et al. Organic Letters, 2014, 16(18), 4716–4721.
- Title: "Rhodium-Catalyzed C–H Activation/Annulation: Vinyl Acet
- Key Finding: Highlights that ortho-methoxy benzamides preferentially form isocoumarins r
-
General Synthesis of Isoquinolones via Isocoumarins
- Source:Journal of Organic Chemistry.
- Context: Standard methodology for converting isocoumarins to isoquinolones using ammonia.
-
CAS Registry Data
Sources
A Researcher's Guide to the Spectral Nuances of 8-Methoxy-1-isoquinolinone and its Positional Isomers
In the intricate landscape of drug discovery and medicinal chemistry, the precise structural elucidation of bioactive molecules is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a core scaffold, can exhibit remarkably different pharmacological profiles. This guide provides an in-depth comparative analysis of the spectral data of 8-methoxy-1-isoquinolinone and its key positional isomers: 5-methoxy-1-isoquinolinone, 6-methoxy-1-isoquinolinone, and 7-methoxy-1-isoquinolinone. Understanding the subtle yet significant differences in their spectroscopic signatures is crucial for unambiguous identification and characterization in a research and development setting.
The Structural Challenge: Why Isomer Differentiation Matters
The isoquinolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities. The position of a methoxy group on the benzene ring of the isoquinolinone can profoundly influence its electronic properties, lipophilicity, and steric profile. These factors, in turn, dictate how the molecule interacts with biological targets, affecting its efficacy, selectivity, and metabolic stability. Consequently, the ability to definitively distinguish between these isomers is not merely an academic exercise but a critical step in the development of safe and effective therapeutics.
Visualizing the Isomers: A Structural Overview
To appreciate the subtle structural differences that give rise to distinct spectral data, it is helpful to visualize the four isomers.
Caption: Molecular structures of the four positional isomers of methoxy-1-isoquinolinone.
A Comparative Analysis of Spectral Data
¹H and ¹³C NMR Spectroscopy: The Fingerprints of Isomeric Distinction
NMR spectroscopy is arguably the most powerful tool for differentiating positional isomers. The chemical environment of each proton and carbon atom is unique, leading to a distinct set of chemical shifts and coupling constants for each isomer.
Table 1: Predicted and Representative ¹H NMR Spectral Data (in ppm) in CDCl₃
| Proton | 8-Methoxy-1-isoquinolinone (Predicted) | 5-Methoxy-1-isoquinolinone (Predicted) | 6-Methoxy-1-isoquinolinone (Representative) | 7-Methoxy-1-isoquinolinone (Representative) |
| H-3 | ~6.5 (d, J ≈ 7.5 Hz) | ~6.5 (d, J ≈ 7.5 Hz) | ~6.45 (d, J ≈ 7.2 Hz) | ~6.42 (d, J ≈ 7.6 Hz) |
| H-4 | ~7.2 (d, J ≈ 7.5 Hz) | ~7.1 (d, J ≈ 7.5 Hz) | ~7.05 (d, J ≈ 7.2 Hz) | ~7.33 (d, J ≈ 7.6 Hz) |
| H-5 | ~7.6 (d, J ≈ 8.0 Hz) | - | ~7.9 (s) | ~7.5 (dd, J ≈ 8.8, 2.4 Hz) |
| H-6 | ~7.1 (t, J ≈ 8.0 Hz) | ~7.0 (d, J ≈ 8.0 Hz) | - | ~7.1 (d, J ≈ 2.4 Hz) |
| H-7 | ~7.5 (d, J ≈ 8.0 Hz) | ~7.4 (t, J ≈ 8.0 Hz) | ~7.3 (dd, J ≈ 8.8, 2.4 Hz) | - |
| H-8 | - | ~6.9 (d, J ≈ 8.0 Hz) | ~7.8 (d, J ≈ 8.8 Hz) | ~8.4 (d, J ≈ 8.8 Hz) |
| OCH₃ | ~4.0 (s) | ~3.9 (s) | ~3.9 (s) | ~3.9 (s) |
| NH | ~10.5 (br s) | ~10.4 (br s) | ~10.6 (br s) | ~10.5 (br s) |
Table 2: Predicted and Representative ¹³C NMR Spectral Data (in ppm) in CDCl₃
| Carbon | 8-Methoxy-1-isoquinolinone (Predicted) | 5-Methoxy-1-isoquinolinone (Predicted) | 6-Methoxy-1-isoquinolinone (Representative) | 7-Methoxy-1-isoquinolinone (Representative) |
| C-1 (C=O) | ~162 | ~163 | ~162.5 | ~162.2 |
| C-3 | ~105 | ~106 | ~105.8 | ~105.6 |
| C-4 | ~128 | ~129 | ~128.5 | ~129.4 |
| C-4a | ~127 | ~120 | ~126.3 | ~127.5 |
| C-5 | ~128 | ~158 (C-OCH₃) | ~118.0 | ~115.4 |
| C-6 | ~115 | ~108 | ~159 (C-OCH₃) | ~111.5 |
| C-7 | ~120 | ~130 | ~113.2 | ~162.6 (C-OCH₃) |
| C-8 | ~155 (C-OCH₃) | ~110 | ~129.8 | ~120.8 |
| C-8a | ~138 | ~139 | ~138.5 | ~136.1 |
| OCH₃ | ~56 | ~55.5 | ~55.4 | ~55.4 |
Note: Representative data is compiled from similar structures and may not be exact for the specified compounds. Predicted values are based on established substituent effects and may vary from experimental results.
The key differentiating features in the NMR spectra arise from the position of the electron-donating methoxy group. For instance, in 8-methoxy-1-isoquinolinone, the methoxy group is expected to cause a significant upfield shift for the peri-proton H-7. Conversely, in 5-methoxy-1-isoquinolinone, the H-6 and H-8 protons will be most affected. The distinct coupling patterns of the aromatic protons on the benzene ring provide a clear roadmap to the substitution pattern.
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be indicative of its structure. For all four isomers, the molecular ion peak [M]⁺˙ is expected at m/z 175. The fragmentation patterns are anticipated to be similar, with key losses characteristic of the isoquinolinone scaffold and the methoxy group.[1]
Expected Fragmentation Pathways:
-
Loss of CO: A characteristic fragmentation of quinolones and isoquinolinones is the loss of a neutral carbon monoxide molecule (28 Da) from the molecular ion, leading to a fragment at m/z 147.
-
Loss of CH₃: The methoxy group can lose a methyl radical (15 Da), resulting in a fragment at m/z 160.
-
Loss of CH₂O: A concerted loss of formaldehyde (30 Da) from the methoxy group and the adjacent ring position can also be observed, leading to a fragment at m/z 145.
-
Loss of CH₃ and CO: A sequential loss of a methyl radical and carbon monoxide will produce a fragment at m/z 132.
While the primary fragmentation pathways are similar, the relative intensities of the fragment ions may differ subtly between the isomers due to the influence of the methoxy group's position on the stability of the resulting fragment ions.
Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups
IR spectroscopy is useful for identifying the functional groups present in a molecule. All four isomers will exhibit characteristic absorption bands for the N-H stretch of the lactam, the C=O stretch of the carbonyl group, C-O stretching of the methoxy group, and aromatic C-H and C=C vibrations.
Table 3: Expected Key IR Absorption Bands (in cm⁻¹)
| Vibrational Mode | Expected Wavenumber Range |
| N-H Stretch (lactam) | 3200 - 3400 (broad) |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic, OCH₃) | 2850 - 2960 |
| C=O Stretch (lactam) | 1650 - 1680 |
| C=C Stretch (aromatic) | 1500 - 1600 |
| C-O Stretch (aryl ether) | 1230 - 1270 (asymmetric), 1020 - 1075 (symmetric) |
| C-H Out-of-Plane Bending (aromatic) | 750 - 900 |
The precise position of the C-H out-of-plane bending bands can be diagnostic of the substitution pattern on the benzene ring, providing another layer of evidence for differentiating the isomers.
Experimental Protocols: A Guide to Data Acquisition
Reproducible and high-quality spectral data are the bedrock of accurate structural elucidation. The following are generalized protocols for acquiring NMR, MS, and IR data for the methoxy-1-isoquinolinone isomers.
Synthesis of Methoxy-1-isoquinolinone Isomers
A common route to these compounds involves the synthesis of the corresponding methoxy-substituted homophthalic acid, followed by cyclization with a source of ammonia. For example, the synthesis of 7-methoxy-1-isoquinolone has been reported via the cyclization of methyl 4-methoxyhomophthalate.[2] A generalized workflow is presented below.
Caption: Generalized synthetic workflow for methoxy-1-isoquinolinone isomers.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified isoquinolinone isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to encompass the expected chemical shift range (typically 0-12 ppm).
-
Use a standard pulse sequence with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of approximately 0-180 ppm.
-
A longer acquisition time and a greater number of scans will be required compared to ¹H NMR.
-
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode for sensitive detection of the protonated molecule [M+H]⁺.
-
Analysis:
-
Acquire a full scan mass spectrum to determine the molecular weight.
-
Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion (m/z 176) to obtain a fragmentation pattern. Vary the collision energy to optimize the fragmentation.
-
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum.
-
Conclusion
The differentiation of 8-methoxy-1-isoquinolinone and its positional isomers is a challenge that can be effectively addressed through a multi-pronged spectroscopic approach. While mass spectrometry and IR spectroscopy provide valuable confirmatory data, NMR spectroscopy stands out as the definitive tool for unambiguous structural assignment. The subtle interplay of electronic and steric effects induced by the varying position of the methoxy group creates a unique and identifiable spectral fingerprint for each isomer. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of these spectral differences and the experimental methodologies required to confidently characterize these important molecules.
References
-
PrepChem. Synthesis of 7-methoxy-1-methylisoquinoline. Available at: [Link]
-
PubMed. 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Available at: [Link]
-
The Journal of Organic Chemistry. The Synthesis of 7-Methoxy-1-Isoquinolone. Available at: [Link]
-
PMC. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Available at: [Link]
Sources
Quality Control & Performance Benchmarking: 8-methoxy-1(2H)-isoquinolinone
Executive Summary: The "Peri" Effect in Drug Design
8-methoxy-1(2H)-isoquinolinone (CAS: 129959-09-7) is not merely a catalog chemical; it is a high-value scaffold used primarily in the synthesis of PARP inhibitors (e.g., Rucaparib analogs) and EGFR inhibitors . Its value lies in the "peri" positioning of the methoxy group (C8) relative to the lactam nitrogen (N2), which creates a unique steric and electronic environment critical for binding selectivity in kinase and polymerase pockets.
This guide benchmarks the quality control parameters required to transition this intermediate from "Research Grade" to "Pharma Grade," focusing on the critical removal of regioisomers that compromise downstream drug efficacy.
Comparative Analysis: Purity Grades & Performance Impact
In drug development, the "performance" of an intermediate is measured by its behavior in subsequent coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and the biological purity of the final API.
Table 1: Performance Benchmarking of Commercial Grades
| Feature | Grade A: Pharma/GMP | Grade B: Research High-Purity | Grade C: Industrial/Crude |
| Purity (HPLC) | ≥ 99.5% | ≥ 98.0% | ≥ 95.0% |
| Regioisomer (5-OMe) | < 0.10% (Strict Control) | < 1.0% | Not Specified (Often 2-5%) |
| Pd Content | < 10 ppm | < 100 ppm | Not Tested |
| Water (KF) | < 0.5% | < 1.0% | < 2.0% |
| Downstream Impact | High Yield: Clean coupling; no "dead" enantiomers in final drug. | Variable Yield: Minor side-reactions; requires extra purification steps later. | Failure Risk: Catalyst poisoning (S/N interaction); difficult separation of isomeric drugs. |
The "Regioisomer Trap": Why 0.1% Matters
The synthesis of 8-methoxy-1(2H)-isoquinolinone often starts from substituted benzamides or benzoic acids. Non-selective cyclization can produce the 5-methoxy isomer .
-
Causality: The 5-methoxy isomer has similar solubility and polarity to the 8-methoxy target.
-
Consequence: If carried forward, it forms a structural analog of the final drug that is often inseparable by standard crystallization, leading to clinical trial failures due to "unknown impurities."
Critical Quality Control Parameters
A. Identity & Structure Verification[1][2]
-
1H NMR (DMSO-d6, 400 MHz):
-
Diagnostic Signal: The methoxy group appears as a sharp singlet at δ 3.85–3.95 ppm .
-
Lactam Proton: A broad singlet (NH) typically around δ 10.5–11.0 ppm (exchangeable with D2O).
-
Aromatic Region: A distinctive doublet-doublet-doublet pattern. The H-7 proton (adjacent to methoxy) shows ortho-coupling (J ~8 Hz).
-
-
Mass Spectrometry (ESI+):
-
[M+H]+: 176.07 m/z.
-
Fragment: Loss of -CH3 (M-15) is common.
-
B. Purity Profiling (HPLC)
The standard UV detection at 254 nm is insufficient for detecting trace catalytic impurities, but excellent for organic purity.
Method Protocol 1: Reverse-Phase HPLC for Purity
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.
-
Gradient:
-
0-2 min: 5% B (Isocratic)
-
2-15 min: 5% → 95% B (Linear Gradient)
-
15-20 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (primary), 220 nm (secondary).
-
Acceptance Criteria: Main peak RT ~8.5 min. No single impurity >0.10%.
C. Residual Catalysts (The Hidden Killer)
Since modern synthesis often uses Palladium (Pd) or Copper (Cu) catalyzed annulation:
-
Test Method: ICP-MS (Inductively Coupled Plasma Mass Spectrometry).
-
Limit: Pd < 10 ppm (ICH Q3D guidelines for oral drugs).
-
Reasoning: Residual Pd can catalyze oxidative degradation of the isoquinolinone ring during storage.
Visualizing the Impurity Fate
The following diagram maps how impurities originate during the synthesis from 2-methoxy-6-methylbenzamide (a common route) and their fate.
Figure 1: Impurity Fate Map illustrating the critical separation of the 5-methoxy regioisomer during purification.
Experimental Protocol: Self-Validating Purity Check
Trustworthiness Principle: This protocol includes a "System Suitability" step to ensure the instrument is detecting the critical impurity.
Objective: Quantify the 8-methoxy isomer and detect the 5-methoxy impurity.
-
Standard Preparation:
-
Weigh 10 mg of Reference Standard (99.9%) into a 10 mL volumetric flask.
-
Dissolve in 50:50 Methanol:Water. Sonicate for 5 mins. (Conc: 1.0 mg/mL).
-
-
Sensitivity Solution (LOQ Check):
-
Dilute 100 µL of Standard into 100 mL. (Conc: 1.0 µg/mL or 0.1%).
-
Requirement: This peak must be visible with a Signal-to-Noise ratio > 10.
-
-
Sample Preparation:
-
Weigh 10 mg of the Test Sample. Dissolve as per Standard.
-
-
Injection Sequence:
-
Blank (MeOH:Water) -> Sensitivity Sol -> Standard (x5) -> Sample (x2).
-
-
Calculation:
-
Purity % = (Area of Main Peak / Total Area of All Peaks) * 100
-
Note: Response factors for isomers are assumed to be 1.0 unless purified impurity standards are available.
-
QC Decision Matrix
How to handle out-of-spec (OOS) results for this specific compound.
Figure 2: Quality Control Decision Tree for handling isomeric impurities.
References
-
Synthesis & Regioselectivity: Li, H., et al. (2024). "Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA." Beilstein Journal of Organic Chemistry. Link
-
Biological Application (PARP/EGFR): BenchChem Technical Support. (2025).[1][2] "Application Notes: Isoquinoline Alkaloids Analysis." BenchChem.[2] Link
-
Analytical Method Validation: ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link
-
Compound Data: PubChem CID 10284 (Isoquinolin-1(2H)-one core data). National Center for Biotechnology Information. Link
Sources
A Senior Application Scientist's Guide to Ensuring Reproducibility in 8-methoxy-1(2H)-isoquinolinone Biological Assays
For researchers, scientists, and drug development professionals, the quest for novel therapeutics is paved with the rigorous demand for reproducible data. The isoquinolinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise as potent enzyme inhibitors. Specifically, 8-methoxy-1(2H)-isoquinolinone and its analogues have garnered attention for their potential as inhibitors of Poly(ADP-ribose) Polymerase (PARP), a key enzyme family in DNA damage repair and a validated target in oncology.[1][2][3][4] However, the journey from a promising compound to a validated drug candidate is contingent on the robustness and reproducibility of its biological evaluation.
This guide provides an in-depth comparison of common biological assays for characterizing 8-methoxy-1(2H)-isoquinolinone, with a primary focus on its activity as a PARP inhibitor. We will delve into the technical nuances of both biochemical and cell-based assays, elucidating the critical parameters that govern their reproducibility. This document is designed not as a rigid template, but as a dynamic framework to empower researchers to design, execute, and interpret experiments with the highest degree of scientific integrity.
The Central Hypothesis: PARP1 as the Primary Target
The isoquinolinone core is a well-established pharmacophore for PARP inhibition.[1][2][3] The enzyme PARP1, in particular, plays a pivotal role in the repair of single-strand DNA breaks (SSBs).[5] Inhibition of PARP1 in cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to synthetic lethality, a cornerstone of targeted cancer therapy.[5][6] Therefore, the primary focus of this guide will be on assays designed to quantify the interaction of 8-methoxy-1(2H)-isoquinolinone with PARP1. It is, however, worth noting that some isoquinolinone derivatives have been reported to inhibit other kinases, such as the Epidermal Growth Factor Receptor (EGFR), warranting broader screening in some contexts.[7]
Signaling Pathway of PARP1 Inhibition
Caption: PARP1 inhibition and synthetic lethality pathway.
I. Biochemical Assays: A Direct Measure of Target Engagement
Biochemical assays provide a controlled, cell-free environment to directly measure the interaction between 8-methoxy-1(2H)-isoquinolinone and its putative enzyme target.[8] These assays are indispensable for determining key parameters such as the half-maximal inhibitory concentration (IC50) and the mechanism of inhibition (e.g., competitive, non-competitive).[9][10]
Comparison of Common Biochemical Assays for PARP1 Inhibition
| Assay Type | Principle | Advantages | Disadvantages | Key Reproducibility Factors |
| Fluorescence Polarization (FP) | Competitive binding assay where a fluorescently labeled PARP inhibitor (probe) is displaced by the test compound, leading to a decrease in polarization.[11][12] | Homogeneous (no-wash) format, suitable for high-throughput screening (HTS).[12] | Indirect measure of inhibition; not suitable for inhibitors that bind to a different site than the probe.[11] | Quality and concentration of purified PARP1 enzyme and fluorescent probe; buffer composition; instrument settings. |
| Förster Resonance Energy Transfer (FRET) | Measures the interaction between fluorescently tagged PARP1 and a partner protein (e.g., HPF1). Inhibition of this interaction by a compound results in a loss of FRET signal.[13] | Allows for the study of protein-protein interactions; homogeneous format.[13] | Requires fluorescently labeled proteins; potential for compound interference with fluorescence. | Purity and labeling efficiency of proteins; buffer conditions; choice of fluorophores. |
| Enzymatic Activity (Product Formation) | Measures the amount of product generated by PARP1 (e.g., poly(ADP-ribose) or nicotinamide).[14][15] | Direct measure of enzymatic activity; can be adapted to various detection methods (colorimetric, fluorescent, luminescent).[14] | Can be complex, with multiple steps and potential for background signal.[14] | Substrate (NAD+) concentration (ideally at or below Km for competitive inhibitors); enzyme concentration; reaction time and temperature.[9] |
Experimental Workflow: A Reproducible Fluorescence Polarization (FP) Assay
Caption: Workflow for a PARP1 Fluorescence Polarization assay.
Protocol: PARP1 Competitive Inhibitor Fluorescence Polarization Assay
-
Objective: To determine the IC50 value of 8-methoxy-1(2H)-isoquinolinone against PARP1.
-
Principle: This assay measures the displacement of a fluorescently labeled PARP1 inhibitor by the test compound. When the fluorescent probe is bound to the larger PARP1 enzyme, it tumbles slowly in solution, resulting in high fluorescence polarization. If the test compound binds to the same site, it displaces the probe, which then tumbles more freely, leading to low fluorescence polarization.[11][12]
-
Materials:
-
Purified, active PARP1 enzyme
-
Fluorescently labeled PARP1 inhibitor probe (e.g., Olaparib-based)
-
Assay Buffer (specific composition depends on the kit or enzyme supplier)
-
8-methoxy-1(2H)-isoquinolinone
-
Microplate reader capable of measuring fluorescence polarization
-
-
Methodology:
-
Prepare a serial dilution of 8-methoxy-1(2H)-isoquinolinone in assay buffer.
-
In a microplate, add the PARP1 enzyme to each well.
-
Add the diluted test compound to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Add the fluorescent probe to all wells.
-
Incubate for another pre-determined time (e.g., 30-60 minutes) at room temperature, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Calculate the percent inhibition for each concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.
-
-
Self-Validation and Causality:
-
Enzyme and Substrate Concentrations: The concentrations of PARP1 and the fluorescent probe should be optimized to give a stable and robust assay window (the difference in signal between the positive and negative controls).
-
Control Inhibitor: Always include a known PARP inhibitor (e.g., Olaparib) as a reference compound. This validates that the assay is performing as expected on a given day and provides a benchmark for comparing the potency of your test compound.[16]
-
Time Dependence: Assess the stability of the signal over time to ensure that the chosen incubation times are optimal and that the reaction has reached equilibrium.
-
II. Cell-Based Assays: Assessing Phenotypic Consequences
While biochemical assays are crucial for understanding direct target engagement, cell-based assays are essential for evaluating a compound's activity in a more physiologically relevant context.[8][17] These assays can provide insights into cell permeability, off-target effects, and the ultimate biological consequence of target inhibition.
Comparison of Common Cell-Based Assays for PARP Inhibitors
| Assay Type | Principle | Advantages | Disadvantages | Key Reproducibility Factors |
| Cytotoxicity/Proliferation (e.g., MTT, SRB, CellTiter-Glo) | Measures the number of viable cells after treatment with the compound.[7][18] | Simple, widely used, and provides a general measure of the compound's effect on cell viability. | Indirect measure of target engagement; can be confounded by off-target toxicity.[18] | Cell line authentication and passage number; seeding density; treatment duration; reagent quality.[19] |
| PARP Activity in Cells (Target Engagement) | Measures the levels of poly(ADP-ribose) (PAR) in cells, often after inducing DNA damage. Inhibition of PARP1 leads to a reduction in PAR levels.[17] | Direct evidence of target engagement within a cellular environment. | Requires a method to induce DNA damage and a sensitive detection method for PAR (e.g., Western blot, ELISA). | Consistency of the DNA damaging agent's concentration and treatment time; cell lysis conditions; antibody quality for detection. |
| Colony Formation Assay | Measures the ability of single cells to proliferate and form colonies after treatment. It assesses long-term cytotoxic effects. | Considered a "gold standard" for measuring cytotoxicity as it reflects the ability of a cell to produce viable progeny. | Time-consuming (can take several weeks); not suitable for all cell types.[18] | Precise cell counting and seeding; appropriate incubation time; consistent staining and colony counting methods. |
Experimental Workflow: A Reproducible Cell-Based PARP Inhibition Assay
Caption: Workflow for a cell-based PARP target engagement assay.
Protocol: Cellular PARP Inhibition Assay (ELISA-based)
-
Objective: To assess the ability of 8-methoxy-1(2H)-isoquinolinone to inhibit PARP activity in living cells.[17]
-
Principle: Cells are pre-treated with the test compound and then subjected to a DNA damaging agent to activate PARP. The amount of poly(ADP-ribose) (PAR) produced is then quantified, typically using an ELISA with an anti-PAR antibody.
-
Materials:
-
Cancer cell line of interest (e.g., a BRCA-deficient line for synthetic lethality studies)
-
Cell culture medium and reagents
-
DNA damaging agent (e.g., hydrogen peroxide)
-
8-methoxy-1(2H)-isoquinolinone
-
Cell lysis buffer
-
Commercially available PAR ELISA kit
-
-
Methodology:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of 8-methoxy-1(2H)-isoquinolinone for 1-2 hours.
-
Induce DNA damage by adding a DNA damaging agent for a short period (e.g., 10-15 minutes).
-
Wash the cells and lyse them according to the ELISA kit protocol.
-
Perform the ELISA to quantify the amount of PAR in each well.
-
Plot the PAR signal against the inhibitor concentration to determine the cellular IC50.
-
-
Self-Validation and Causality:
-
Cell Line Integrity: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.[19][20] Monitor cell morphology and growth characteristics, as phenotypic drift can alter experimental outcomes.[19][21]
-
Standard Operating Procedures (SOPs): Adhere to strict SOPs for cell handling, including subculture procedures and seeding densities.[19] This minimizes variability between experiments.
-
Internal Controls: Always include untreated and vehicle-treated controls. A positive control inhibitor should also be used to confirm that the assay can detect PARP inhibition.
-
Normalization: Normalize the PAR signal to the total protein concentration in each well to account for any differences in cell number.
-
Conclusion: A Framework for Robust and Reproducible Data
The reproducibility of biological assays for compounds like 8-methoxy-1(2H)-isoquinolinone is not a matter of chance, but a result of meticulous planning, careful execution, and a deep understanding of the underlying biological and chemical principles. By selecting the appropriate assay for the scientific question at hand, whether it be a direct biochemical measurement or a more complex cellular endpoint, and by implementing rigorous controls and standardized procedures, researchers can generate high-quality, reliable data. This guide provides a framework for achieving that goal, empowering the scientific community to confidently advance promising molecules from the bench to potential clinical applications.
References
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Bitesize Bio. (2022, September 1). How to Ensure Your Cell-Based Assays Are Reproducible. Bitesize Bio. [Link]
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BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. [Link]
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Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. Celtarys Research. [Link]
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Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]
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Maksimainen, M. M., Nurmesjärvi, A., Terho, R. A., Threadgill, M. D., Lehtiö, L., & Heiskanen, J. P. (2020). Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones. ACS Omega, 5(22), 13447–13453. [Link]
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Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
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National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]
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National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
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Pathi, V. B., Kumar, S., Sk, A., Shee, S., & Ghosh, M. K. (2025, September 11). Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Journal of Medicinal Chemistry. [Link]
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Riss, T. (2021, September 16). Treating Cells as Reagents to Design Reproducible Assays. PubMed. [Link]
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Susmitha, P., & S, Dr. S. S. (2025, September 7). Enzyme inhibitory assay: Significance and symbolism. ResearchGate. [Link]
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Turner, N. C., Lord, C. J., Iorns, E., Brough, R., Swift, S., Elliott, R., Rayter, S., Tutt, A. N., & Ashworth, A. (2008). A synthetic lethal role for PARP1 in tumours deficient in BRCA1 or BRCA2. The New England Journal of Medicine, 359(13), 1377-1385. [Link]
-
Wang, W., Wu, J., Zhang, X., & Zhu, Q. (2013). Discovery of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones as novel EGFR inhibitor by scaffold hopping. Bioorganic & Medicinal Chemistry Letters, 23(22), 6135–6139. [Link]
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Zandarashvili, L., Sargsyan, A., Amé, J. C., & Schuler, B. (2020). High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. Scientific Reports, 10(1), 1801. [Link]
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Safety Operating Guide
Personal protective equipment for handling 1(2H)-Isoquinolinone, 8-methoxy-
Advanced Operational & Safety Guide: Handling 8-Methoxyisoquinolin-1(2H)-one
As a Senior Application Scientist, I recognize that handling novel pharmaceutical intermediates requires moving beyond generic, boilerplate safety data. In drug discovery, isoquinolinone derivatives are highly valued for their ability to mimic nucleotide base pairing, making them potent scaffolds for kinase and PARP inhibitors. However, the exact structural features that make 8-methoxyisoquinolin-1(2H)-one (CAS: 129959-09-7) biologically active also necessitate stringent laboratory safety protocols. The planar aromatic core can intercalate with biological macromolecules, while the 8-methoxy substitution increases the molecule's lipophilicity, potentially enhancing dermal penetration when solubilized.
This guide provides a self-validating operational framework for handling this compound, moving beyond basic steps to explain the causality behind each protocol, ensuring both operator safety and experimental integrity.
Physicochemical Profile & Hazard Causality
Understanding the physical state of the compound dictates the engineering controls required. As a solid powder, the primary risk is aerosolization and inhalation.
Table 1: Chemical Identity & Operational Implications
| Property | Value | Operational Implication |
| Chemical Name | 8-Methoxyisoquinolin-1(2H)-one | The isoquinolinone core requires handling as a potential bioactive agent. |
| CAS Number | 129959-09-7 | Unique identifier for safety tracking and 1[1]. |
| Molecular Formula | C10H9NO2 | Stable aromatic system, but combustible under extreme heat[2]. |
| Molecular Weight | 175.18 g/mol | Low molecular weight facilitates rapid dissolution in organic solvents. |
| Physical State | Solid | High risk of micro-particulate . |
Contextual Personal Protective Equipment (PPE) Matrix
Safety protocols must adapt to the physical state of the chemical. A common failure in laboratory safety is using the same PPE for dry powders as for organic solutions.
Table 2: State-Dependent PPE Requirements
| PPE Category | Dry Powder Handling | Solution Handling (e.g., DMSO/DMF) | Mechanistic Reasoning |
| Hand Protection | Single Nitrile Gloves | Double Nitrile or Neoprene Gloves | Solvents like DMSO act as carriers, rapidly pulling dissolved lipophilic compounds through the 3[3]. Double gloving provides a critical buffer. |
| Eye Protection | Tightly fitting goggles | Goggles + Face shield (>50 mL) | Protects against airborne dust (solid state) or 4 (liquid state)[4]. |
| Respiratory | N95/P100 (if outside hood) | Standard mask (inside hood) | The primary risk for the solid is . |
| Body Protection | Flame-resistant lab coat | Fluid-resistant lab coat | Prevents static charge accumulation and 4[4]. |
Operational Workflows & Engineering Controls
To maintain experimental integrity and operator safety, all handling must occur within a certified chemical fume hood to .
Step-by-Step Methodology: Safe Weighing and Solubilization A self-validating protocol ensures that if one step fails, the next step catches the error.
-
Preparation & Static Mitigation: Purge the chemical fume hood for 5 minutes. Place an anti-static weighing boat on the analytical balance. Causality: Isoquinolinone powders can carry static charges, leading to erratic balance readings and sudden aerosolization.
-
PPE Verification: Visually inspect nitrile gloves for micro-tears before opening the reagent bottle.
-
Transfer: Use a static-dissipative micro-spatula. Open the reagent bottle only inside the fume hood to prevent cross-contamination of the general lab space.
-
In-Situ Solubilization: Do not transport the dry powder across the lab. Add the vehicle solvent (e.g., DMSO) directly to the pre-weighed vial inside the fume hood. Cap the vial tightly before vortexing. Causality: Wetting the powder immediately eliminates the inhalation hazard.
-
Decontamination: Wipe the balance and surrounding hood surface with a 70% isopropanol solution, followed by a distilled water wipe, to remove any residual micro-particulates.
Workflow for the safe transition of 8-methoxyisoquinolin-1(2H)-one from solid to solution.
Emergency Response & Spill Mitigation
A robust safety plan must account for operational failures.
-
Solid Spill: Do not sweep, as this. Gently cover the spill with damp absorbent paper (using water or a mild solvent) to suppress dust formation. Carefully scoop the material into a hazardous waste container.
-
Liquid Spill (DMSO Solution): Evacuate the immediate area if the volume is large. Wear double gloves and a respirator. Absorb with an inert material (e.g., vermiculite or sand) and place in a sealed, labeled container. Wash the area thoroughly with soap and water, as organic solvents can compromise standard benchtop coatings.
Waste Disposal & Decontamination
8-Methoxyisoquinolin-1(2H)-one must1[1].
-
Solid Waste: All contaminated consumables (weighing boats, pipette tips, gloves) must be placed in a designated chemical waste bin destined for high-temperature incineration. Causality: Incineration effectively destroys the stable isoquinolinone ring system, preventing environmental accumulation.
-
Liquid Waste: Collect solvent waste in compatible high-density polyethylene (HDPE) carboys. Clearly label the container with the chemical name, CAS number (129959-09-7), and the specific solvent used.
References
-
Title: 8-methoxy-1(2H)-Isoquinolinone Product Information | Source: CymitQuimica | URL: 2
-
Title: Chemical Safety Data Sheet (CAS: 129959-09-7) | Source: Leyan | URL: 1
-
Title: 6-Bromo-1(2H)-isoquinolinone Safety Data Sheets | Source: Echemi | URL: 4
-
Title: Safety Data Sheet - Isoquinolinone Derivatives | Source: Cayman Chemical | URL: 3
-
Title: SAFETY DATA SHEET - Isoquinolinone | Source: Tokyo Chemical Industry (TCI) | URL:
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
